Product packaging for Fmoc-Gly-OH-13C2(Cat. No.:)

Fmoc-Gly-OH-13C2

Cat. No.: B12057112
M. Wt: 299.29 g/mol
InChI Key: NDKDFTQNXLHCGO-QZZXWHIHSA-N
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Description

Fmoc-Gly-OH-13C2 is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 299.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO4 B12057112 Fmoc-Gly-OH-13C2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO4

Molecular Weight

299.29 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1

InChI Key

NDKDFTQNXLHCGO-QZZXWHIHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2][13C](=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

What is the molecular structure of Fmoc-Gly-OH-13C2?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2, commonly referred to as Fmoc-Gly-OH-13C2, is a stable isotope-labeled derivative of the amino acid glycine. The defining feature of this compound is the incorporation of two carbon-13 (¹³C) isotopes at both carbon positions of the glycine backbone. This isotopic labeling makes it an invaluable tool in a range of scientific disciplines, particularly in proteomics, drug metabolism studies, and the development of peptide-based therapeutics. The presence of the ¹³C isotopes allows for the precise tracking and quantification of molecules incorporating this amino acid using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, without altering the underlying chemical properties of the glycine residue. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a glycine molecule where both the alpha-carbon and the carbonyl carbon are ¹³C isotopes. The amino group of the glycine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for stepwise peptide synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₅¹³C₂H₁₅NO₄
Molecular Weight 299.29 g/mol [1]
CAS Number 286460-80-8[1]
Appearance White to off-white solid[1]
Melting Point 174-175 °C[1]
Isotopic Purity ≥ 99 atom % ¹³C[1]
Chemical Purity ≥ 99%[1]
Solubility Soluble in DMF and DMSO[2]
Storage 2-8 °C, desiccated[3]
Spectroscopic Data

While high-resolution spectra for this compound are not widely published, data from the closely related, dually-labeled this compound,15N can be used as a reference. The key difference in the ¹³C NMR spectrum would be the absence of ¹⁵N splitting.

Spectroscopic Data (for Fmoc-Gly-OH-¹³C₂,¹⁵N)
¹³C NMR Chemical Shift (δ) in ppm
Fmoc carbonyl~156.8
Glycine -¹³CH₂-~67.2
Carboxylic acid -¹³COOH & Fmoc aromatic carbons42.59 - 77.52[2]
Mass Spectrometry m/z
ESI-MS ([M+H]⁺)301.3 (Calculated: 301.28)[2]
High-Resolution MS301.2812[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of ¹³C-labeled glycine with an Fmoc-donating reagent.

Materials:

  • Glycine-¹³C₂

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of Glycine Solution: Dissolve Glycine-¹³C₂ (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Fmoc Protection: Cool the glycine solution to 0-5°C using an ice bath. In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane. Add the Fmoc-Cl solution dropwise to the chilled glycine solution under vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Maintain the pH of the solution between 8 and 9 by adding small amounts of 10% sodium carbonate solution as needed.

  • Work-up: After the reaction is complete, dilute the mixture with deionized water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography using a mobile phase of ethyl acetate and hexane.

  • Drying: Dry the purified product under vacuum to obtain a fine, white powder.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for introducing a ¹³C-labeled glycine residue into a peptide sequence. The following is a generalized protocol for its use in manual Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Solvents: DMF, dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

  • Final Cleavage: Once the peptide sequence is complete, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Isolation: Filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Collect the peptide by centrifugation and wash with cold ether.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Molecular Structure of this compound

Fmoc_Gly_OH_13C2_Structure Molecular Structure of this compound cluster_glycine Glycine-¹³C₂ Moiety cluster_fmoc Fmoc Group N N Ca ¹³Cα N->Ca H_N H N->H_N C ¹³C' Ca->C H_a1 H Ca->H_a1 H_a2 H Ca->H_a2 O1 O C->O1 O2 O C->O2 H_O H O2->H_O Fmoc Fmoc Fmoc->N

Caption: Diagram of the molecular structure of this compound.

Experimental Workflow of Fmoc-SPPS

Fmoc_SPPS_Workflow Workflow for Incorporating this compound in SPPS start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin deprotection->wash1 coupling Coupling: This compound + Activator + Base wash1->coupling wash2 Wash Resin coupling->wash2 repeat Next Amino Acid? wash2->repeat repeat->deprotection Yes cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) repeat->cleavage No precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Final ¹³C-Labeled Peptide purification->end

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis using this compound.

References

An In-depth Technical Guide to Fmoc-Gly-OH-¹³C₂: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-(9-Fluorenylmethyloxycarbonyl)-glycine-¹³C₂, a critical isotopically labeled building block in modern peptide synthesis and related research fields. This document details the compound's key characteristics, stability profile, and practical experimental protocols for its use.

Core Chemical Properties

Fmoc-Gly-OH-¹³C₂ is a stable, isotopically labeled derivative of glycine, where the two carbon atoms of the glycine backbone are replaced with the heavy isotope ¹³C. This labeling provides a distinct mass signature, making it an invaluable tool for quantitative proteomics and nuclear magnetic resonance (NMR) studies without altering the underlying chemical reactivity of the molecule.

Table 1: Physicochemical Properties of Fmoc-Gly-OH-¹³C₂

PropertyValueSource
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂N/A
Synonyms Fmoc-glycine-¹³C₂[1]
Molecular Formula C₁₅¹³C₂H₁₅NO₄[2]
Molecular Weight 299.29 g/mol [2]
CAS Number 286460-80-8[2]
Appearance White to off-white solid/powder[2]
Melting Point 174-175 °C[2]
Isotopic Purity ≥99 atom % ¹³C[2]
Chemical Purity ≥99% (CP)[2]
Solubility Soluble in DMSO (≥29.7 mg/mL), DMF, and methanol. Insoluble in water.[3][4]

Stability and Storage

Fmoc-Gly-OH-¹³C₂, like its unlabeled counterpart, is a stable compound under standard laboratory conditions. The primary liabilities of Fmoc-protected amino acids are their sensitivity to basic conditions and prolonged exposure to elevated temperatures.

Table 2: Stability and Storage Recommendations

ConditionRecommendationRationale
Storage Temperature -20°CTo minimize potential degradation over long-term storage.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidation, although the molecule is not highly susceptible.
Light Exposure Protect from lightWhile not acutely light-sensitive, protection from UV light is good practice for all complex organic molecules.
pH Stability Stable in acidic and neutral conditions. Unstable in basic conditions.The Fmoc protecting group is designed to be labile to bases.

The Fmoc group is exceptionally stable towards acidic conditions, which is the basis of its orthogonality with acid-labile side-chain protecting groups (e.g., Boc, Trt) commonly used in peptide synthesis.[5][6] However, it is readily cleaved by primary and secondary amines, with piperidine being the most common reagent for its removal.[6][7]

Chemical Structure and Logical Relationships

The structure of Fmoc-Gly-OH-¹³C₂ is fundamental to its function. The bulky, aromatic Fmoc group protects the amino terminus of the glycine, preventing unwanted side reactions during peptide coupling. The carboxylic acid end is available for activation and coupling to the free amino group of a growing peptide chain.

Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide Deprotonation Proton Abstraction Fmoc_Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Deprotonation Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Carbanion Fluorenyl Carbanion Intermediate Deprotonation->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Free_Amine H₂N-Peptide (Free Amine) Beta_Elimination->Free_Amine Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Dibenzofulvene->Adduct SPPS Single Coupling Cycle Workflow Start Start with Resin-Bound Peptide (Fmoc Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple with Activated Fmoc-Gly-OH-¹³C₂ Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Elongated Peptide Chain (Fmoc Protected) Wash2->End

References

Applications of ¹³C Labeled Glycine in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into peptides offers a powerful tool for elucidating their structure, function, and dynamics. ¹³C labeled glycine, in particular, serves as a versatile probe in a multitude of biochemical and pharmaceutical applications. Its simple, non-chiral structure and frequent occurrence in bioactive peptides make it an ideal candidate for isotopic labeling. This technical guide provides an in-depth overview of the applications of ¹³C labeled glycine in peptide synthesis, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.

Core Applications of ¹³C Labeled Glycine in Peptide Research

The introduction of a ¹³C nucleus into a glycine residue within a peptide chain provides a non-radioactive, stable isotopic label that can be readily detected by various analytical techniques. This enables a range of applications, primarily centered around Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Structural Biology (NMR Spectroscopy): ¹³C-labeling is instrumental in NMR-based structural analysis of peptides and proteins. The ¹³C nucleus provides an additional spectroscopic handle to resolve structural details that might be ambiguous in proton-only NMR spectra. Specific applications include:

    • Determination of Peptide Conformation: The chemical shifts of ¹³C nuclei are highly sensitive to the local electronic environment and, therefore, to the peptide's secondary structure.

    • Analysis of Peptide Dynamics: ¹³C relaxation studies can provide insights into the flexibility and motional dynamics of the peptide backbone and side chains.

    • Probing Intermolecular Interactions: Isotopic labeling can be used to selectively observe the signals of a labeled peptide when it is part of a larger complex, such as a peptide-receptor or peptide-protein interaction.

  • Quantitative Analysis (Mass Spectrometry): Peptides synthesized with ¹³C labeled glycine serve as ideal internal standards in quantitative mass spectrometry-based assays.[1] Since the labeled peptide is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge (m/z) ratio.[1] This allows for accurate and precise quantification of the endogenous peptide in complex biological matrices. This is a cornerstone of many proteomic and metabolomic studies.

  • Metabolic Flux Analysis (MFA): ¹³C labeled glycine can be used as a tracer to follow the metabolic fate of glycine in cellular systems. By tracking the incorporation of the ¹³C label into various metabolites and macromolecules, researchers can map and quantify the flow of carbon through metabolic pathways.[2][3][4]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of ¹³C labeled glycine in peptide synthesis and analysis.

Table 1: Peptide Synthesis Yields with Isotopic Labeling

Peptide SequenceSynthesis MethodIsotopic LabelPurity (%)Overall Yield (%)Reference
Aβ(1-40)Recombinant ExpressionUniform ¹³C/¹⁵N>95~1.5 mg/L culture[5][6]
Gly-Ψ[CH(CF₃)NH]-PeptidesSolid-Phase Peptide SynthesisUnlabeled>9525-40[7]
GlycopeptidesSolid-Phase Peptide SynthesisUnlabeled>95High[8]

Note: Yields for solid-phase peptide synthesis can vary significantly based on the sequence, length, and coupling efficiency. The data for Aβ(1-40) is for recombinant expression, which is a common method for producing larger labeled peptides.

Table 2: Isotopic Enrichment Levels Determined by Mass Spectrometry

Labeled Amino AcidMethodIsotopic Purity of Precursor (%)Observed Isotopic Enrichment (%)Reference
¹³C₆, ¹⁵N₄ ArginineLC-MS/MS99>98[1]
¹³C₉, ¹⁵N₁ PhenylalanineLC-MS/MS99>98[1]
¹³C labeled amino acidsLC-MS/MS99+High[9]

Note: High isotopic purity of the labeled amino acid precursor is crucial for achieving high enrichment in the final peptide, which is essential for accurate quantification.

Table 3: ¹³C NMR Parameters for Glycine in Peptides

Peptide¹³C NucleusChemical Shift (ppm)¹JCH Coupling Constant (Hz)T₁ Relaxation Time (s)Reference
Triglycine (backbone)~41-43~140-145-[10]
H-Gly-Gly-X-L-Ala-OHC' (carbonyl)~171-175--[1]
γ-Glu-Cys-[1-¹³C]Gly-d₂C' (carbonyl)--58 ± 3[11][12][13]
Tyr-Pro-Phe-Pro-[1-¹³C]Gly-d₂C' (carbonyl)--24 ± 4[11][12][13]

Note: Chemical shifts are dependent on the local chemical environment, pH, and solvent. T₁ relaxation times are sensitive to molecular motion.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of peptides incorporating ¹³C labeled glycine.

Solid-Phase Peptide Synthesis (SPPS) of a ¹³C Glycine-Labeled Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide incorporating a ¹³C-labeled glycine residue.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-[¹³C₂]-Gly-OH (or other desired ¹³C glycine isotope)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Add fresh 20% piperidine/DMF solution and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of ¹³C Labeled Glycine:

    • Follow the same coupling procedure as in step 3, but use Fmoc-[¹³C₂]-Gly-OH as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

LC-MS/MS for Quantitative Analysis of a ¹³C-Labeled Peptide

This protocol provides a general workflow for quantifying an endogenous peptide in a biological sample using a ¹³C-labeled peptide as an internal standard.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • ¹³C-labeled peptide internal standard of known concentration

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Spike a known amount of the ¹³C-labeled peptide internal standard into the biological sample.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile with 0.1% formic acid.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the sample in a suitable injection volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the peptides using a suitable gradient on the C18 column.

    • Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) for both the endogenous (light) and the ¹³C-labeled (heavy) peptide.

  • Data Analysis:

    • Integrate the peak areas for the light and heavy peptide transitions.

    • Calculate the peak area ratio (light/heavy).

    • Generate a calibration curve using known concentrations of the light peptide spiked with a constant concentration of the heavy internal standard.

    • Determine the concentration of the endogenous peptide in the unknown sample by interpolating its peak area ratio on the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of ¹³C labeled glycine in peptide synthesis.

Signaling Pathway: Glucagon-Like Peptide-1 Receptor (GLP-1R)

The GLP-1R is a G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Its endogenous ligand, GLP-1, is a peptide hormone. Peptides synthesized with ¹³C labeled glycine can be used as probes to study the binding and signaling of this and other peptide-activated receptors.

GLP1R_Signaling GLP-1 Receptor Signaling Pathway GLP1 GLP-1 (Peptide Ligand) GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R Binding G_protein Gs Protein (α, β, γ subunits) GLP1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin Stimulation Transcription Gene Transcription (e.g., Insulin) PKA->Transcription Regulation

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflow: Quantitative Proteomics using a ¹³C Labeled Peptide Standard

This workflow illustrates the key steps involved in quantifying a target peptide in a biological sample using a ¹³C glycine-labeled internal standard and LC-MS/MS.

Quantitative_Proteomics_Workflow Quantitative Proteomics Workflow start Start sample_prep Biological Sample Preparation start->sample_prep spike Spike in ¹³C-Glycine Labeled Peptide Standard sample_prep->spike extraction Protein Precipitation & Peptide Extraction spike->extraction lcms LC-MS/MS Analysis (SRM/MRM) extraction->lcms data_analysis Data Analysis: Peak Area Ratio (L/H) lcms->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification end End quantification->end

Caption: Quantitative Proteomics Workflow.

Experimental Workflow: NMR Structural Analysis of a ¹³C Labeled Peptide

This workflow outlines the general steps for determining the three-dimensional structure of a peptide using NMR spectroscopy, highlighting the role of ¹³C labeling.

NMR_Workflow NMR Structural Analysis Workflow start Start synthesis Peptide Synthesis with ¹³C-Glycine Labeling start->synthesis purification Purification and Characterization (HPLC, MS) synthesis->purification nmr_sample NMR Sample Preparation purification->nmr_sample nmr_acq NMR Data Acquisition (1D, 2D, 3D experiments) nmr_sample->nmr_acq assignment Spectral Assignment (¹H, ¹³C, ¹⁵N) nmr_acq->assignment restraints Derive Structural Restraints (NOEs, J-couplings, etc.) assignment->restraints structure_calc Structure Calculation and Refinement restraints->structure_calc validation Structure Validation structure_calc->validation end End validation->end

Caption: NMR Structural Analysis Workflow.

References

A Technical Guide to the Isotopic Enrichment of Commercial Fmoc-Gly-OH-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the isotopic enrichment levels of commercially available Fmoc-Gly-OH-¹³C₂,¹⁵N, a critical reagent for researchers, scientists, and drug development professionals. This document outlines the typical isotopic purity, the methodologies for its determination, and its application in peptide synthesis and analysis.

Data Presentation: Isotopic Enrichment of Commercial Fmoc-Gly-OH-¹³C₂,¹⁵N

The isotopic enrichment of Fmoc-Gly-OH-¹³C₂,¹⁵N can vary between suppliers. However, high-purity grades suitable for sensitive applications like quantitative proteomics and NMR-based structural biology are readily available. The table below summarizes the typical specifications from leading commercial suppliers.

SupplierIsotopic Enrichment of ¹³CIsotopic Enrichment of ¹⁵NAnalytical Methods Used for Verification
Supplier A (e.g., Sigma-Aldrich)99 atom %98 atom %Mass Spectrometry, NMR Spectroscopy
Supplier B (e.g., Cambridge Isotope Laboratories, Inc.)99%99%Mass Spectrometry, NMR Spectroscopy
Supplier C (e.g., Benchchem)99 atom %98 atom %Mass Spectrometry, NMR Spectroscopy

Experimental Protocols

Accurate determination of isotopic enrichment is paramount for the successful application of labeled compounds. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Protocol 1: Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic enrichment of Fmoc-Gly-OH-¹³C₂,¹⁵N using high-resolution mass spectrometry.[1][2][3]

Objective: To quantify the atom percent of ¹³C and ¹⁵N in Fmoc-Gly-OH-¹³C₂,¹⁵N.

Materials:

  • Fmoc-Gly-OH-¹³C₂,¹⁵N sample

  • Unlabeled Fmoc-Gly-OH (as a reference)

  • High-purity solvents (e.g., acetonitrile, water, methanol)

  • High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the Fmoc-Gly-OH-¹³C₂,¹⁵N sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Prepare a similar stock solution of the unlabeled Fmoc-Gly-OH.

    • Prepare a series of dilutions from the stock solutions for analysis.

  • Mass Spectrometry Analysis:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Infuse the unlabeled Fmoc-Gly-OH solution into the mass spectrometer to obtain its isotopic distribution profile. This serves as a natural abundance reference.

    • Infuse the Fmoc-Gly-OH-¹³C₂,¹⁵N solution.

    • Acquire high-resolution mass spectra in the appropriate mass range. The expected monoisotopic mass for the fully labeled species is approximately 300.08 Da.

  • Data Analysis:

    • Process the acquired spectra to obtain the isotopic distribution of the molecular ion peak.

    • Compare the experimentally observed isotopic pattern of the labeled compound with the theoretical distribution for various enrichment levels.

    • Specialized software can be used to deconvolute the isotopic envelope and calculate the percentage of molecules that are fully labeled, partially labeled, and unlabeled.

    • The isotopic enrichment is calculated based on the relative intensities of the mass isotopologues. For Fmoc-Gly-OH-¹³C₂,¹⁵N, the most abundant peak should correspond to the molecule containing two ¹³C atoms and one ¹⁵N atom.

Protocol 2: Determination of Isotopic Enrichment by ¹³C NMR Spectroscopy

This protocol describes the use of quantitative ¹³C NMR to assess the enrichment of the two carbon positions in Fmoc-Gly-OH-¹³C₂.

Objective: To determine the atom percent enrichment of ¹³C in Fmoc-Gly-OH-¹³C₂.

Materials:

  • Fmoc-Gly-OH-¹³C₂,¹⁵N sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer with a ¹³C probe

  • Internal standard (optional, for quantification)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the Fmoc-Gly-OH-¹³C₂,¹⁵N sample in a deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Spectroscopy:

    • Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

    • Acquire a standard ¹H NMR spectrum for structural confirmation.

  • Data Analysis:

    • Process the ¹³C NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the signals corresponding to the two glycine carbons (the α-carbon and the carbonyl carbon).

    • For each carbon position, there will be a large signal corresponding to the ¹³C-enriched nucleus and potentially a very small signal at the chemical shift of the corresponding ¹²C nucleus (if detectable above the noise).

    • The isotopic enrichment is calculated from the integral ratio of the ¹³C signal to the sum of the ¹³C and ¹²C signals (if the latter is observable). In practice, for high enrichment levels (>98%), the ¹²C signal may not be distinguishable from the baseline noise. In such cases, the compound is often reported as >98% or >99% enriched based on the absence of a detectable ¹²C signal under quantitative conditions.

Mandatory Visualization

The following diagrams illustrate the key workflows associated with the use and analysis of Fmoc-Gly-OH-¹³C₂,¹⁵N.

Isotopic_Enrichment_Analysis_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Sample Fmoc-Gly-OH-13C2,15N Sample ESI Electrospray Ionization MS_Sample->ESI Ionization HRMS High-Resolution MS ESI->HRMS Mass Analysis MS_Data Isotopic Distribution Data HRMS->MS_Data Data Acquisition MS_Analysis Enrichment Calculation MS_Data->MS_Analysis Data Processing NMR_Sample This compound,15N in Deuterated Solvent NMR_Acq Quantitative 13C NMR Acquisition NMR_Sample->NMR_Acq Spectroscopy NMR_Data NMR Spectrum NMR_Acq->NMR_Data Data Acquisition NMR_Analysis Integration and Enrichment Calculation NMR_Data->NMR_Analysis Data Processing

Caption: Workflow for Isotopic Enrichment Analysis.

SPPS_Workflow Resin Solid Support Resin Fmoc_Deprotection1 Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection1 Wash1 Wash (DMF) Fmoc_Deprotection1->Wash1 Coupling1 Couple First Amino Acid Wash1->Coupling1 Wash2 Wash Coupling1->Wash2 Fmoc_Deprotection2 Fmoc Deprotection Wash2->Fmoc_Deprotection2 Wash3 Wash Fmoc_Deprotection2->Wash3 Labeled_Coupling Couple this compound,15N Wash3->Labeled_Coupling Wash4 Wash Labeled_Coupling->Wash4 Repeat Repeat Deprotection and Coupling Cycles Wash4->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash5 Wash Final_Deprotection->Wash5 Cleavage Cleavage from Resin (TFA cocktail) Wash5->Cleavage Purification HPLC Purification Cleavage->Purification Analysis MS/NMR Analysis Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

Technical Guide: Safety and Handling of Fmoc-Gly-OH-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Fmoc-Gly-OH-13C2 (N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2). While this document focuses on the 13C isotopically labeled version, the safety and handling procedures are generally applicable to the non-labeled compound (Fmoc-Gly-OH) and other isotopically labeled variants (e.g., this compound,15N) due to their identical chemical structures and reactivity. The primary difference lies in their molecular weights.

This compound is a stable, isotopically labeled amino acid derivative widely used in peptide synthesis and proteomics research. Although not classified as a hazardous substance by all suppliers, it is crucial to handle it with care, adhering to good laboratory practices to minimize any potential risks.[1][2] This guide summarizes key safety data, outlines handling protocols, and provides a visual workflow for safe laboratory operations.

Core Data Summary

The following tables summarize the key physical, chemical, and safety information for Fmoc-Gly-OH and its isotopically labeled counterparts.

Table 1: Physical and Chemical Properties
PropertyValueSource
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2MCE
Synonyms Fmoc-glycine-13C2MCE
CAS Number 286460-80-8Sigma-Aldrich
Molecular Formula C₁₅[¹³C]₂H₁₅NO₄BOC Sciences
Molecular Weight 299.29 g/mol Sigma-Aldrich
Appearance White to off-white solid/powderAnaspec, ChemicalBook
Melting Point 174-175 °CBOC Sciences, ChemicalBook
Solubility Soluble in DMSO (10 mM) and Methanol.BOC Sciences, ChemicalBook
Storage Temperature 2-8°C, desiccated and protected from light.Anaspec, ChemicalBook
Table 2: GHS Hazard and Precautionary Information

Note: GHS classifications for Fmoc-Gly-OH can vary between suppliers. Some classify it as non-hazardous, while others provide warnings. It is prudent to handle the compound as potentially irritating.[1][2][3]

CategoryInformation
GHS Pictogram(s) No symbol required by some suppliers; others suggest the "Irritant" pictogram (exclamation mark).[2][3][4]
Signal Word No signal word or "Warning".[2][3][4]
Hazard Statement(s) - None according to some sources.[2] - H315: Causes skin irritation.[3][4] - H319: Causes serious eye irritation.[3][4] - H335: May cause respiratory irritation.[3][4] - May be harmful if swallowed (H303) or in contact with skin (H313).[1]
Precautionary Statement(s) - Prevention: - P261: Avoid breathing dust.[4][5] - P264: Wash hands thoroughly after handling.[5] - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] - Response: - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] - P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] - Storage: - P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5] - Disposal: - P501: Dispose of contents/container in accordance with local regulations.[5]
Table 3: Emergency and First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][2][6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][6]

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard laboratory practices for handling solid chemical compounds with potential irritant properties.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a ventilated balance enclosure.[4][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use a proper glove removal technique to avoid skin contact.[6]

    • Body Protection: Wear a laboratory coat. For larger quantities or when there is a risk of significant spillage, consider additional protective clothing.[6]

    • Respiratory Protection: If handling large quantities or if dust cannot be controlled at the source, use a NIOSH-approved N95 (or equivalent) dust mask.

Weighing and Transferring the Compound
  • Preparation: Designate a specific area for handling the powder, preferably within a ventilated enclosure. Assemble all necessary equipment (spatulas, weigh boats, containers) before opening the primary container.

  • Dispensing: Open the container away from your breathing zone. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping in a manner that creates airborne dust.

  • Cleaning: Once the desired amount is weighed, securely close the primary container. Clean any residual powder from the spatula and the weighing area using a damp cloth or a vacuum with a HEPA filter. Do not dry sweep, as this can generate dust.

  • Disposal: Dispose of contaminated weigh boats, gloves, and cleaning materials as chemical waste according to your institution's guidelines.

Storage and Spillage
  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6] Recommended storage is at 2-8°C.[7]

  • Spill Response:

    • Evacuate: Clear the immediate area of personnel.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Prevent further spillage and prevent the powder from entering drains.[6]

    • Clean-up: For small spills, gently sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne.[1]

    • Decontaminate: Clean the spill area thoroughly with soap and water.

    • Dispose: Dispose of all contaminated materials as chemical waste.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the recommended workflows for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Assess Risks: Review SDS B Select & Inspect PPE: - Goggles - Gloves - Lab Coat A->B Identifies Requirements C Prepare Workspace: - Chemical Fume Hood - Clean Equipment B->C Ensures Readiness D Weigh Compound (in ventilated enclosure) C->D E Transfer to Reaction Vessel D->E Controlled Transfer F Close Primary Container E->F Minimize Exposure G Clean Equipment & Workspace F->G I Store Compound (2-8°C, Dry) F->I H Dispose of Waste (Gloves, weigh boats, etc.) G->H Segregate Waste J Wash Hands Thoroughly H->J I->J Final Step

Caption: General workflow for handling this compound from preparation to cleanup.

G cluster_response Emergency Spill Response Spill Spill Occurs A Evacuate Immediate Area Spill->A B Wear Appropriate PPE A->B C Contain Spill (Prevent Spread) B->C D Gently Sweep Up Powder C->D E Place in Labeled Waste Container D->E F Decontaminate Area E->F

Caption: Decision and action flow for responding to a solid chemical spill.

References

Cost-Benefit Analysis of Utilizing Fmoc-Gly-OH-¹³C₂ in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and the quality of data. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Gly-OH-¹³C₂, a stable isotope-labeled amino acid, in research, with a focus on its application in peptide synthesis and quantitative proteomics.

Executive Summary

The use of Fmoc-Gly-OH-¹³C₂ introduces a significant initial cost compared to its unlabeled counterpart, Fmoc-Gly-OH. However, the benefits derived from its application in quantitative mass spectrometry-based proteomics often outweigh the financial investment. The incorporation of ¹³C isotopes enables highly accurate and precise quantification of peptides and proteins, a critical aspect of drug discovery, biomarker identification, and systems biology research. This guide will delve into the quantitative data, experimental protocols, and a logical framework to aid in making an informed decision about its use.

Data Presentation: A Comparative Cost Analysis

The primary drawback of employing isotopically labeled amino acids is the higher purchase price. The following table summarizes the approximate costs of Fmoc-Gly-OH and its ¹³C-labeled variant from various suppliers. Prices are subject to change and may vary based on purity, quantity, and supplier.

CompoundSupplierQuantityApproximate Price (USD)Price per Gram (USD)
Fmoc-Gly-OHAPExBIO25 g$51.00$2.04
Fmoc-Gly-OHAPExBIO100 g$77.00$0.77
Fmoc-Gly-OHMedchemExpress100 g$27.00$0.27
Fmoc-Gly-OHMedchemExpress500 g$133.00$0.27
Fmoc-Gly-OHSigma-Aldrich5 g$40.00$8.00
Fmoc-Gly-OHSigma-Aldrich50 g$98.20$1.96
Fmoc-Gly-OHFisher Scientific500 g$1,218.35$2.44
Fmoc-Gly-OH-¹³C₂ MedchemExpress - Get quote -
Fmoc-Gly-OH-¹³C₂,¹⁵N Sigma-Aldrich 500 mg $2,720.00 $5,440.00
Fmoc-Gly-OH-¹³C₂,¹⁵N Benchchem - Inquire -

Note: The price for Fmoc-Gly-OH-¹³C₂ is often provided upon request, indicating a significantly higher cost than the unlabeled version. The inclusion of ¹⁵N in addition to ¹³C further increases the price.

Core Benefits of Employing Fmoc-Gly-OH-¹³C₂

The premium cost of Fmoc-Gly-OH-¹³C₂ is justified by the significant advantages it offers in quantitative research, particularly in proteomics. Stable isotope labeling is a powerful technique for accurate and precise measurement of changes in protein abundance.[1][2][3]

Key Advantages:

  • Accurate Quantification in Mass Spectrometry: The known mass difference between the ¹³C-labeled peptide and its natural counterpart allows for their simultaneous detection and ratiometric quantification in a single mass spectrometry run.[4][5] This eliminates variability introduced by separate analyses, leading to highly accurate and reproducible results.[2]

  • Internal Standard for Proteomics: Synthetic peptides containing ¹³C-labeled amino acids, such as those derived from Fmoc-Gly-OH-¹³C₂, serve as ideal internal standards in targeted proteomics experiments.[4][6] These standards co-elute with the endogenous peptide, correcting for variations in sample preparation and instrument response.

  • Enhanced Signal Detection: Stable isotope-labeled amino acids provide enhanced signal detection in analytical techniques like mass spectrometry and NMR.[7]

  • Metabolic Flux Analysis: In metabolic studies, ¹³C labeling allows researchers to trace the metabolic fate of carbon atoms through various pathways, providing insights into cellular metabolism.[][]

  • Safety and Stability: Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive and safe to handle, with no decay-related issues, making them suitable for in vivo studies in humans.[3][7]

Experimental Protocols

The primary application of Fmoc-Gly-OH-¹³C₂ is in solid-phase peptide synthesis (SPPS) to generate isotopically labeled peptides. The following is a generalized protocol for manual Fmoc SPPS.

Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

1. Resin Selection and Swelling:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[10][11]

  • Place the resin in a reaction vessel and swell it in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), for at least 1 hour.[10][11]

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a 20% solution of piperidine in DMF to the resin.[10][12]

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-20 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[10]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-Gly-OH-¹³C₂ when required in the sequence) (3-5 equivalents) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.[12]

  • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[12]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin test can be performed to detect any unreacted primary amines.

4. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with a solution of acetic anhydride and a base in DMF.

5. Washing:

  • After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, wash the resin with DCM and dry it.

  • Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Mandatory Visualizations

Logical Flow of Cost-Benefit Analysis

CostBenefitAnalysis Start Decision: Use Fmoc-Gly-OH-13C2? Cost Cost Analysis Start->Cost Benefit Benefit Analysis Start->Benefit PurchaseCost Higher Initial Purchase Price Cost->PurchaseCost Quantification Accurate & Precise Quantification (Mass Spectrometry) Benefit->Quantification InternalStandard Ideal Internal Standard for Proteomics Benefit->InternalStandard MetabolicStudies Enables Metabolic Flux Analysis Benefit->MetabolicStudies Safety Non-Radioactive & Stable Benefit->Safety Decision Informed Decision PurchaseCost->Decision Negative Impact Quantification->Decision Positive Impact InternalStandard->Decision Positive Impact MetabolicStudies->Decision Positive Impact Safety->Decision Positive Impact ResearchGoal High-Quality Quantitative Data Required? Decision->ResearchGoal Justified Use is Justified NotJustified Use is Not Justified ResearchGoal->Justified Yes ResearchGoal->NotJustified No

Caption: A flowchart illustrating the decision-making process for using Fmoc-Gly-OH-¹³C₂.

Experimental Workflow for SPPS using Fmoc-Gly-OH-¹³C₂

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., this compound + HBTU/DIEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Loop Repeat for next Amino Acid? Wash2->Loop Loop->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Loop->Cleavage No Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis End End: Purified Labeled Peptide Analysis->End

Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.

Conclusion

The decision to use Fmoc-Gly-OH-¹³C₂ in research is a strategic one. While the initial financial outlay is considerably higher than for its unlabeled counterpart, the investment can yield substantial returns in the form of high-quality, reliable, and reproducible quantitative data. For research in fields such as drug development, biomarker discovery, and detailed metabolic analysis, where precision and accuracy are paramount, the benefits of using stable isotope-labeled amino acids like Fmoc-Gly-OH-¹³C₂ are undeniable and often essential for achieving robust and publishable results. This guide provides the foundational information for researchers to weigh the costs against the significant scientific advantages and make an informed decision that aligns with their research goals and budget.

References

An In-depth Technical Guide to the Fmoc Deprotection Mechanism for ¹³C Labeled Glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fluorenylmethyloxycarbonyl (Fmoc) deprotection mechanism, with a specific focus on its application to ¹³C labeled glycine in solid-phase peptide synthesis (SPPS).

Core Mechanism of Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in SPPS, enabling the stepwise elongation of the peptide chain. This process proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][2] The reaction is typically carried out using a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]

The mechanism can be broken down into two primary steps:

  • Proton Abstraction: The basic piperidine molecule abstracts the acidic proton from the C9 position of the fluorenyl group.[1][4] This is the rate-determining step of the reaction. The resulting carbanion is stabilized by the aromatic fluorenyl system.

  • β-Elimination: The unstable carbanion undergoes elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the glycine residue, carbon dioxide, and dibenzofulvene (DBF).[4]

The highly reactive DBF byproduct can potentially undergo side reactions with the newly liberated amine. To prevent this, the excess piperidine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct.[1][4]

The Role of ¹³C Labeling

The incorporation of ¹³C labeled glycine into a peptide sequence is a powerful tool for structural and metabolic studies using techniques like NMR spectroscopy and mass spectrometry.[5][6][7][8] The ¹³C isotope can be incorporated at the carbonyl carbon (Glycine-1-¹³C) or the α-carbon (Glycine-2-¹³C), or both (Glycine-1,2-¹³C₂).

From a mechanistic standpoint, the presence of a ¹³C isotope is not expected to alter the fundamental reaction pathway of Fmoc deprotection. However, it may have a subtle influence on the reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE).

Kinetic Isotope Effect (KIE):

A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[9] For carbon, the replacement of ¹²C with ¹³C can lead to a small but measurable KIE.[9] In the context of the E1cB mechanism of Fmoc deprotection, a ¹³C label at the carbonyl carbon of glycine could theoretically lead to a small inverse KIE (k¹²/k¹³ < 1), as the C=O bond is not directly broken in the rate-determining step. Conversely, a ¹³C label at the α-carbon would likely have a negligible effect.

While the theoretical basis for a KIE exists, for practical purposes in standard SPPS, the effect of a single ¹³C substitution on the overall efficiency and completion of the Fmoc deprotection reaction is generally considered insignificant. The reaction conditions are typically robust enough to ensure complete deprotection regardless of isotopic labeling.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection can be influenced by several factors, including the base concentration, reaction time, temperature, and the specific amino acid sequence. The following table summarizes typical quantitative data for Fmoc deprotection reactions.

ParameterValue/ConditionAmino AcidNotesReference
Deprotection Reagent 20% Piperidine in DMFGeneralThe most common condition for Fmoc deprotection.[1][3]
5% Piperidine in DMFValineDeprotection is complete in approximately 3 minutes.[10][11]
2% Piperidine in DMFValineSlower kinetics, with 87.9% deprotection after 5 minutes.[10]
1% Piperidine in DMFValineIncomplete deprotection even after 5 minutes (49.6%).[10]
20% 4-Methylpiperidine in DMFGeneralAn effective alternative to piperidine.[2][12]
10% Piperazine in 9:1 DMF/EthanolGeneralAnother alternative, though may show lower efficiency at shorter reaction times.[2][12]
Reaction Time 2 x 1-5 minutesGeneralA two-step deprotection is often employed to ensure completeness.[13]
7 minutesGeneralA common single deprotection time in automated synthesizers.[4]
10 minutesArginineLonger times may be required for sterically hindered amino acids.[2][12]
3 minutesLeucineEfficient deprotection for less hindered amino acids.[2][12]
Monitoring UV-Vis Spectroscopy (301 nm)GeneralThe dibenzofulvene-piperidine adduct has a characteristic absorbance.[11]
HPLCGeneralCan be used to monitor the disappearance of the Fmoc-protected peptide and the appearance of the deprotected product.[1][14]

Experimental Protocols

The following provides a detailed methodology for the Fmoc deprotection of a resin-bound ¹³C labeled glycine.

Materials and Reagents
  • Fmoc-¹³C-Gly-OH loaded resin (e.g., Wang or Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel (e.g., solid-phase synthesis column or automated synthesizer reaction vessel)

  • Inert gas (Nitrogen or Argon)

Protocol for Manual Fmoc Deprotection
  • Resin Swelling:

    • Place the Fmoc-¹³C-Gly-resin in the reaction vessel.

    • Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).

    • Gently agitate the resin for 30-60 minutes at room temperature.[4]

    • Drain the DMF.

  • Fmoc Deprotection (First Treatment):

    • Add the 20% piperidine in DMF solution to the swollen resin.

    • Ensure the resin is fully submerged.

    • Agitate the mixture for 2-3 minutes at room temperature.[15]

    • Drain the deprotection solution.

  • Fmoc Deprotection (Second Treatment):

    • Add a fresh portion of the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-7 minutes at room temperature.[4][15]

    • Drain the deprotection solution.

  • Resin Washing:

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

    • Ensure each wash involves adding DMF, agitating for approximately 30 seconds, and then draining.

  • Confirmation of Deprotection (Optional but Recommended):

    • A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A dark blue color indicates the presence of a free primary amine, confirming successful deprotection.[1]

The resin with the free amine of the ¹³C labeled glycine is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

Visualizations

Fmoc Deprotection Mechanism

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Caption: The E1cB mechanism of Fmoc deprotection initiated by piperidine.

Experimental Workflow for Fmoc Deprotection

Experimental_Workflow start Start with Fmoc-¹³C-Gly-Resin swell Swell Resin in DMF start->swell deprotect1 Add 20% Piperidine/DMF (2-3 min) swell->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Add 20% Piperidine/DMF (5-7 min) drain1->deprotect2 drain2 Drain Solution deprotect2->drain2 wash Wash Resin with DMF (5-6 times) drain2->wash test Perform Ninhydrin Test (Optional) wash->test end Resin ready for next coupling test->end

Caption: A typical workflow for the manual Fmoc deprotection of resin-bound ¹³C labeled glycine.

References

A Technical Guide to High-Purity Fmoc-Gly-OH-¹³C₂ for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled building block essential for the synthesis of isotopically labeled peptides. These peptides are invaluable tools in pharmaceutical research and development, aiding in the elucidation of metabolic pathways, quantification of protein expression, and structural analysis of biomolecules. This technical guide provides an in-depth overview of commercially available high-purity Fmoc-Gly-OH-¹³C₂, its quality assessment, and its application in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity Fmoc-Gly-OH-¹³C₂ and its dual-labeled counterpart, Fmoc-Gly-OH-¹³C₂,¹⁵N. The quality and specifications of these products are critical for ensuring the accuracy and reproducibility of experimental results. Below is a comparative summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Chemical PurityIsotopic Enrichment
Sigma-Aldrich Fmoc-Gly-OH-¹³C₂,¹⁵N285978-13-4300.28-99 atom % ¹³C, 98 atom % ¹⁵N[1][2]
MedchemExpress Fmoc-Gly-OH-¹³C₂286460-80-8299.2999.6%-[3][4]
MedchemExpress Fmoc-Gly-OH-¹³C₂,¹⁵N285978-13-4300.28--[4]
Alfa Chemistry Fmoc-Gly-OH-¹³C₂286460-80-8299.2998% by HPLC98 atom % ¹³C[5]
Alfa Chemistry Fmoc-Gly-OH-¹³C₂,¹⁵N285978-13-4300.28-99 atom % ¹³C, 98 atom % ¹⁵N[5]
BenchChem Fmoc-Gly-OH-¹³C₂,¹⁵N285978-13-4300.28>99%>98% isotopic purity[6]

Experimental Protocols

The synthesis and quality control of Fmoc-Gly-OH-¹³C₂ involve several key experimental procedures. While specific protocols may vary between suppliers, the following sections detail generalized and widely accepted methodologies.

Synthesis of Fmoc-Gly-OH-¹³C₂

The synthesis of Fmoc-Gly-OH-¹³C₂ is typically achieved through the protection of the amino group of ¹³C-labeled glycine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6]

Method 1: Using Fmoc Chloride (Fmoc-Cl)

  • Reagent Preparation : Dissolve glycine-¹³C₂ (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and 10% (w/v) aqueous sodium carbonate.[6]

  • Fmoc Protection : Under vigorous stirring, add Fmoc-Cl (1.1 equivalents) dropwise to the solution at a temperature of 0–5°C.[6]

  • Reaction Monitoring : Maintain the reaction mixture at room temperature for 4–6 hours. It is crucial to monitor the pH and ensure it remains in the basic range of 8–9.[6]

  • Workup : Acidify the reaction mixture to a pH of 2–3 using hydrochloric acid to precipitate the product.

  • Purification : Filter the precipitate and wash it with cold water. Further purification can be achieved by recrystallization.[6]

Method 2: Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Activation : Pre-mix Fmoc-OSu (1.05 equivalents) with glycine-¹³C₂ in dimethylformamide (DMF).[6]

  • Coupling : Initiate the coupling reaction by adding triethylamine (1.2 equivalents).

  • Reaction : Stir the mixture for 2–3 hours at 25°C.[6]

  • Isolation and Purification : Extract the product with ethyl acetate and purify using column chromatography.[6]

Quality Control and Analysis

To ensure high purity and correct isotopic labeling, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective : To determine the chemical purity of the Fmoc-Gly-OH-¹³C₂.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., XBridge BEH C18, 3.5 µm, 4.5 mm × 100 mm).[7]

  • Mobile Phase : A gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.036%-0.045%).[7]

  • Gradient : A typical gradient might run from 30% to 100% acetonitrile over 8 minutes.[7]

  • Flow Rate : 1 mL/min.[7]

  • Detection : UV absorbance at 220 nm.[7]

  • Analysis : The purity is determined by integrating the area of the main peak in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

  • Objective : To confirm the chemical structure and determine the extent of ¹³C labeling.

  • Instrumentation : A high-field NMR spectrometer.

  • Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or methanol-d4).[6][8]

  • ¹³C NMR : The ¹³C NMR spectrum will show characteristic peaks for the carboxylic acid and the Fmoc aromatic carbons, typically in the range of 42.59–77.52 ppm. The presence and integration of these signals confirm the structure and the incorporation of the ¹³C isotopes.[6]

  • ¹⁵N NMR : For dual-labeled compounds, ¹⁵N NMR can be used to confirm the presence of the ¹⁵N isotope, with expected shifts around 120.27–173.61 ppm.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH-¹³C₂ is a fundamental reagent for introducing isotopically labeled glycine residues into a peptide sequence using SPPS.

General SPPS Cycle for Incorporating Fmoc-Gly-OH-¹³C₂

  • Resin Preparation : Start with a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid of the target peptide sequence.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF. This exposes a free amine group for the next coupling step.

  • Washing : Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation : Activate the carboxylic acid group of Fmoc-Gly-OH-¹³C₂ using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base like diisopropylethylamine (DIEA).

  • Coupling : Add the activated Fmoc-Gly-OH-¹³C₂ solution to the resin and allow the coupling reaction to proceed to completion.

  • Washing : Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of processes in research and development is crucial for understanding and troubleshooting. The following diagrams, generated using the DOT language, illustrate key workflows.

G cluster_synthesis Synthesis of Fmoc-Gly-OH-¹³C₂ Glycine-¹³C₂ Glycine-¹³C₂ Fmoc_Protection Fmoc_Protection Glycine-¹³C₂->Fmoc_Protection Fmoc-Cl or Fmoc-OSu Crude_Product Crude_Product Fmoc_Protection->Crude_Product Precipitation/ Extraction Purification Purification Crude_Product->Purification Recrystallization/ Chromatography High-Purity_Fmoc-Gly-OH-¹³C₂ High-Purity_Fmoc-Gly-OH-¹³C₂ Purification->High-Purity_Fmoc-Gly-OH-¹³C₂

Caption: Synthesis workflow for high-purity Fmoc-Gly-OH-¹³C₂.

G Start Start Resin_with_Free_Amine Resin_with_Free_Amine Start->Resin_with_Free_Amine Fmoc_Deprotection Fmoc_Deprotection Resin_with_Free_Amine->Fmoc_Deprotection 20% Piperidine/DMF Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 DMF Coupling Coupling Washing_2 Washing_2 Coupling->Washing_2 DMF Final_Cleavage Final_Cleavage Washing_1->Coupling Activated Fmoc-Gly-OH-¹³C₂ Washing_2->Resin_with_Free_Amine Repeat for next AA Washing_2->Final_Cleavage TFA Cocktail

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

High-purity Fmoc-Gly-OH-¹³C₂ is an indispensable reagent for modern drug discovery and proteomics research. Careful selection of a commercial supplier based on documented purity and isotopic enrichment is paramount. The successful application of this building block in peptide synthesis relies on well-established protocols for both the synthesis of the reagent itself and its incorporation into peptide chains. The analytical methods outlined in this guide provide a framework for the quality assessment of this critical research material.

References

The Power of Precision: A Technical Guide to Stable Isotopes in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions at an atomic level. Its application to complex biological systems, however, is often hampered by low sensitivity and spectral overlap. The strategic use of stable isotope labeling has revolutionized biomolecular NMR, enabling the study of macromolecules and intricate metabolic pathways with unprecedented detail. This in-depth guide explores the fundamental principles of using stable isotopes in NMR spectroscopy, providing a technical resource for researchers in academia and the pharmaceutical industry.

Core Principles of Isotopic Labeling in NMR

The fundamental principle behind using stable isotopes in NMR lies in the magnetic properties of atomic nuclei. While the most abundant isotopes of common biological elements like carbon (¹²C) and nitrogen (¹⁴N) are not NMR-active (possessing a nuclear spin of zero), their heavier, stable isotopes (¹³C and ¹⁵N) have a nuclear spin of ½ and are therefore NMR-active.[1] By replacing ¹²C and ¹⁴N with ¹³C and ¹⁵N in a molecule of interest, we introduce NMR-active nuclei that can be detected and manipulated.[1][2][3]

This isotopic enrichment serves two primary purposes:

  • Enhanced Sensitivity: The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) means that signals from these nuclei in unlabeled samples are weak.[4][5] Isotopic labeling dramatically increases the concentration of these NMR-active nuclei, leading to a significant enhancement in signal intensity.[2][6]

  • Reduced Spectral Complexity and Increased Resolution: In complex biomolecules, the sheer number of proton (¹H) signals leads to severe spectral overlap. Isotopic labeling allows for the use of multidimensional heteronuclear NMR experiments that correlate the protons with their directly attached ¹³C or ¹⁵N nuclei. This spreads the signals into two or more dimensions, greatly improving resolution and simplifying spectral analysis.[1][3][7][8]

Another crucial stable isotope used in NMR is deuterium (²H). Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, effectively reduces ¹H-¹H dipolar couplings and associated relaxation pathways. This leads to sharper lines and is particularly beneficial for studying large proteins.[8]

Key Stable Isotopes in NMR Spectroscopy

The choice of isotope depends on the specific application and the information sought. The properties of the most commonly used stable isotopes in biomolecular NMR are summarized below.

IsotopeNatural Abundance (%)Spin (I)Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹)
¹H99.9851/226.7522
²H0.01514.1066
¹³C1.1081/26.7283
¹⁵N0.3661/2-2.7126

Isotopic Labeling Strategies

The method of isotope incorporation can be tailored to the specific experimental goals. The primary strategies include:

  • Uniform Labeling: This is the most straightforward approach, where the organism (typically E. coli for recombinant proteins) is grown in a minimal medium containing ¹³C-glucose and/or ¹⁵NH₄Cl as the sole carbon and nitrogen sources, respectively.[2][7] This results in the incorporation of the stable isotopes throughout the entire molecule, with enrichment levels typically exceeding 90%.[7]

  • Selective Labeling: In this strategy, only specific types of amino acids are isotopically labeled. This is achieved by providing a mixture of labeled and unlabeled amino acids in the growth medium. This approach is useful for simplifying spectra and for assigning signals to specific residue types.

  • Site-Specific Labeling: This advanced technique involves introducing an isotope at a particular atom within a specific amino acid. This provides highly specific probes for studying enzyme mechanisms or protein-ligand interactions.

  • Reverse Labeling: In this method, a protein is expressed in a fully ¹³C-labeled medium, but one or more specific amino acids are added in their unlabeled form. This results in "NMR-invisible" residues, which can help in assigning the remaining signals.[1][3]

Experimental Protocols for Key Experiments

The power of isotopic labeling is fully realized through a suite of specialized NMR experiments. Below are detailed methodologies for two of the most fundamental experiments.

2D ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The ¹⁵N-HSQC experiment is often the first step in the analysis of a ¹⁵N-labeled protein. It provides a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone or sidechains of certain amino acids (e.g., Tryptophan, Asparagine, Glutamine).[9][10]

Experimental Workflow:

hsqc_workflow Workflow for a 2D 15N-HSQC Experiment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep Prepare uniformly 15N-labeled protein sample (0.1-1 mM) in 90% H2O/10% D2O buffer. spectrometer_setup Set up NMR spectrometer: - Tune and match probe for 1H and 15N - Lock on D2O signal - Shim the magnet sample_prep->spectrometer_setup Insert Sample pulse_program Load 15N-HSQC pulse sequence (e.g., hsqcetf3gpsi). spectrometer_setup->pulse_program parameters Set acquisition parameters: - Spectral widths (1H, 15N) - Carrier frequencies (O1P, O2P) - Number of points (TD2, TD1) - Number of scans (NS) pulse_program->parameters acquisition Acquire data. parameters->acquisition processing Process the raw data: - Fourier transform - Phasing - Baseline correction acquisition->processing FID data analysis Analyze the 2D spectrum. processing->analysis

Caption: A flowchart outlining the major steps in acquiring and processing a 2D ¹⁵N-HSQC spectrum.

Detailed Methodology:

  • Sample Preparation:

    • Express and purify the protein of interest using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

    • Concentrate the protein to 0.1-1 mM in a suitable buffer (e.g., phosphate or Tris) at a pH where the protein is stable and amide proton exchange is minimized.

    • The buffer should contain 5-10% D₂O for the spectrometer's lock system.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the D₂O signal.

    • Tune and match the probe for both the ¹H and ¹⁵N frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Data Acquisition:

    • Load a standard 2D ¹⁵N-¹H HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).[11]

    • Set the spectral widths to cover all expected amide proton and nitrogen resonances (typically ~12-14 ppm for ¹H and ~30-35 ppm for ¹⁵N).

    • Set the carrier frequencies to the center of the respective spectral regions (¹H ~4.7 ppm, ¹⁵N ~118-120 ppm).

    • Set the number of data points in the direct (¹H) and indirect (¹⁵N) dimensions (e.g., 2048 and 256, respectively).

    • Set the number of scans per increment, which will depend on the sample concentration. A typical starting point is 8 or 16 scans.

    • Acquire the data.

  • Data Processing and Analysis:

    • Apply a window function (e.g., squared sine-bell) to the raw data (FID).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Apply baseline correction.

    • The resulting spectrum will show correlations between amide protons (¹H) and their directly attached nitrogens (¹⁵N).

2D ¹⁵N-¹H Transverse Relaxation-Optimized Spectroscopy (TROSY)

For proteins larger than ~25 kDa, transverse relaxation (T₂) becomes very efficient, leading to broad lines and loss of signal in standard HSQC experiments. The TROSY experiment is designed to counteract these effects by taking advantage of the interference between two different relaxation mechanisms (dipole-dipole coupling and chemical shift anisotropy).[12][13] This results in significantly sharper lines and enhanced sensitivity for large, deuterated proteins.[12]

Conceptual Basis of TROSY:

trosy_concept Conceptual Basis of the TROSY Experiment T2 Transverse Relaxation (T2) DD Dipole-Dipole (DD) Relaxation T2->DD CSA Chemical Shift Anisotropy (CSA) Relaxation T2->CSA Multiplet Signal Multiplet DD->Multiplet contributes to CSA->Multiplet contributes to Slow_relax Slowly Relaxing Component (TROSY peak) Multiplet->Slow_relax selects Fast_relax Rapidly Relaxing Components Multiplet->Fast_relax suppresses Sharp_Signal Sharp NMR Signal Slow_relax->Sharp_Signal results in

Caption: A diagram illustrating how TROSY selects for the slowly relaxing component of a signal multiplet.

Detailed Methodology:

  • Sample Preparation:

    • For optimal results, the protein should be perdeuterated (uniformly enriched with ²H, ¹³C, and ¹⁵N). This is achieved by growing the expression host in D₂O with ¹³C-glucose and ¹⁵NH₄Cl.

    • After purification, the protein is exchanged into a 90% H₂O/10% D₂O buffer to allow for the back-exchange of amide protons.

    • Sample concentration should be as high as practically possible.

  • Spectrometer Setup and Calibration:

    • The setup is similar to the HSQC experiment, but tuning and matching for ¹³C and ²H will also be necessary.

  • Data Acquisition:

    • Load a 2D ¹⁵N-¹H TROSY pulse sequence (e.g., hsqctrosyf3gpsi on Bruker spectrometers).

    • Acquisition parameters are set similarly to the HSQC experiment, but the use of a high-field spectrometer (>600 MHz) is crucial for the TROSY effect to be efficient.

  • Data Processing and Analysis:

    • Processing is analogous to the HSQC experiment. The resulting spectrum will show significantly sharper and more intense peaks for large proteins compared to a standard HSQC.

Applications in Drug Discovery and Development

Stable isotope-assisted NMR plays a pivotal role in modern drug discovery.

  • Fragment-Based Drug Discovery (FBDD): NMR is a powerful tool for screening libraries of small molecule fragments for binding to a target protein. By monitoring changes in the ¹⁵N-HSQC spectrum of a ¹⁵N-labeled protein upon addition of fragments, binders can be identified and their binding site mapped.

  • Structure-Activity Relationship (SAR) Studies: NMR can provide detailed structural information on how lead compounds bind to their targets. This information is invaluable for guiding the optimization of binding affinity and selectivity.

  • Metabolomics and Flux Analysis: Isotope tracers, such as ¹³C-glucose, can be used to follow the metabolic fate of a molecule through complex biochemical pathways. By analyzing the isotopic enrichment patterns in metabolites by NMR, researchers can gain insights into how a drug affects cellular metabolism.[14]

Metabolic Pathway Tracing with Stable Isotopes:

metabolic_tracing General Workflow for a Stable Isotope Tracer Experiment cluster_experiment Experimental Phase cluster_analysis Analytical Phase tracer Administer 13C-labeled -glucose to cells or organism. incubation Incubate for a defined period. tracer->incubation quenching Quench metabolism and extract metabolites. incubation->quenching nmr_acq Acquire 1D 13C and/or 2D 1H-13C HSQC NMR spectra. quenching->nmr_acq Metabolite Extract data_analysis Analyze spectra to identify labeled metabolites and quantify 13C enrichment. nmr_acq->data_analysis flux_analysis Perform metabolic flux analysis. data_analysis->flux_analysis

Caption: A simplified workflow for tracing metabolic pathways using stable isotope-labeled precursors.

Conclusion

The use of stable isotopes has fundamentally transformed the capabilities of NMR spectroscopy, particularly in the fields of structural biology, metabolomics, and drug discovery. By overcoming the inherent limitations of sensitivity and resolution, isotopic labeling enables detailed investigations of complex biological systems that were previously intractable. As NMR technology continues to advance, particularly with the development of higher field magnets and new pulse sequences, the synergy between stable isotope labeling and NMR spectroscopy will undoubtedly continue to drive significant scientific discoveries.

References

Methodological & Application

Application Notes and Protocols: Incorporation of Fmoc-Gly-OH-¹³C₂ into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a critical technique in proteomics, drug metabolism studies, and metabolic flux analysis. The incorporation of ¹³C-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂, into synthetic peptides allows for their use as internal standards in quantitative mass spectrometry, enabling precise and accurate quantification of target peptides in complex biological matrices. The physicochemical properties of the isotopically labeled peptide are nearly identical to the endogenous peptide, ensuring similar chromatographic behavior and ionization efficiency, with a distinct mass shift for unambiguous detection.

This document provides a detailed protocol for the incorporation of Fmoc-Gly-OH-¹³C₂ into a target peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. It also outlines a general workflow for the application of the resulting ¹³C-labeled peptide as an internal standard in a mass spectrometry-based quantification assay.

Data Presentation

The successful synthesis of a ¹³C₂-Glycine containing peptide and its application as an internal standard can be evaluated by several quantitative parameters. The following tables provide representative data for the synthesis of a hypothetical peptide (Ac-Tyr-Val-Gly-Phe-Ala-Leu-NH₂) and its use in a quantitative assay.

Table 1: Synthesis and Characterization of Unlabeled and ¹³C₂-Labeled Peptides

ParameterUnlabeled Peptide (Ac-TVG*FAL-NH₂)¹³C₂-Labeled Peptide (Ac-TV[¹³C₂-G]FAL-NH₂)
Resin Loading 0.5 mmol/g0.5 mmol/g
Synthesis Scale 0.1 mmol0.1 mmol
Crude Peptide Yield 115 mg112 mg
Purity (by HPLC) >95%>95%
Observed [M+H]⁺ 693.38695.38
Isotopic Enrichment N/A>99%

*G denotes Glycine

Table 2: Quantitative Analysis of a Target Peptide using a ¹³C₂-Labeled Internal Standard

SampleEndogenous Peptide Peak Area¹³C₂-Labeled IS Peak AreaPeak Area Ratio (Endogenous/IS)Calculated Concentration (ng/mL)
Blank Not Detected1.2 x 10⁶0.000.00
Standard 1 (1 ng/mL) 1.1 x 10⁵1.1 x 10⁶0.101.0
Standard 2 (10 ng/mL) 1.2 x 10⁶1.2 x 10⁶1.0010.0
Standard 3 (100 ng/mL) 1.1 x 10⁷1.1 x 10⁶10.0100.0
Test Sample 5.5 x 10⁵1.1 x 10⁶0.505.0

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a ¹³C₂-Glycine Labeled Peptide

This protocol describes the manual synthesis of a peptide with the sequence Ac-Tyr-Val-Gly-Phe-Ala-Leu-NH₂ on a Rink Amide resin, incorporating Fmoc-Gly-OH-¹³C₂.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH-¹³C₂ , Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Capping agent: Acetic anhydride

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Pre-activate a 4-fold molar excess of Fmoc-Leu-OH with HBTU/HOBt (3.98 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence (Ala, Phe, ¹³C₂-Gly , Val, Tyr). For the incorporation of the labeled glycine, use Fmoc-Gly-OH-¹³C₂ following the same procedure as for the other amino acids.

  • N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Tyrosine, wash the resin and treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to cap the N-terminus.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and isotopic enrichment of the purified peptide by mass spectrometry.

Quantitative Analysis of a Target Peptide using the ¹³C₂-Labeled Internal Standard

This protocol outlines the use of the synthesized ¹³C₂-labeled peptide as an internal standard for the quantification of its endogenous, unlabeled counterpart in a biological sample (e.g., plasma) by LC-MS/MS.

Materials:

  • Biological sample (e.g., plasma)

  • Synthesized ¹³C₂-labeled peptide internal standard (IS) of known concentration

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a fixed amount of the ¹³C₂-labeled peptide IS.

    • Precipitate the proteins by adding 3 volumes of cold protein precipitation solvent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both the endogenous (light) and the ¹³C₂-labeled (heavy) peptide.

    • Inject the prepared sample onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the endogenous peptide and the ¹³C₂-labeled IS.

    • Calculate the peak area ratio (Endogenous Peptide Area / IS Area).

    • Determine the concentration of the endogenous peptide in the original sample by comparing the peak area ratio to a standard curve generated with known concentrations of the unlabeled peptide and a fixed concentration of the IS.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the ¹³C₂-labeled peptide to its application in quantitative analysis.

G cluster_synthesis Peptide Synthesis cluster_application Quantitative Analysis Resin Rink Amide Resin SPPS Solid-Phase Peptide Synthesis Resin->SPPS Fmoc_Gly_13C2 Fmoc-Gly-OH-13C2 Fmoc_Gly_13C2->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Labeled_Peptide Purified 13C2-Labeled Peptide Purification->Labeled_Peptide Spike Spike with 13C2-Labeled IS Labeled_Peptide->Spike Biological_Sample Biological Sample Biological_Sample->Spike Extraction Sample Preparation & Extraction Spike->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Quantification Peptide Quantification Data_Analysis->Quantification

Caption: Workflow for synthesis and application of a ¹³C-labeled peptide.

Metabolic Flux Analysis Pathway

This diagram illustrates a simplified metabolic pathway where a ¹³C-labeled substrate is used to trace carbon flow through central metabolism, leading to the synthesis of amino acids like glycine, which can then be incorporated into proteins. This demonstrates the principle behind using stable isotopes to study metabolic pathways.[2][3][4]

G cluster_input Input Substrate cluster_pathway Central Metabolic Pathway cluster_output Cellular Output C13_Glucose 13C-Labeled Glucose Glycolysis Glycolysis C13_Glucose->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Serine_Synthesis Serine Synthesis Glycolysis->Serine_Synthesis TCA_Cycle->Serine_Synthesis Glycine_Synthesis 13C-Glycine Synthesis Serine_Synthesis->Glycine_Synthesis Protein_Synthesis Protein Synthesis Glycine_Synthesis->Protein_Synthesis Labeled_Protein 13C-Labeled Protein Protein_Synthesis->Labeled_Protein MS_Analysis Mass Spectrometry Analysis of Peptides Labeled_Protein->MS_Analysis

Caption: Simplified metabolic pathway for ¹³C tracing.

References

Application Notes and Protocols for Protein Structure Determination using Fmoc-Gly-OH-¹³C₂ by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling of proteins with ¹³C and ¹⁵N is often essential for resolving spectral overlap and providing additional structural constraints.[1][2][3][4] Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled amino acid derivative used to introduce two ¹³C nuclei at specific glycine residues within a protein sequence. This targeted labeling approach offers unique advantages for detailed structural analysis, particularly in probing protein backbone conformation and dynamics.

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-Gly-OH-¹³C₂ in protein structure determination by NMR. The protocols cover the incorporation of the labeled glycine into a peptide via Solid-Phase Peptide Synthesis (SPPS), followed by NMR data acquisition and analysis strategies.

Advantages of Using Fmoc-Gly-OH-¹³C₂

The incorporation of glycine residues with ¹³C labels on both the alpha-carbon (Cα) and the carbonyl carbon (C') provides several benefits for NMR-based protein structure determination:

  • Probing Backbone Torsion Angles: The ¹³Cα and ¹³C' chemical shifts are highly sensitive to the local backbone conformation, specifically the phi (φ) and psi (ψ) torsion angles.[5]

  • Measurement of Coupling Constants: The presence of two adjacent ¹³C nuclei allows for the measurement of the one-bond ¹³Cα-¹³C' J-coupling constant (¹J_CαC'). This coupling constant provides valuable information about the backbone geometry.

  • Spectral Simplification and Resonance Assignment: Selective labeling of glycine residues simplifies crowded spectral regions, aiding in the unambiguous assignment of glycine resonances.[6]

  • Probing Dynamics: ¹³C relaxation experiments on the labeled glycine residues can provide insights into the local dynamics of the protein backbone at that specific site.

Quantitative Data

The following tables summarize key quantitative data relevant to the use of Fmoc-Gly-OH-¹³C₂ in protein NMR studies.

Table 1: Typical ¹³C Chemical Shifts for Glycine Residues in Proteins

Secondary Structure¹³Cα Chemical Shift (ppm)¹³C' (Carbonyl) Chemical Shift (ppm)
α-Helix45.0 ± 1.5176.5 ± 2.0
β-Sheet43.5 ± 1.5174.6 ± 2.0
Random Coil44.1 ± 1.0175.2 ± 1.5

Note: Chemical shifts are referenced to DSS. Actual values can vary depending on the local chemical environment.[7][8]

Table 2: Typical One-Bond ¹³C-¹³C Coupling Constants

CouplingTypical Value (Hz)
¹J_CαC'50 - 60

Note: The exact value of the coupling constant can be influenced by the backbone conformation.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Gly-OH-¹³C₂ via Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating Fmoc-Gly-OH-¹³C₂ into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-Gly-OH-¹³C₂

  • Appropriate resin for C-terminal acid or amide

  • Standard Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes before the first coupling step.[9]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to the synthesizer's standard protocol.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.[10][11]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[12]

  • Coupling of Fmoc-Gly-OH-¹³C₂:

    • Dissolve Fmoc-Gly-OH-¹³C₂, coupling reagent, and base in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Continue the cycle of deprotection, washing, and coupling for the remaining amino acids in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.[13]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.

Protocol 2: NMR Data Acquisition

This protocol suggests a set of NMR experiments to acquire structural information from a protein containing a ¹³C₂-labeled glycine.

Sample Preparation:

  • Dissolve the purified, isotopically labeled protein in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, 50 mM phosphate buffer, pH 6.5).

  • Typical protein concentrations range from 0.1 to 1.0 mM.

NMR Experiments:

  • ¹H-¹⁵N HSQC: A standard experiment to assess the overall fold and dispersion of the protein. While glycine is not ¹⁵N labeled from this specific precursor, this provides a general quality check.

  • ¹H-¹³C HSQC: This experiment will show correlations between the glycine Hα protons and the ¹³Cα. The presence of two Hα protons for glycine can be a distinguishing feature.

  • HNCO: This 3D experiment correlates the amide proton and nitrogen of residue i with the carbonyl carbon of residue i-1. This can help in the sequential assignment of the residue preceding the labeled glycine.

  • HNCACB: This 3D experiment correlates the amide proton and nitrogen of residue i with the Cα and Cβ of residue i and i-1. This is crucial for sequential backbone assignments.

  • ¹³C-edited NOESY-HSQC: This experiment will provide distance restraints between the glycine protons and other protons in the protein, which are essential for structure calculation.

Protocol 3: NMR Data Analysis and Structure Calculation
  • Resonance Assignment: Use the suite of 2D and 3D NMR experiments to assign the chemical shifts of the backbone and side-chain atoms, with a focus on the labeled glycine residue and its neighbors.[14]

  • Extraction of Structural Restraints:

    • Distance Restraints: Derive inter-proton distances from the cross-peak intensities in the ¹³C-edited NOESY spectrum.

    • Dihedral Angle Restraints: Use the measured ¹³Cα and ¹³C' chemical shifts to predict backbone φ and ψ torsion angles using programs like TALOS+.

    • Coupling Constant Restraints: If measurable, use the ¹J_CαC' coupling constant as a restraint on the backbone geometry.

  • Structure Calculation: Use a molecular dynamics-based software package (e.g., XPLOR-NIH, CYANA, or AMBER) to calculate a family of 3D structures that satisfy the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity to check for stereochemical quality and agreement with the experimental data.

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-Gly-OH-13C2 Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle (Deprotect, Wash, Couple) Wash2->Repeat Cleave Cleave from Resin & Deprotect Side Chains Repeat->Cleave Purify Purify Peptide (HPLC) Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Gly-OH-¹³C₂.

NMR_Workflow cluster_synthesis Protein Preparation cluster_nmr NMR Spectroscopy cluster_structure Structure Determination SPPS Incorporate this compound via SPPS Purification Cleavage & HPLC Purification SPPS->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep Acquisition Data Acquisition (HSQC, HNCO, HNCACB, NOESY) SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Restraints Extract Structural Restraints (Distances, Dihedral Angles) Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation FinalStructure FinalStructure Validation->FinalStructure Final Protein Structure

Caption: Overall workflow from protein synthesis to structure determination by NMR.

Caption: Structural information derived from the ¹³C₂-labeled glycine residue.

References

Application of Fmoc-Gly-OH-¹³C₂ in Elucidating Enzyme Kinetics of the Glycine Cleavage System

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for studying the enzyme kinetics of the Glycine Cleavage System (GCS) utilizing the stable isotope-labeled substrate, Fmoc-Gly-OH-¹³C₂. The GCS is a multi-enzyme complex central to amino acid metabolism, and understanding its kinetics is crucial for research in metabolic disorders and drug development. This document provides a step-by-step protocol for the deprotection of Fmoc-Gly-OH-¹³C₂ to generate ¹³C₂-labeled glycine, followed by a mass spectrometry-based kinetic assay to determine key enzymatic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). The use of a stable isotope-labeled substrate offers a highly sensitive and specific method for tracing the enzymatic reaction, allowing for precise quantification of reaction products and elucidation of the reaction mechanism. This protocol is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics and metabolic pathways.

Introduction

The Glycine Cleavage System (GCS) is a mitochondrial multi-enzyme complex responsible for the catabolism of glycine.[1][2] It catalyzes the oxidative decarboxylation of glycine to yield carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[2][3][4] The GCS is composed of four protein components: the P-protein (glycine dehydrogenase [decarboxylating]), the T-protein (aminomethyltransferase), the H-protein (a lipoic acid-containing carrier protein), and the L-protein (dihydrolipoamide dehydrogenase).[1] Dysfunctional GCS activity is associated with severe metabolic disorders, most notably non-ketotic hyperglycinemia, making it a significant target for diagnostic and therapeutic research.

Studying the kinetics of the GCS is fundamental to understanding its regulatory mechanisms and for the development of potential inhibitors or activators. Traditional methods for assaying GCS activity often rely on spectrophotometric or radiometric approaches. However, these methods can be limited by low sensitivity, substrate interference, or the need for radioactive materials. The use of stable isotope-labeled substrates, such as ¹³C-labeled glycine, coupled with mass spectrometry (MS), provides a powerful alternative for detailed kinetic analysis.[3]

Fmoc-Gly-OH-¹³C₂, a commercially available Fmoc-protected glycine with two ¹³C atoms, serves as a convenient precursor for generating the ¹³C₂-Glycine substrate. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is readily removed under mild basic conditions, yielding the free amino acid for use in enzymatic assays.[5][6][7][8] This application note provides a detailed protocol for the use of Fmoc-Gly-OH-¹³C₂ in a kinetic study of the GCS, focusing on the P-protein-catalyzed decarboxylation of glycine, which is the initial and rate-limiting step of the GCS reaction.[1] The protocol employs mass spectrometry to directly measure the rate of ¹³CO₂ production from the ¹³C₂-Glycine substrate, offering a highly specific and quantitative measure of enzyme activity.

Key Signaling and Metabolic Pathways

The Glycine Cleavage System is a central hub in cellular metabolism, intersecting with one-carbon metabolism, amino acid synthesis, and cellular respiration. The products of the GCS reaction have far-reaching implications for various biosynthetic pathways.

GCS_Pathway Metabolic Fate of Glycine Carbon cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycine_13C2 ¹³C₂-Glycine GCS Glycine Cleavage System (GCS) Glycine_13C2->GCS CH2_THF_13C 5,10-Methylene-THF (¹³C-labeled) GCS->CH2_THF_13C CO2_13C ¹³CO₂ GCS->CO2_13C NH3 NH₃ GCS->NH3 NADH NADH GCS->NADH Serine Serine THF Tetrahydrofolate (THF) THF->GCS Purine_synthesis Purine Synthesis CH2_THF_13C->Purine_synthesis One-carbon unit Thymidylate_synthesis Thymidylate Synthesis CH2_THF_13C->Thymidylate_synthesis One-carbon unit Methionine_synthesis Methionine Synthesis CH2_THF_13C->Methionine_synthesis One-carbon unit NAD NAD⁺ NAD->GCS experimental_workflow Experimental Workflow for GCS Kinetic Analysis cluster_preparation Substrate Preparation cluster_assay Enzymatic Assay cluster_analysis Data Acquisition and Analysis start Start with Fmoc-Gly-OH-¹³C₂ deprotection Fmoc Deprotection (e.g., with piperidine in DMF) start->deprotection purification Purification of ¹³C₂-Glycine (e.g., precipitation and washing) deprotection->purification verification Verification of ¹³C₂-Glycine (e.g., by NMR or MS) purification->verification assay_setup Prepare reaction mixture: GCS enzymes, co-factors, and varying concentrations of ¹³C₂-Glycine verification->assay_setup incubation Incubate at optimal temperature (e.g., 37°C) for a defined time course assay_setup->incubation quenching Quench the reaction (e.g., by adding acid) incubation->quenching ms_analysis Headspace analysis of ¹³CO₂ by Isotope Ratio Mass Spectrometry (IRMS) or GC-MS quenching->ms_analysis data_processing Quantify ¹³CO₂ production rate at each substrate concentration ms_analysis->data_processing kinetic_analysis Determine Kₘ and Vₘₐₓ using Michaelis-Menten kinetics (e.g., Lineweaver-Burk plot) data_processing->kinetic_analysis

References

Application Notes and Protocols for Fmoc-Gly-OH-13C2 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as ¹³C-labeled amino acids, researchers can quantify the contributions of various pathways to cellular metabolism. Glycine, a central amino acid in one-carbon metabolism, is a critical building block for the synthesis of serine, purines, and glutathione. Therefore, tracing the metabolic fate of glycine provides valuable insights into cellular proliferation, redox homeostasis, and biosynthesis.

Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled form of glycine, protected at its amino group by a fluorenylmethyloxycarbonyl (Fmoc) group. While the Fmoc group is essential for peptide synthesis, it must be removed prior to using the ¹³C₂-Glycine as a metabolic tracer in cell culture, as the bulky Fmoc group prevents its direct utilization by cellular metabolic pathways. These application notes provide detailed protocols for the deprotection of Fmoc-Gly-OH-¹³C₂ and the subsequent use of the liberated ¹³C₂-Glycine in metabolic flux analysis studies.

Key Applications

  • Tracing One-Carbon Metabolism: Following the incorporation of ¹³C from glycine into serine, purines, and other downstream metabolites to understand the activity of the one-carbon metabolic network.

  • Investigating Cancer Metabolism: Cancer cells often exhibit altered serine and glycine metabolism, making ¹³C-glycine a valuable tool for studying cancer-specific metabolic reprogramming.[1][2]

  • Drug Development: Assessing the impact of therapeutic compounds on glycine and one-carbon metabolism to identify novel drug targets and understand mechanisms of action.

Protocol 1: Deprotection of Fmoc-Gly-OH-¹³C₂ to Yield ¹³C₂-Glycine

This protocol describes a standard method for the removal of the Fmoc protecting group from Fmoc-Gly-OH-¹³C₂ using a piperidine solution.

Materials:

  • Fmoc-Gly-OH-¹³C₂

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (ice-cold)

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Lyophilizer (optional)

  • pH meter

Procedure:

  • Dissolution: Dissolve Fmoc-Gly-OH-¹³C₂ in a 20% (v/v) solution of piperidine in DMF in a round-bottom flask. A typical concentration is 10-50 mg/mL.

  • Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

  • Removal of Piperidine and DMF: Following the completion of the reaction, remove the piperidine and DMF under reduced pressure using a rotary evaporator.

  • Precipitation of ¹³C₂-Glycine: To the resulting residue, add an excess of ice-cold diethyl ether to precipitate the deprotected ¹³C₂-Glycine.

  • Isolation: Collect the precipitate by centrifugation at 4°C for 10 minutes at 3000 x g. Carefully decant the diethyl ether supernatant.

  • Washing: Wash the pellet with a small volume of ice-cold diethyl ether to remove any residual impurities and repeat the centrifugation.

  • Drying: Dry the resulting white solid pellet containing ¹³C₂-Glycine under a stream of nitrogen or in a vacuum oven at low temperature. For long-term storage, lyophilization is recommended.

  • Quality Control: The purity of the final ¹³C₂-Glycine product can be confirmed by NMR or mass spectrometry. The concentration of the stock solution should be accurately determined.

Protocol 2: ¹³C₂-Glycine Tracing in Cell Culture

This protocol outlines the general procedure for introducing ¹³C₂-Glycine to cultured cells for metabolic flux analysis.

Materials:

  • Mammalian cells of interest (e.g., cancer cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Glycine-free culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • ¹³C₂-Glycine (deprotected from Protocol 1)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counter

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing glycine-free medium with a known concentration of ¹³C₂-Glycine. The concentration should be similar to that of glycine in the standard complete medium. Also, supplement the medium with dFBS to minimize the influence of unlabeled amino acids from the serum.

  • Initiation of Labeling: Aspirate the standard culture medium from the cells and wash them once with pre-warmed PBS.

  • Incubation with Tracer: Add the pre-warmed ¹³C₂-Glycine labeling medium to the cells and return them to the incubator. The incubation time will vary depending on the specific metabolic pathway and cell type but typically ranges from a few hours to 24 hours to reach isotopic steady state.

  • Metabolite Extraction: At the end of the incubation period, rapidly quench the metabolism and extract the intracellular metabolites. A common method is to aspirate the medium, wash the cells with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol).

  • Sample Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Cell Debris Removal: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.

Protocol 3: Sample Preparation and GC-MS Analysis

This protocol provides a general workflow for the derivatization and analysis of ¹³C-labeled metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Metabolite extracts from Protocol 2

  • Nitrogen evaporator or vacuum concentrator

  • Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Pyridine

  • GC-MS system with an appropriate column

Procedure:

  • Sample Drying: Dry the metabolite extracts to completeness using a nitrogen evaporator or a vacuum concentrator.

  • Derivatization: Re-suspend the dried metabolites in a solution of MTBSTFA in pyridine. This step silylates the metabolites, making them volatile for GC analysis.

  • Incubation: Incubate the samples at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the different metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the ¹³C incorporation.

  • Data Analysis: The raw GC-MS data is processed to identify metabolites and quantify the mass isotopomer distributions (MIDs). The MIDs are then corrected for the natural abundance of ¹³C. This data is used in computational models to calculate metabolic fluxes.

Data Presentation

The following tables provide an example of how quantitative data from a ¹³C-glycine tracing experiment can be presented. The data is adapted from studies on serine and glycine metabolism in cancer cells to illustrate the type of information that can be obtained.

Table 1: Relative Contribution of Glycine to Serine Biosynthesis

Cell LineTreatment% Serine derived from Glycine
HeLaControl45.1%
AGSControlComparable to HeLa

This table illustrates the flux from glycine to serine, a key reaction in one-carbon metabolism. Data is presented as the percentage of the serine pool that is synthesized directly from glycine.[3]

Table 2: Metabolic Fates of Intracellular Glycine

Metabolic FateHeLa Cells
Protein SynthesisMajor sink
Nucleotide SynthesisMajor sink
Conversion to SerineNot a primary fate

This table summarizes the primary outputs of glycine metabolism, indicating its crucial role in biosynthesis.[3]

Table 3: Isotopic Enrichment of Serine from [2-¹³C]glycine

Incubation Time% ¹³C-labeled Glycine% Serine Isotopomers
20 min93 ± 2%[2-¹³C]serine, [3-¹³C]serine, [2,3-¹³C]serine detected
80 minSlower endogenous formation-

This table shows the dynamic labeling of serine isotopomers from a ¹³C-glycine tracer, confirming the activity of the glycine cleavage system and serine hydroxymethyltransferase.[4]

Visualizations

Glycine_Metabolism Glycine Metabolism and One-Carbon Cycle Glycine Glycine (¹³C₂-labeled) Serine Serine Glycine->Serine SHMT1/2 Methylene_THF 5,10-Methylene-THF Glycine->Methylene_THF Glycine Cleavage System (GCS) Glutathione Glutathione Synthesis Glycine->Glutathione CO2_NH3 CO₂ + NH₃ Glycine->CO2_NH3 GCS Serine->Glycine SHMT1/2 Serine->Methylene_THF SHMT1/2 THF Tetrahydrofolate (THF) THF->Methylene_THF Methylene_THF->THF Purines Purine Synthesis Methylene_THF->Purines

Caption: Key pathways of glycine metabolism.

MFA_Workflow Metabolic Flux Analysis Workflow using ¹³C₂-Glycine cluster_prep Tracer Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis and Modeling Fmoc_Gly Fmoc-Gly-OH-¹³C₂ Deprotection Fmoc Deprotection (Protocol 1) Fmoc_Gly->Deprotection Gly_13C ¹³C₂-Glycine Tracer Deprotection->Gly_13C Labeling ¹³C₂-Glycine Labeling (Protocol 2) Gly_13C->Labeling Cell_Culture Cell Seeding & Growth Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction GC_MS GC-MS Analysis (Protocol 3) Extraction->GC_MS Data_Processing Data Processing & Isotopomer Analysis GC_MS->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Caption: Experimental workflow for MFA.

Logical_Relationship Logical Flow of ¹³C Label from Glycine to Serine Glycine_13C2 [¹³,¹³C]-Glycine GCS Glycine Cleavage System Glycine_13C2->GCS SHMT Serine Hydroxymethyltransferase Glycine_13C2->SHMT Methylene_THF_13C [¹³C]-5,10-Methylene-THF GCS->Methylene_THF_13C Serine_13C [2-¹³C]-Serine or [3-¹³C]-Serine or [2,3-¹³C]-Serine SHMT->Serine_13C Methylene_THF_13C->SHMT

Caption: Tracing ¹³C from glycine to serine.

References

Best practices for dissolving and storing Fmoc-Gly-OH-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Fmoc-Gly-OH-¹³C₂

Topic: Best Practices for Dissolving and Storing Fmoc-Gly-OH-¹³C₂ Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled derivative of glycine, protected at its amino group by a fluorenylmethyloxycarbonyl (Fmoc) group. The incorporation of two Carbon-13 isotopes makes it an invaluable tool in quantitative proteomics, peptide synthesis, and metabolic research, where it serves as an internal standard for mass spectrometry (MS) and a probe for nuclear magnetic resonance (NMR) studies.[1] Proper handling, dissolution, and storage are critical to maintain its isotopic purity and chemical integrity, ensuring reproducible and accurate experimental results.

These application notes provide detailed protocols and best practices for the dissolution and storage of Fmoc-Gly-OH-¹³C₂ in both solid and solution forms.

Material Properties and Stability

Fmoc-Gly-OH-¹³C₂ is typically supplied as a white to off-white lyophilized powder.[2] The Fmoc protecting group and the glycine backbone are generally stable under recommended storage conditions. However, the compound is susceptible to degradation via oxidation or hydrolysis if not stored correctly.[1] The primary stability concerns involve the hydrolysis of the Fmoc group under basic conditions and the general degradation that can occur with prolonged storage in solution at improper temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the storage and dissolution of Fmoc-Gly-OH-¹³C₂.

Table 1: Recommended Storage Conditions for Solid Fmoc-Gly-OH-¹³C₂

ParameterConditionRationaleSource(s)
Temperature (Long-Term) -20°COptimal for preserving long-term stability and preventing degradation.[1]
Temperature (Short-Term) 2°C to 8°CSuitable for routine use over shorter periods.[1][3]
Atmosphere Inert Gas (e.g., Argon)Minimizes oxidation and hydrolysis by displacing moisture and oxygen.[1]
Container Airtight, Light-ProtectedPrevents degradation from atmospheric moisture and light.[1][4]

Table 2: Solubility of Fmoc-Gly-OH-¹³C₂

SolventConcentrationConditions & NotesSource(s)
Dimethyl Sulfoxide (DMSO) ≥100 mg/mLSonication may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1][5]
Dimethylformamide (DMF) SolubleA common solvent used in peptide synthesis workflows.[2]
Ethanol (EtOH) ≥25 mg/mLRequires sonication for complete dissolution.[6]
Aqueous Buffers SolubleRecommended pH range is 7-9. Sonication at 37°C can aid dissolution.[1]
Water InsolubleThe hydrophobic Fmoc group limits solubility in pure water.[2][6]
Other Organic Solvents SolubleDichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate.[7]

Table 3: Recommended Storage of Fmoc-Gly-OH-¹³C₂ Stock Solutions

SolventTemperatureDurationNotesSource(s)
DMSO -80°CUp to 6 monthsRecommended for long-term storage to ensure maximum stability.[5]
DMSO -20°CUp to 1 monthSuitable for short-term storage of frequently used aliquots.[5]
General N/AN/AAvoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is highly recommended.[8]

Experimental Protocols

Protocol 4.1: Handling and Reconstitution of Solid Fmoc-Gly-OH-¹³C₂

This protocol describes the initial handling of the lyophilized powder.

  • Equilibration: Before opening, allow the vial of Fmoc-Gly-OH-¹³C₂ to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis.

  • Weighing: If required, weigh the desired amount of powder quickly in a controlled environment with low humidity. For peptide synthesis, this is often done in a scintillation vial.[9]

  • Inert Atmosphere: For long-term storage of the remaining solid, it is best practice to flush the vial with an inert gas like argon or nitrogen before re-sealing.[1]

Protocol 4.2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in various experimental setups.

  • Solvent Preparation: Use a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic DMSO can negatively impact solubility and stability.[5]

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the pre-weighed Fmoc-Gly-OH-¹³C₂ to achieve the desired concentration (e.g., 100 mg/mL).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes.

  • Sonication (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also be applied.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.[8]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 4.3: Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the dissolution of Fmoc-Gly-OH-¹³C₂ for a standard coupling reaction in Fmoc-based SPPS.

  • Reagent Preparation: In a glass scintillation vial, combine the required amount of Fmoc-Gly-OH-¹³C₂ (typically 3-5 equivalents relative to the resin loading) with an activating agent (e.g., HBTU, HATU) and an organic base (e.g., DIPEA, 2,4,6-collidine).[10][11]

  • Solvent Addition: Add the primary coupling solvent, typically high-purity, amine-free DMF, to dissolve the mixture.[9][10]

  • Activation: Allow the mixture to pre-activate for a few minutes at room temperature according to your established synthesis protocol.

  • Coupling: Add the activated amino acid solution to the deprotected resin and proceed with the coupling step.[10]

Visualized Workflows and Logic

The following diagrams illustrate the key decision-making and handling processes.

G cluster_prep Stock Solution Preparation Workflow start Start: Receive Lyophilized Compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Required Amount of Solid equilibrate->weigh solvent Select Appropriate Solvent (e.g., DMSO) weigh->solvent dissolve Add Solvent and Vortex Thoroughly solvent->dissolve check Check for Complete Dissolution dissolve->check sonicate Apply Sonication or Gentle Heat (37°C) check->sonicate No aliquot Dispense into Single-Use Aliquots check->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store

Figure 1: Workflow for the preparation of a stock solution of Fmoc-Gly-OH-¹³C₂.

G cluster_storage Storage Decision Guide start Compound Form? solid Solid (Lyophilized Powder) start->solid Solid solution Solution (in Solvent) start->solution Solution solid_duration Storage Duration? solid->solid_duration solution_duration Storage Duration? solution->solution_duration solid_long Store at -20°C (Airtight, Dark, Inert Gas) solid_duration->solid_long Long-Term (>1 month) solid_short Store at 2-8°C (Airtight, Dark, Desiccated) solid_duration->solid_short Short-Term (<1 month) solution_long Store at -80°C (≤ 6 months) solution_duration->solution_long Long-Term (>1 month) solution_short Store at -20°C (≤ 1 month) solution_duration->solution_short Short-Term (<1 month)

Figure 2: Decision tree for selecting the appropriate storage conditions.

References

Application Note: Tracing Glycine Metabolism in Cancer Cells with ¹³C₂-Labeled Glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Altered metabolism is a hallmark of cancer. Rapidly proliferating cancer cells reprogram their metabolic pathways to meet the high demand for energy and biosynthetic precursors required for growth.[1][2] Glycine, a non-essential amino acid, plays a central role in this metabolic reprogramming. It serves as a crucial building block for the synthesis of proteins, nucleic acids (purines), and lipids.[3] Furthermore, glycine metabolism is intricately linked to one-carbon metabolism, which is essential for nucleotide synthesis and maintaining cellular redox homeostasis.[1][3] Studies have shown that the consumption of glycine and the expression of enzymes in the mitochondrial glycine synthesis pathway are strongly correlated with the proliferation rates of cancer cells, making this pathway a potential therapeutic target.[2][4]

Stable isotope tracing is a powerful technique to elucidate metabolic pathway activity and quantify metabolic fluxes.[5][6][7] By supplying cells with a substrate labeled with a stable isotope, such as ¹³C, researchers can track the incorporation of the isotope into downstream metabolites. This provides a dynamic view of metabolic pathways, which cannot be obtained from static measurements of metabolite concentrations alone.[8]

This application note provides a detailed protocol for the use of Fmoc-Gly-OH-¹³C₂ as a precursor for generating ¹³C₂-Glycine to trace its metabolic fate in cultured cancer cells. The protocol includes the necessary deprotection of the Fmoc group, cell culture and labeling, sample preparation, and analysis by mass spectrometry.

Key Applications

  • Tracing the incorporation of glycine into central carbon metabolism.

  • Quantifying the contribution of glycine to purine and protein biosynthesis.

  • Investigating the activity of the serine-glycine-one-carbon (SGOC) metabolic network.[3]

  • Studying the effects of potential therapeutics on glycine metabolism.

Product Information

  • Product Name: Fmoc-Gly-OH-¹³C₂

  • Chemical Formula: C₁₇H₁₅NO₄ (with ¹³C at the glycinic carbons)

  • Isotopic Purity: ≥99 atom % ¹³C

  • Primary Use: Precursor for ¹³C₂-Glycine for metabolic tracing studies after Fmoc-deprotection.

Glycine Metabolic Pathways

Glycine is a central node in cellular metabolism, intersecting with several critical pathways. In cancer cells, glycine can be taken up from the extracellular environment or synthesized de novo from serine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). This interconversion is a key part of the serine-glycine-one-carbon (SGOC) network. The ¹³C label from glycine can be traced into various downstream pathways as depicted below.

Glycine_Metabolism ext_gly Extracellular ¹³C₂-Glycine int_gly Intracellular ¹³C₂-Glycine ext_gly->int_gly Uptake serine Serine int_gly->serine SHMT1/2 (reversible) protein Protein Synthesis int_gly->protein Incorporation purines Purine Synthesis (Nucleic Acids) int_gly->purines Contribution glutathione Glutathione Synthesis int_gly->glutathione Precursor serine->int_gly one_carbon One-Carbon Units (via THF cycle) serine->one_carbon Donation

Caption: Metabolic fate of ¹³C₂-Glycine in cancer cells.

Signaling Pathway Influencing Glycine Metabolism

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism.[9] In response to nutrient availability, mTORC1 activation promotes anabolic processes, including serine and glycine biosynthesis.[10] This regulation ensures that cancer cells can couple nutrient sensing with the metabolic pathways necessary for proliferation.

mTOR_Signaling nutrients Nutrients (Amino Acids) mTORC1 mTORC1 nutrients->mTORC1 Activation ser_gly_synthesis Serine/Glycine Biosynthesis mTORC1->ser_gly_synthesis Promotes one_carbon_metabolism One-Carbon Metabolism ser_gly_synthesis->one_carbon_metabolism proliferation Cell Proliferation one_carbon_metabolism->proliferation

Caption: mTORC1 signaling promotes serine/glycine metabolism.

Experimental Protocols

Part 1: Deprotection of Fmoc-Gly-OH-¹³C₂ to yield ¹³C₂-Glycine

Critical: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group must be removed before the ¹³C₂-Glycine can be used in cell culture experiments. The Fmoc group is hydrophobic and would prevent the uptake of glycine by cells.

Materials:

  • Fmoc-Gly-OH-¹³C₂

  • Piperidine

  • Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Dissolve Fmoc-Gly-OH-¹³C₂ in a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Precipitate the resulting crude ¹³C₂-Glycine by adding cold diethyl ether.

  • Wash the precipitate several times with cold diethyl ether to remove the fulvene-piperidine adduct.

  • Dissolve the washed product in water, acidify with a small amount of HCl to a pH of ~6.0, and then lyophilize to obtain a stable, solid ¹³C₂-Glycine hydrochloride salt.

  • Confirm the purity and identity of the final product by NMR or mass spectrometry.

Part 2: ¹³C₂-Glycine Tracing in Cell Culture

Workflow Overview:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis deprotection Fmoc-Gly-OH-¹³C₂ Deprotection media_prep Prepare Glycine-free media + ¹³C₂-Glycine deprotection->media_prep labeling Incubate with ¹³C₂-Glycine media media_prep->labeling cell_culture Seed and grow cancer cells cell_culture->labeling quenching Quench Metabolism & Harvest Cells labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: Workflow for ¹³C₂-Glycine metabolic tracing.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, etc.)

  • Standard cell culture reagents (flasks, plates, incubator)

  • Glycine-free cell culture medium (e.g., custom formulation of DMEM or RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Deprotected ¹³C₂-Glycine

  • Cold phosphate-buffered saline (PBS)

  • Quenching solution: 80% methanol at -80°C

  • Extraction solvent: e.g., 80% methanol

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Cell Seeding: Seed the cancer cells in standard complete medium in multi-well plates (e.g., 6-well or 12-well plates) and allow them to attach and grow to the desired confluency (typically 60-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glycine-free medium with the deprotected ¹³C₂-Glycine. The concentration should be similar to that of standard media (e.g., 0.4 mM for DMEM), but may be optimized for specific experimental goals. Also add dialyzed FBS and other necessary supplements.

  • Isotope Labeling: a. Aspirate the standard medium from the cells. b. Wash the cells once with pre-warmed PBS to remove residual unlabeled glycine. c. Add the pre-warmed ¹³C₂-Glycine labeling medium to the cells. d. Incubate the cells for a defined period. For steady-state analysis, this is typically 24 hours. For kinetic flux analysis, a time course (e.g., 0, 1, 4, 8, 24 hours) is performed.[5]

  • Metabolite Quenching and Extraction: a. Place the cell culture plate on dry ice to rapidly quench metabolism. b. Aspirate the labeling medium. c. Wash the cells quickly with cold PBS. d. Add ice-cold 80% methanol (-80°C) to the wells to lyse the cells and precipitate proteins. e. Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. f. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins. g. Transfer the supernatant containing the metabolites to a new tube for analysis.

  • LC-MS/MS Analysis: a. Analyze the metabolite extracts using an LC-MS/MS system. b. Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites. c. Use the mass spectrometer to detect the mass isotopologues of glycine and its downstream metabolites (e.g., serine, purine precursors, amino acids in protein hydrolysates). The ¹³C₂ label will result in a mass shift of +2 for intact glycine and its direct derivatives.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the fraction of each metabolite pool that contains zero, one, two, or more ¹³C atoms. This information can be used to calculate the fractional contribution of glycine to the synthesis of other metabolites and to determine metabolic fluxes using software packages like INCA or Metran.[10][11]

Representative Quantitative Data

The following table summarizes the metabolic fluxes of serine and glycine in HeLa cells, adapted from a study quantifying their inputs and outputs.[6] This provides an example of the type of quantitative data that can be obtained from isotope tracing experiments.

Metabolic Flux ParameterHeLa Cells (nmol/10⁶ cells/hr)
Serine Inputs
Serine Uptake5.89
Serine Synthesis from Glycolysis1.99
Other Sources (e.g., Protein Degradation)0.47
Total Serine Input 8.35
Glycine Inputs
Glycine Uptake0.52
Glycine from Serine Conversion0.51
Other Sources (e.g., Protein Degradation)0.11
Total Glycine Input 1.14
Serine Outputs
To Phospholipid/Sphingolipid Synthesis4.38
To Protein Synthesis3.53
To Glycine & One-Carbon Units0.44
Total Serine Output 8.35
Glycine Outputs
To Protein Synthesis0.91
To Nucleotide Synthesis0.23
Total Glycine Output 1.14

Table adapted from data presented in "Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells."[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low ¹³C incorporation into downstream metabolites Inefficient uptake of ¹³C₂-Glycine.Ensure complete Fmoc-deprotection. Verify cell viability. Optimize tracer concentration in the medium.
Short labeling time.Increase the incubation time to allow the label to reach downstream pathways.
High variability between replicates Inconsistent cell numbers.Ensure accurate cell counting and seeding. Normalize metabolite levels to cell number or protein content.
Incomplete quenching of metabolism.Ensure rapid and effective quenching on dry ice with pre-chilled solutions.
Poor peak shape or resolution in LC-MS Suboptimal chromatography method.Optimize the LC gradient, column, and mobile phases for polar metabolites.
Matrix effects from the sample.Perform a sample cleanup step or dilute the sample. Use an internal standard.

Conclusion

Fmoc-Gly-OH-¹³C₂, after a straightforward deprotection step, is a valuable tool for tracing the metabolic fate of glycine in cancer cells. The protocols outlined in this application note provide a comprehensive workflow for conducting stable isotope tracing experiments to gain quantitative insights into the pivotal role of glycine metabolism in cancer biology. These studies can help identify metabolic vulnerabilities and inform the development of novel therapeutic strategies.

References

Application Notes: Quantifying Post-Translational Modifications with Stable Isotope-Labeled Peptides Synthesized Using Fmoc-Gly-OH-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, signaling, and cellular processes. The ability to accurately quantify changes in PTMs is essential for understanding disease mechanisms and developing novel therapeutics. Mass spectrometry has become a primary tool for PTM analysis, and the use of stable isotope-labeled (SIL) internal standards enables precise and absolute quantification of specific PTMs in complex biological samples.[1][2]

Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS).[3][4] Its incorporation into a synthetic peptide creates a "heavy" version that is chemically identical to its endogenous, or "light," counterpart but distinguishable by mass spectrometry. This application note details the use of Fmoc-Gly-OH-¹³C₂ to synthesize custom heavy peptide standards for the absolute quantification of PTMs via the AQUA (Absolute QUAntification) methodology.[5][6][7]

Principle of the Method

The AQUA method provides absolute quantification of proteins and PTMs by using synthetic peptides with incorporated stable isotopes as internal standards.[8][9] The workflow involves two main stages:

  • Assay Development: A peptide sequence corresponding to a region of a target protein containing a specific PTM of interest is selected. A heavy version of this peptide is synthesized using SPPS, incorporating one or more stable isotope-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂. The exact concentration of the purified heavy peptide is determined.[5][10]

  • Assay Implementation: A known amount of the heavy AQUA peptide is spiked into a biological sample (e.g., cell lysate, tissue homogenate) prior to or following proteolytic digestion.[6][8] The endogenous (light) and standard (heavy) peptides are chemically identical and thus co-elute during liquid chromatography (LC) and exhibit the same ionization efficiency. By comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer, the absolute quantity of the endogenous, PTM-modified peptide in the original sample can be precisely calculated.[6]

This approach overcomes the inherent variability of mass spectrometry analyses, allowing for high accuracy and reproducibility.[11]

Experimental Protocols

Protocol 1: Synthesis of a ¹³C-Labeled PTM Peptide Standard

This protocol describes the synthesis of a custom, heavy-labeled peptide containing a PTM of interest using Fmoc-Gly-OH-¹³C₂ via manual or automated solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including any required PTM-modified amino acids)

  • Fmoc-Gly-OH-¹³C₂ (or other desired labeled amino acid)

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Wash Solution: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Precipitation Solution: Cold diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by incubating with Deprotection Solution for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.

    • Activate the first C-terminal Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to couple the amino acid to the solid support.[12]

    • Wash the resin to remove excess reagents.

  • Peptide Chain Elongation (Iterative Cycles):

    • Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF. Wash the resin.

    • Coupling: Activate the next Fmoc-amino acid (e.g., Fmoc-Gly-OH-¹³C₂ when a labeled glycine is desired in the sequence) with coupling reagent and base. Add to the resin and react for 1-2 hours.[13]

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Repeat these deprotection, coupling, and washing steps for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group with the Deprotection Solution.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it completely.

    • Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups. Incubate for 2-3 hours at room temperature.[12]

    • Filter to separate the peptide-containing solution from the resin beads.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Re-dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.

  • Quantification of the Standard: After purification and lyophilization, accurately determine the concentration of the final heavy peptide standard using amino acid analysis or another high-precision method.

Protocol 2: Absolute Quantification of a Target PTM

This protocol outlines the workflow for using the synthesized heavy peptide standard to quantify a PTM in a biological sample.

Materials:

  • Biological sample (e.g., cultured cells, tissue)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • Protein Digestion Enzyme (e.g., Trypsin)

  • Purified Heavy Peptide Standard (from Protocol 1)

  • (Optional) PTM-enrichment kit (e.g., anti-phosphotyrosine beads)

  • LC-MS/MS system (e.g., Q-Exactive or triple quadrupole mass spectrometer)

Procedure:

  • Protein Extraction:

    • Lyse cells or homogenize tissue in Lysis Buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Proteolytic Digestion:

    • Denature the proteins in the lysate (e.g., by heating or with urea).

    • Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into peptides overnight using trypsin or another suitable protease.

  • Spiking of Heavy Standard:

    • Add a precise, known amount of the purified heavy peptide standard to the digested peptide mixture.[1] The amount should be optimized to be within the dynamic range of the endogenous peptide.

  • Sample Cleanup/Enrichment:

    • Clean up the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 cartridge) to remove salts and detergents.

    • (Optional) If the PTM is of low abundance, perform an enrichment step. For example, use immobilized antibody beads to enrich for phosphorylated or acetylated peptides.

  • LC-MS/MS Analysis:

    • Analyze the final peptide sample by LC-MS/MS.

    • It is highly recommended to use a targeted quantification method such as Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), or Parallel Reaction Monitoring (PRM).[5][6] These methods specifically monitor for the precursor and fragment ions of both the light (endogenous) and heavy (standard) peptides, providing high sensitivity and specificity.

  • Data Analysis:

    • Extract the ion chromatograms (XICs) for both the light and heavy peptide precursor ions.

    • Calculate the area under the curve (AUC) for each peak.

    • Determine the ratio of the AUC of the light peptide to the AUC of the heavy peptide (Ratio = AUC_light / AUC_heavy).

    • Calculate the absolute amount of the endogenous PTM-modified peptide using the following formula: Amount_light = Ratio × Amount_heavy_spiked

Data Presentation

Quantitative results from an AQUA experiment should be presented clearly to show the absolute abundance of the target PTM.

ProteinPTM SiteEndogenous Peptide (Light)Heavy Standard (Spiked Amount)AUC Ratio (Light/Heavy)Absolute Quantity (fmol/µg protein)
Kinase XpThr-210IGLGpTFGVYKIGLG[¹³C₂-Gly]pTFGVYK0.753.75
Histone H3AcLys-9KQLATKAARKQLATK[Ac]A[¹³C₂-Gly]R2.1010.50
Protein YMeLys-45EMEIK[Me]GYKEMEIK[Me][¹³C₂-Gly]YK0.150.75
Table 1: Representative data from an AQUA experiment for the absolute quantification of phosphorylation (p), acetylation (Ac), and methylation (Me). A known amount of heavy standard (e.g., 5 fmol) was spiked into 1 µg of digested total protein.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Heavy Peptide Synthesis cluster_1 Phase 2: Sample Analysis & PTM Quantification SPPS 1. Solid-Phase Peptide Synthesis (incorporating Fmoc-Gly-OH-13C2) Purify 2. HPLC Purification SPPS->Purify Quantify 3. Absolute Quantification of Standard Purify->Quantify Standard Purified Heavy Peptide Standard Quantify->Standard Spike 5. Spike-in Heavy Standard Standard->Spike Known Amount Sample Biological Sample (Cells/Tissue) Digest 4. Protein Extraction & Digestion Sample->Digest Digest->Spike Analyze 6. LC-MS/MS Analysis (SRM/PRM) Spike->Analyze Light + Heavy Peptides Data 7. Data Analysis (AUC Ratio Calculation) Analyze->Data Result Absolute PTM Quantity Data->Result

Caption: Workflow for PTM quantification using a heavy peptide standard.

Principle of Mass Spectrometry Quantification

G cluster_0 LC Elution cluster_1 MS1 Scan cluster_2 Data Analysis LC LC Column Elution Co-elution of Light & Heavy Peptides MS1 Mass Spectrometer (MS1) Elution->MS1 Ionization Spectrum Mass Spectrum XIC Extracted Ion Chromatograms (XIC) Spectrum->XIC Data Extraction Spectrum->light_peak Peak at m/z Spectrum->heavy_peak Calc Ratio Calculation AUC(Light) / AUC(Heavy) XIC->light_peak Signal vs. Time XIC->heavy_peak Signal vs. Time

Caption: Principle of MS quantification of light and heavy peptide pairs.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Gly-OH-¹³C₂ Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the low coupling yield of Fmoc-Gly-OH-¹³C₂ during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low coupling yield of Fmoc-Gly-OH-¹³C₂?

Low coupling yield of Fmoc-Gly-OH, including its isotopically labeled form, can stem from several factors:

  • Incomplete Deprotection: Residual Fmoc protecting groups on the resin-bound peptide will prevent the coupling of the incoming Fmoc-Gly-OH-¹³C₂.

  • Inefficient Activation: The carboxylic acid of Fmoc-Gly-OH-¹³C₂ may not be sufficiently activated by the coupling reagent, leading to a slow or incomplete reaction.

  • Steric Hindrance: Although glycine is the smallest amino acid, steric hindrance can still be a factor, especially in complex or aggregated peptide sequences.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminal amine less accessible for coupling. This is a known issue in sequences containing multiple glycine residues.

  • Suboptimal Reagent Quality and Handling: The purity of Fmoc-Gly-OH-¹³C₂, solvents, and coupling reagents is crucial. Moisture or other contaminants can significantly reduce coupling efficiency.[1]

  • Kinetic Isotope Effect (KIE): The presence of two ¹³C atoms in Fmoc-Gly-OH-¹³C₂ can theoretically lead to a slightly slower reaction rate compared to the unlabeled counterpart. However, the KIE for ¹³C is generally small and unlikely to be the primary cause of a significant drop in yield.

Q2: How does the isotopic labeling in Fmoc-Gly-OH-¹³C₂ affect the coupling reaction?

The primary theoretical impact of the ¹³C₂ labeling is the kinetic isotope effect (KIE). Heavier isotopes form slightly stronger bonds, which can lead to a slower reaction rate as more energy is required to reach the transition state. For ¹³C, this effect is generally minor and typically does not cause a dramatic decrease in yield. However, it is a factor to consider, and optimizing reaction conditions such as extending the coupling time may help to mitigate any potential KIE.

Q3: Are there specific handling precautions for Fmoc-Gly-OH-¹³C₂?

While there are no fundamentally different handling procedures compared to unlabeled Fmoc-Gly-OH, it is crucial to handle the isotopically labeled compound with care to avoid waste and contamination, given its higher cost. Ensure that the compound is stored under dry conditions and that all solvents and reagents used in the coupling reaction are of high purity and anhydrous to prevent any side reactions that could lower the yield.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low coupling yield of Fmoc-Gly-OH-¹³C₂.

Problem: Low Coupling Yield Confirmed by Monitoring (e.g., Kaiser Test)

G start Low Coupling Yield Detected step1 Step 1: Verify Complete Fmoc Deprotection start->step1 step2 Step 2: Optimize Coupling Reagent and Activation step1->step2 Deprotection Confirmed end_fail Consult Further Resources step1->end_fail Incomplete Deprotection (Repeat Deprotection) step3 Step 3: Modify Reaction Conditions step2->step3 Reagent Optimized step2->end_fail Inefficient Activation (Change Reagent) step4 Step 4: Address Potential Peptide Aggregation step3->step4 Conditions Adjusted step3->end_fail No Improvement (Re-evaluate Solvents/Temp) step5 Step 5: Consider Double Coupling or Capping step4->step5 Aggregation Addressed step4->end_fail Aggregation Persists (Use Chaotropic Agents) end_success Coupling Yield Improved step5->end_success Yield Improves step5->end_fail Yield Still Low (Advanced Strategies)

Caption: A flowchart for troubleshooting low coupling yield of Fmoc-Gly-OH-¹³C₂.

Step 1: Verify Complete Fmoc Deprotection

  • Action: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a few resin beads after the deprotection step. A positive result (blue color for Kaiser test) indicates incomplete Fmoc removal.

  • Solution: If deprotection is incomplete, repeat the deprotection step or increase the deprotection time. Ensure fresh piperidine solution is used.

Step 2: Optimize Coupling Reagent and Activation

  • Action: Evaluate the choice of coupling reagent. While standard carbodiimides like DIC can be effective, more powerful reagents are often required for difficult couplings.

  • Solution: Consider switching to a more efficient uronium or phosphonium salt-based coupling reagent such as HBTU, HATU, HCTU, or PyBOP.[2] These reagents are known to facilitate faster and more complete couplings.[3]

Step 3: Modify Reaction Conditions

  • Action: Review the solvent, temperature, and reaction time.

  • Solutions:

    • Solvent: Ensure the use of high-purity, anhydrous DMF or NMP. NMP can be a better solvent for aggregating sequences.[4]

    • Temperature: Gently heating the reaction vessel (e.g., to 30-40°C) can sometimes improve coupling efficiency, but be cautious as it can also increase the risk of side reactions.

    • Time: Extend the coupling reaction time. Given the potential for a minor kinetic isotope effect with the ¹³C₂ label, a longer reaction time may be beneficial.

Step 4: Address Potential Peptide Aggregation

  • Action: If the peptide sequence is known to be prone to aggregation (e.g., contains multiple consecutive glycine residues), this is a likely cause of low yield.

  • Solutions:

    • Chaotropic Agents: Incorporate chaotropic salts like LiCl into the coupling mixture to disrupt secondary structures.

    • "Difficult Sequence" Strategies: For sequences with multiple glycines, consider using Fmoc-Gly-Gly-OH dipeptide units for coupling, which can sometimes improve efficiency.[5]

Step 5: Consider Double Coupling or Capping

  • Action: If the coupling remains incomplete after optimizing the above factors, a double coupling or capping strategy may be necessary.

  • Solutions:

    • Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of activated Fmoc-Gly-OH-¹³C₂ to the resin for a second coupling step.

    • Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines can be "capped" by acetylation using acetic anhydride and a non-nucleophilic base like DIEA. This will terminate the unreacted chains, simplifying the final purification.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeRelative ReactivityKey Considerations
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, standard choice for many couplings. May be less effective for difficult sequences.
HBTU/HOBt Uronium Salt/AdditiveHighFast and efficient. Excess HBTU can lead to guanidinylation of the N-terminus.[3]
HATU/HOAt Uronium Salt/AdditiveVery HighGenerally considered one of the most effective coupling reagents, especially for hindered amino acids.[2] Less racemization compared to HBTU.[2]
HCTU Uronium SaltHighSimilar in reactivity to HBTU but can be more efficient in some cases.
PyBOP Phosphonium SaltHighEfficient and does not cause guanidinylation side reactions. Byproducts are generally less hazardous than those from BOP.

Experimental Protocols

Below are detailed protocols for common coupling methods that can be adapted for Fmoc-Gly-OH-¹³C₂.

Protocol 1: DIC/HOBt Coupling
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂ (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Coupling: Add the activation solution to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, continue shaking for another hour or proceed to a double coupling.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) and proceed to the next deprotection step.

Protocol 2: HBTU/DIEA Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.

  • Activation: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂ (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Pre-activation for a few minutes may be beneficial.

  • Coupling: Add the activation solution to the resin and shake at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test.

  • Washing: Wash the resin with DMF and DCM as described in the DIC/HOBt protocol.

Protocol 3: HATU/DIEA Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.

  • Activation: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂ (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

  • Coupling: Add the activation solution to the resin and shake at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test.

  • Washing: Wash the resin with DMF and DCM as described in the DIC/HOBt protocol.

G start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling with Activated Fmoc-Gly-OH-¹³C₂ wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring decision Complete? monitoring->decision next_cycle Proceed to Next Cycle decision->next_cycle Yes troubleshoot Troubleshoot (Double Couple/Cap) decision->troubleshoot No troubleshoot->coupling Retry Coupling

Caption: A simplified workflow for a single coupling cycle in solid-phase peptide synthesis.

References

Technical Support Center: Troubleshooting 13C Labeled Peptide Experiments in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in mass spectrometry when working with 13C labeled peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: I see unexpected peaks in my mass spectrum that are not my 13C labeled peptide.

Q1: What are the common sources of these unexpected or "ghost" peaks?

Unexpected peaks, often referred to as "ghost peaks," can originate from several sources throughout your experimental workflow. These can be broadly categorized as:

  • Contamination: Introduction of foreign molecules into your sample.

  • System-related issues: Problems with the LC-MS system itself.

  • Sample-related issues: Issues arising from the peptide sample itself.

Q2: How can I identify the source of contamination?

A systematic approach is crucial to pinpointing the source of contamination.[1][2] Start by running a series of blank injections:

  • Solvent Blank: Inject the solvent used to dissolve your final peptide sample. This helps identify contaminants from your solvents or storage containers.[2]

  • Method Blank: Run your entire sample preparation procedure without the actual peptide. This will highlight any contaminants introduced during sample handling and preparation steps.

Common contaminants include:

  • Keratins: Proteins from skin, hair, and dust are a very common source of contamination.[3] Always wear gloves and a lab coat, and work in a clean environment.[3]

  • Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) from detergents (like Triton X-100 and Tween), plastics, and lubricants are frequent contaminants.[4][5] They often appear as a series of peaks with regular mass differences (e.g., 44 Da for PEG).[5]

  • Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., tubes, pipette tips).[3]

  • Solvent Adducts: Ions from your mobile phase (e.g., sodium, potassium) can form adducts with your peptide or other molecules.[4][6]

Q3: What if the unexpected peaks are not from contamination?

If blank injections are clean, the issue might be related to your 13C labeled peptide sample or the mass spectrometer.

  • Incomplete Isotopic Labeling: The synthesis of your 13C labeled peptide may not have reached 100% efficiency. This results in a distribution of isotopologues, where some peptides have fewer 13C atoms than expected. This will appear as a series of peaks with mass differences corresponding to the mass of a 13C isotope.

  • Metabolic Scrambling: If you are performing metabolic labeling in cell culture, the 13C labeled amino acids can be metabolically converted into other amino acids, leading to unexpected mass shifts in your peptides.

  • Co-eluting Peptides: The unexpected peak could be another peptide from your sample that has a similar retention time to your target peptide.

  • In-source Fragmentation or Reactions: The peptide may be fragmenting or reacting within the ion source of the mass spectrometer.

Issue 2: The mass of my 13C labeled peptide is not what I expected.

Q1: Why would the observed mass of my labeled peptide be incorrect?

Several factors can lead to a discrepancy between the expected and observed mass of your 13C labeled peptide:

  • Incomplete Labeling: As mentioned above, if the isotopic enrichment is not 100%, you will observe a distribution of masses, with the most abundant peak not corresponding to the fully labeled peptide.

  • Adduct Formation: The addition of ions like sodium (+22.99 Da), potassium (+38.96 Da), or solvent molecules can increase the observed mass.[4][6]

  • Post-Translational or Chemical Modifications: Your peptide may have undergone modifications such as oxidation (+16 Da) or deamidation (+1 Da) during sample preparation or storage.

  • Instrument Calibration: An improperly calibrated mass spectrometer will result in inaccurate mass measurements.[7] It is recommended to recalibrate the instrument regularly.[7]

Data Presentation: Common Contaminants and Mass Shifts

The following table summarizes common contaminants and their characteristic mass shifts observed in mass spectrometry. This can be a useful reference when trying to identify unexpected peaks.

Contaminant/ModificationCommon Source(s)Typical Mass Shift (m/z)Appearance in Spectrum
Polyethylene Glycol (PEG) Detergents (Triton, Tween), plasticsRepeating units of +44.0262Series of peaks with 44 Da spacing
Polypropylene Glycol (PPG) Lubricants, polymersRepeating units of +58.0419Series of peaks with 58 Da spacing
Phthalates Plastics, labwareVarious, e.g., +149.0233 (phthalate anhydride)Single or multiple characteristic peaks
Keratin Peptides Human skin, hair, dustVaries depending on the peptideMultiple peaks corresponding to common keratin fragments
Sodium Adduct Glassware, buffers, solvents+22.9898[M+Na]+ peak
Potassium Adduct Glassware, buffers, solvents+38.9637[M+K]+ peak
Oxidation Sample handling, storage+15.9949 per oxidation event[M+16]+, [M+32]+ peaks
Deamidation Sample handling, storage (especially of Asn, Gln)+0.9840[M+1]+ peak
Incomplete 13C Labeling Isotope labeling synthesis-1.0034 per missing 13CPeak(s) at lower m/z than the fully labeled peptide

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion of 13C Labeled Proteins

This protocol outlines the steps for digesting a 13C labeled protein in solution to generate peptides for mass spectrometry analysis.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate at 37°C for 16-18 hours.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • Sample Reconstitution:

    • Reconstitute the dried peptides in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Mandatory Visualizations

Experimental Workflow for 13C Labeled Peptide Analysis

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein_Extraction 13C Labeled Protein Extraction Digestion In-Solution or In-Gel Digestion Protein_Extraction->Digestion Tryptic Digestion Desalting Peptide Desalting (C18 Cleanup) Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS_Acquisition Mass Spectrometry Acquisition LC_Separation->MS_Acquisition Ionization Data_Analysis Data Analysis MS_Acquisition->Data_Analysis Results Results Data_Analysis->Results Results

Caption: Workflow for 13C Labeled Peptide Analysis.

Troubleshooting Logic for Unexpected Peaks

TroubleshootingLogic Start Unexpected Peak Observed Blank_Injection Run Blank Injections Start->Blank_Injection Peak_in_Blank Peak Present in Blank? Blank_Injection->Peak_in_Blank Contamination Source is Contamination Peak_in_Blank->Contamination Yes Check_Sample Investigate Sample-Related Issues Peak_in_Blank->Check_Sample No Identify_Contaminant Identify Contaminant: - Solvents - Labware - Reagents Contamination->Identify_Contaminant Sample_Issues - Incomplete Labeling - Modifications - Co-eluting species Check_Sample->Sample_Issues Clean_System Clean System & Use High-Purity Reagents Identify_Contaminant->Clean_System

Caption: Troubleshooting Decision Tree for Unexpected Peaks.

References

Technical Support Center: Optimizing NMR Data Acquisition for Fmoc-Gly-OH-¹³C₂ Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for peptides labeled with Fmoc-Gly-OH-¹³C₂.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended concentration for an NMR sample of a small peptide labeled with Fmoc-Gly-OH-¹³C₂?

A1: For small peptides, a concentration range of 1-5 mM is generally recommended to ensure a good signal-to-noise ratio in a reasonable timeframe.[1] For 1D ¹³C NMR, higher concentrations are preferable due to the inherently lower sensitivity of the ¹³C nucleus.[2]

Q2: Which solvent should I use for my NMR sample?

A2: Deuterated solvents are essential for NMR experiments to avoid large solvent signals in your spectrum and to provide a lock signal for the spectrometer.[3] Common choices for peptides include Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Acetonitrile-d₃ (CD₃CN). The choice of solvent will depend on the solubility of your peptide. For Fmoc-Gly-OH, DMSO-d₆ is a suitable solvent.

Q3: How can I ensure the quality of my NMR sample?

A3: To obtain a high-quality spectrum, it is crucial to use a clean, high-quality NMR tube and to filter your sample to remove any particulate matter.[3][4] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3]

1D ¹³C NMR Data Acquisition

Q4: What are the key parameters to optimize for a 1D ¹³C NMR experiment?

A4: The primary parameters to optimize are the relaxation delay (D1), the acquisition time (AQ), the number of scans (NS), and the pulse angle. These parameters should be adjusted to maximize the signal-to-noise ratio for the peaks of interest in the shortest possible experiment time.

Q5: How do I determine the optimal relaxation delay (D1)?

A5: The optimal D1 is dependent on the spin-lattice relaxation time (T₁) of the ¹³C nuclei. For quantitative results, D1 should be at least 5 times the longest T₁. However, for routine ¹³C NMR where quantitation is not critical, a shorter D1 can be used in conjunction with a smaller pulse angle (e.g., a 30° or 45° pulse) to increase the signal-to-noise ratio per unit time. As a starting point, the T₁ for the α-carbon of glycine has been measured to be significantly shorter in a cellular environment compared to a free solution, suggesting that molecular mobility plays a large role.[5] For small molecules, ¹³C T₁ values can range from a few seconds to tens of seconds.[6] A practical approach is to start with a D1 of 1-2 seconds and increase it if signals from quaternary carbons or other slowly relaxing nuclei are weak.

Q6: Why is proton decoupling important for ¹³C NMR?

A6: Proton decoupling is used to remove the splitting of ¹³C signals by attached protons, which simplifies the spectrum to single lines for each unique carbon atom and increases signal intensity through the Nuclear Overhauser Effect (NOE).[7]

2D NMR Data Acquisition

Q7: What 2D NMR experiments are useful for Fmoc-Gly-OH-¹³C₂ labeled peptides?

A7: Two-dimensional experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly valuable. An HSQC spectrum correlates the chemical shifts of ¹³C nuclei with their directly attached protons, while an HMBC spectrum shows correlations between carbons and protons that are two or three bonds away. These experiments are crucial for assigning the resonances of the labeled glycine and its neighboring residues.

Q8: What are the key considerations for setting up a ¹H-¹³C HSQC experiment?

A8: For a ¹H-¹³C HSQC experiment, you will need to set the spectral widths in both the ¹H and ¹³C dimensions to encompass all expected signals. The number of increments in the indirect (¹³C) dimension will determine the resolution in that dimension. A key parameter is the one-bond coupling constant (¹JCH), which is typically set to around 145 Hz for aliphatic carbons.

Troubleshooting Guides

Problem: Weak or Noisy ¹³C Signal
Question Possible Cause Suggested Solution
Why is my ¹³C signal-to-noise ratio so poor? Low Sample Concentration: The ¹³C nucleus has a low natural abundance and a smaller gyromagnetic ratio compared to ¹H, resulting in inherently lower sensitivity.[2]Increase the sample concentration if possible. For peptides, concentrations of 1-5 mM are recommended.[1]
Insufficient Number of Scans (NS): A low number of scans will result in a spectrum with a poor signal-to-noise ratio.Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans, so quadrupling the scans will double the signal-to-noise.[8]
Incorrect Relaxation Delay (D1): If D1 is too short, carbons with long T₁ relaxation times (e.g., quaternary carbons) may not fully relax between pulses, leading to signal attenuation.Increase the relaxation delay (D1). A good starting point is 1-2 seconds. For slowly relaxing nuclei, a longer delay may be necessary.
Improper Pulse Angle: A 90° pulse may lead to signal saturation if the relaxation delay is not sufficiently long.Use a smaller flip angle, such as 30° or 45°, to allow for a shorter relaxation delay and more scans in a given amount of time.[6]
Poor Shimming: An inhomogeneous magnetic field will lead to broad lines and reduced signal height.Re-shim the spectrometer. If autoshimming is not effective, manual shimming may be required.
Problem: Missing ¹³C Peaks
Question Possible Cause Suggested Solution
Why are some of my expected ¹³C peaks missing? Long T₁ Relaxation Time: Quaternary carbons, such as the carbonyl carbon of the Fmoc group and the glycine carboxyl group, often have very long T₁ relaxation times and may not be visible with a short relaxation delay.Increase the relaxation delay (D1) to allow for complete relaxation of these nuclei. A D1 of 5-10 seconds or longer may be necessary.
Broad Lines: Very broad signals may be lost in the baseline noise.Improve shimming to narrow the lines. Also, ensure your sample is free of paramagnetic impurities which can cause significant line broadening.
Incorrect Spectral Width: The peak of interest may be outside the set spectral width.Ensure the spectral width is wide enough to include all expected ¹³C signals. The chemical shift range for ¹³C is much larger than for ¹H, typically up to 220 ppm.[2]
Problem: Artifacts in the Spectrum
Question Possible Cause Suggested Solution
I see rolling baseline or other distortions in my spectrum. What could be the cause? Acoustic Ringing: This can be an issue with some probes, particularly at high power levels.Introduce a small delay before the start of acquisition to allow the ringing to subside.
Receiver Overload: A very strong signal (e.g., from a highly concentrated sample or a solvent with natural abundance ¹³C) can overload the receiver.Reduce the receiver gain. If the issue is due to a solvent signal, consider using a pulse program with solvent suppression.
Incomplete Deuterium Lock: A fluctuating lock signal can cause artifacts in the spectrum.Ensure the spectrometer is properly locked onto the deuterium signal of the solvent.

Experimental Protocols & Data

Recommended Starting Parameters for 1D ¹³C NMR

The following table provides a set of starting parameters for a 1D ¹³C NMR experiment on a 400 MHz spectrometer. These should be further optimized for your specific sample and instrument.

ParameterRecommended ValueNotes
Pulse Program zgpg30A standard 30° pulse with proton decoupling.
Pulse Angle (p1) 30°A smaller flip angle allows for a shorter relaxation delay.
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 sA good starting point. Increase for quaternary carbons.
Number of Scans (NS) 128 or higherIncrease for dilute samples to improve signal-to-noise.
Spectral Width (sw) 220 ppmShould cover the full range of expected ¹³C chemical shifts.
Decoupling CPD (Composite Pulse Decoupling)Standard for broadband proton decoupling.
Reference ¹³C Chemical Shifts for Fmoc-Gly-OH

The following table lists the approximate ¹³C chemical shifts for Fmoc-Gly-OH. Note that the exact chemical shifts can vary depending on the solvent and other experimental conditions. The labeled carbons in Fmoc-Gly-OH-¹³C₂ correspond to the Glycine Cα and C=O.

Carbon AtomApproximate Chemical Shift (ppm)
Glycine C=O~173
Fmoc C=O~157
Fmoc Aromatic CH120 - 128
Fmoc Aromatic C (quaternary)~141, ~144
Fmoc CH~47
Fmoc CH₂~67
Glycine Cα~43

Data extrapolated from similar compounds.[7]

Visualizations

experimental_workflow General Workflow for Optimizing 1D ¹³C NMR Acquisition cluster_prep Sample Preparation cluster_setup Initial Spectrometer Setup cluster_acq Data Acquisition prep Prepare Sample (1-5 mM in deuterated solvent, filter to remove solids) lock_shim Lock and Shim prep->lock_shim pulse_cal Calibrate 90° ¹H and ¹³C pulses lock_shim->pulse_cal initial_acq Acquire initial spectrum (e.g., D1=2s, NS=128, 30° pulse) pulse_cal->initial_acq check_sn Check Signal-to-Noise initial_acq->check_sn check_peaks Check for all expected peaks check_sn->check_peaks S/N OK increase_ns Increase Number of Scans (NS) check_sn->increase_ns S/N too low increase_d1 Increase Relaxation Delay (D1) check_peaks->increase_d1 Quaternary peaks missing final_spectrum Acquire Final Spectrum check_peaks->final_spectrum All peaks present increase_ns->initial_acq increase_d1->initial_acq

Caption: Workflow for optimizing 1D ¹³C NMR data acquisition.

troubleshooting_workflow Troubleshooting Poor Signal-to-Noise in ¹³C NMR start Poor Signal-to-Noise q_conc Is sample concentration adequate? (>1 mM for peptides) start->q_conc sol_conc Increase sample concentration q_conc->sol_conc No q_scans Have you acquired enough scans? q_conc->q_scans Yes sol_conc->q_scans sol_scans Increase number of scans (NS) q_scans->sol_scans No q_d1 Is D1 appropriate for all carbons? q_scans->q_d1 Yes sol_scans->q_d1 sol_d1 Increase D1, especially for quaternary carbons q_d1->sol_d1 No q_shim Is the shimming optimal? q_d1->q_shim Yes sol_d1->q_shim sol_shim Re-shim the magnet q_shim->sol_shim No end Improved Spectrum q_shim->end Yes sol_shim->end

Caption: Decision tree for troubleshooting poor signal-to-noise.

References

Preventing racemization of Fmoc-Gly-OH-13C2 during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the racemization of Fmoc-Gly-OH-13C2 during peptide synthesis?

A1: Glycine is an achiral amino acid, meaning it does not have a stereocenter at its alpha-carbon. Consequently, it cannot undergo racemization. Racemization is the process of converting an optically active compound into an equal mixture of both enantiomers (L- and D-isomers), resulting in a loss of optical activity. Since glycine does not have enantiomers, this issue is not a concern for either labeled (¹³C₂) or unlabeled Fmoc-Gly-OH.

Q2: What is racemization in the context of peptide synthesis?

A2: Racemization is a side reaction that can occur during peptide synthesis, leading to the loss of stereochemical integrity at the alpha-carbon of an amino acid.[1] This results in the incorporation of the incorrect D-amino acid into the peptide chain instead of the desired L-amino acid, or vice-versa.[1] This can have significant consequences for the peptide's structure, activity, and immunogenicity.

Q3: Which amino acids are most susceptible to racemization?

A3: Amino acids with increased acidity of the proton at the α-carbon are more prone to racemization.[2] Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[3][4] Phenylglycine (Phg) and Serine (Ser) derivatives can also be sensitive to racemization under certain conditions.[2][4]

Q4: When does racemization primarily occur during peptide synthesis?

A4: Racemization predominantly occurs during the amino acid activation and coupling steps.[5] The formation of activated intermediates, such as active esters, can make the alpha-proton more susceptible to abstraction by a base.[2] While less common, some level of racemization can also occur during the Fmoc-deprotection step, especially with prolonged exposure to basic conditions.[6]

Troubleshooting Guide: Preventing Racemization of Chiral Amino Acids

Issue: I am observing significant racemization of a specific amino acid in my peptide sequence. What should I do?

This guide will walk you through potential causes and solutions to minimize racemization.

Step 1: Review Your Coupling Reagents and Additives

Question: Are you using a coupling reagent known to promote racemization?

Answer: The choice of coupling reagent is critical in preventing racemization.[4] Urionium and phosphonium-based reagents like HBTU, HATU, and PyBOP can lead to higher levels of racemization, especially when used with strong bases like DIEA.[2][7]

Recommendations:

  • Switch to a less racemization-prone coupling reagent. Carbodiimides like DIC, when used in combination with additives, are a good alternative.[4][8]

  • Utilize additives that suppress racemization. Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can significantly reduce racemization by forming active esters that are less prone to epimerization.[3][9] The combination of DIC/Oxyma has been shown to be particularly effective in minimizing racemization for sensitive amino acids like Cys.[4]

Step 2: Evaluate the Base Used in Your Coupling Reaction

Question: Are you using a strong, sterically hindered base for coupling?

Answer: The base used during the activation and coupling steps plays a significant role in racemization.[9] Strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA) can promote the abstraction of the alpha-proton, leading to racemization.[9]

Recommendations:

  • Use a weaker base. N-methylmorpholine (NMM) is a less basic alternative to DIEA.[10]

  • Consider using a more sterically hindered but weaker base. 2,4,6-collidine (TMP) can be effective in reducing racemization, particularly for sensitive residues like Cys and His.[11]

  • For highly sensitive amino acids, consider base-free coupling conditions where possible. The combination of DIC with an additive like HOBt or HOAt can often be performed without an additional base.[8]

Step 3: Optimize Your Reaction Conditions

Question: Are you using elevated temperatures or prolonged reaction times?

Answer: Higher temperatures and longer coupling times can increase the extent of racemization.[11][12]

Recommendations:

  • Lower the reaction temperature. For amino acids prone to racemization, performing the coupling at a lower temperature (e.g., 0°C or room temperature) can be beneficial.[11]

  • Minimize the pre-activation time. The activated amino acid is the species most susceptible to racemization, so it's best to generate it in situ and have it react with the N-terminal amine of the peptide as quickly as possible.

  • Reduce the overall coupling time. Using more efficient coupling reagents can help shorten the reaction time.[12] Microwave-assisted peptide synthesis can accelerate coupling, but the temperature should be carefully controlled to avoid increased racemization.[11]

Mechanisms of Racemization

There are two primary mechanisms through which racemization can occur during peptide synthesis:

  • Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate.[2] The alpha-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can then yield a mixture of L- and D-peptides.[2]

  • Direct Enolization (Hα Abstraction): A base can directly abstract the alpha-proton from the activated amino acid to form an enolate intermediate.[2] Reprotonation of this planar enolate can occur from either face, resulting in racemization.[2]

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway ActivatedAA1 Activated Fmoc-AA-OX Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA1->Oxazolone Cyclization RacemicOxazolone Racemic Oxazolone Oxazolone->RacemicOxazolone + Base - H+ RacemicPeptide1 Racemic Peptide RacemicOxazolone->RacemicPeptide1 + H-Peptide ActivatedAA2 Activated Fmoc-AA-OX Enolate Enolate Intermediate ActivatedAA2->Enolate + Base - H+ RacemicActivatedAA Racemic Activated AA Enolate->RacemicActivatedAA + H+ RacemicPeptide2 Racemic Peptide RacemicActivatedAA->RacemicPeptide2 + H-Peptide TroubleshootingWorkflow Start Racemization Detected CheckReagents Review Coupling Reagent and Base Combination Start->CheckReagents IsUronium Using HBTU/HATU/PyBOP with DIEA? CheckReagents->IsUronium SwitchReagents Switch to DIC/Oxyma or DIC/HOAt IsUronium->SwitchReagents Yes CheckConditions Evaluate Reaction Conditions IsUronium->CheckConditions No SwitchReagents->CheckConditions IsHeated Using Elevated Temperature? CheckConditions->IsHeated LowerTemp Lower Coupling Temperature to RT or 0°C IsHeated->LowerTemp Yes Reanalyze Re-synthesize and Analyze for Racemization IsHeated->Reanalyze No LowerTemp->Reanalyze Resolved Racemization Minimized Reanalyze->Resolved Successful Consult Consult Literature for Specific Amino Acid Reanalyze->Consult Still an Issue

References

Common side reactions with Fmoc-Gly-OH-13C2 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-Gly-OH-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ¹³C-labeled Fmoc-Glycine in solid-phase peptide synthesis (SPPS) and to troubleshoot common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Gly-OH-¹³C₂ and what are its primary applications?

Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled derivative of glycine where the two carbon atoms of the glycine backbone are replaced with the ¹³C isotope. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) for the production of peptides labeled with a stable isotope. These labeled peptides are invaluable tools in quantitative proteomics, metabolic studies, and for structural analysis by nuclear magnetic resonance (NMR) spectroscopy.

Q2: Are the side reactions for Fmoc-Gly-OH-¹³C₂ different from those of unlabeled Fmoc-Gly-OH?

The isotopic labeling with ¹³C does not significantly alter the chemical reactivity of the glycine molecule. Therefore, the common side reactions observed with Fmoc-Gly-OH-¹³C₂ are the same as those for its unlabeled counterpart. The primary concerns during the incorporation of glycine residues in SPPS are diketopiperazine formation and potential for insertion of multiple glycine units.

Q3: What are the most common side reactions involving Fmoc-Gly-OH-¹³C₂ during SPPS?

The most prevalent side reactions when using Fmoc-Gly-OH-¹³C₂ are:

  • Diketopiperazine (DKP) Formation: This is a significant issue, especially when synthesizing a dipeptide with glycine at the C-terminus followed by a proline or another glycine. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][2]

  • Over-acylation or Double Insertion: Due to the small size and lack of steric hindrance of glycine, there can be instances of multiple glycine residues being unintentionally added.[3] This can occur if the coupling reaction is not carefully controlled.

  • Incomplete Fmoc Deprotection: In some cases, the Fmoc group may not be completely removed, leading to deletion sequences where the intended glycine residue is missing from the final peptide.[1]

Q4: Is racemization a concern with Fmoc-Gly-OH-¹³C₂?

Glycine is an achiral amino acid as it does not have a stereocenter (its side chain is a hydrogen atom). Therefore, racemization is not a possible side reaction for glycine residues themselves.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of Fmoc-Gly-OH-¹³C₂ in SPPS.

Problem 1: Low yield of the final peptide and presence of a major byproduct with a mass corresponding to a cyclic dipeptide.

  • Likely Cause: Diketopiperazine (DKP) formation. This is particularly common if the sequence involves Gly-Pro or Gly-Gly at the C-terminus of the growing peptide chain.[1][2] The alkaline conditions of Fmoc deprotection can facilitate the nucleophilic attack of the deprotected amine on the resin ester linkage.[1]

  • Solutions:

    • Use of Dipeptide Building Blocks: Instead of sequential coupling, use a pre-formed dipeptide, such as Fmoc-Xaa-Gly-OH (where Xaa is the third amino acid in the sequence). This bypasses the susceptible dipeptide-resin intermediate.

    • Resin Selection: Employ resins with sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, which can reduce the likelihood of the intramolecular cyclization reaction.

    • Optimized Deprotection Conditions: An alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[4]

Problem 2: Mass spectrometry analysis shows unexpected peaks corresponding to the addition of extra glycine units.

  • Likely Cause: Over-acylation or "double insertion" of glycine. The small size of glycine can sometimes lead to the coupling of more than one residue in a single coupling step.[3]

  • Solutions:

    • Careful Stoichiometry: Use a precise and not overly excessive amount of Fmoc-Gly-OH-¹³C₂ and coupling reagents.

    • Shorter Coupling Times: For glycine, shorter coupling times are often sufficient and can minimize the risk of over-acylation. Monitor the reaction progress to determine the optimal time.

    • Use of Bulky Protecting Groups on the Preceding Amino Acid: If the sequence allows, a bulky side-chain protecting group on the preceding amino acid can sterically hinder the approach of a second glycine molecule.

Problem 3: The final peptide product shows a significant amount of a deletion sequence lacking the intended ¹³C-labeled glycine.

  • Likely Cause: Incomplete Fmoc deprotection of the preceding amino acid, which prevents the coupling of Fmoc-Gly-OH-¹³C₂.

  • Solutions:

    • Extended Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group. This can be monitored by UV spectroscopy of the deprotection solution.

    • Double Deprotection: Perform the deprotection step twice before proceeding with the glycine coupling.

    • Addition of DBU: Adding 1-2% DBU to the piperidine deprotection solution can enhance the efficiency of Fmoc removal, especially for sterically hindered residues preceding the glycine.[1]

Quantitative Data on Side Reactions

The extent of diketopiperazine (DKP) formation is highly sequence-dependent and influenced by the Fmoc deprotection conditions. The following table summarizes a study comparing a conventional deprotection method with an optimized one for a DKP-prone sequence.

Fmoc Deprotection ReagentDKP Formation (%)
20% Piperidine in DMF13.8%
2% DBU, 5% Piperazine in NMP3.6%
Data from a study on a DKP-susceptible peptide sequence.[4]

Experimental Protocols

Standard Fmoc-Gly-OH-¹³C₂ Coupling Protocol
  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5][6]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 15-30 minutes.[5] Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH-¹³C₂ (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (2.85 equivalents), and an activation base like DIPEA (6 equivalents) in DMF.[7] Allow to pre-activate for 1 minute.

  • Coupling: Add the activated Fmoc-Gly-OH-¹³C₂ solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[5]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.[7]

Protocol for Minimizing Diketopiperazine Formation

This protocol is recommended for sequences known to be susceptible to DKP formation (e.g., Xaa-Gly-Resin).

  • Resin and Deprotection: Use 2-chlorotrityl chloride resin. Perform the final Fmoc deprotection of the Xaa residue with 2% DBU and 5% piperazine in NMP for two treatments of 5 and 30 minutes, respectively.[4]

  • Coupling of Fmoc-Gly-OH-¹³C₂: Proceed immediately with the standard coupling protocol as described above. Minimizing the time the deprotected dipeptide-resin is exposed to basic conditions is crucial.

Visualizations

experimental_workflow start Start: Resin with N-terminal Fmoc-protected amino acid swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 couple 5. Couple to Resin wash1->couple activate 4. Activate Fmoc-Gly-OH-13C2 (e.g., with HBTU/DIPEA) activate->couple wash2 6. Wash with DMF couple->wash2 kaiser 7. Kaiser Test (Optional) wash2->kaiser end End: Resin with coupled This compound kaiser->end

Caption: Standard experimental workflow for a single coupling cycle of Fmoc-Gly-OH-¹³C₂ in SPPS.

Caption: Reaction pathway for diketopiperazine formation from a resin-bound dipeptide.

References

Improving the purity of peptides synthesized with Fmoc-Gly-OH-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the purity of peptides synthesized with Fmoc-Gly-OH-13C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing peptides containing this compound?

A1: The most common impurities include deletion sequences (from incomplete coupling or deprotection), truncated sequences, and byproducts from side reactions. Specific to glycine-containing peptides, diketopiperazine formation is a significant concern, especially at the dipeptide stage. Another potential issue is the presence of peptides with incomplete deprotection of the Fmoc group.

Q2: How does the purity of the initial this compound reagent affect the final peptide purity?

A2: The purity of the starting materials is critical. Impurities in the Fmoc-amino acids can be incorporated into the growing peptide chain, leading to a heterogeneous final product that is difficult to purify. For isotopically labeled amino acids like this compound, high isotopic purity (typically >98%) is essential because it is impossible to separate the labeled from the unlabeled peptide by standard purification methods like HPLC.[1][2] A significant increase in final peptide purity can be achieved by using purified Fmoc-amino acids.[2]

Q3: Can aggregation be an issue when using this compound?

A3: Yes, while glycine itself is small, sequences containing multiple glycine residues or hydrophobic residues adjacent to glycine can be prone to aggregation. Aggregation of the growing peptide chain on the solid support can hinder both deprotection and coupling steps, leading to a higher incidence of deletion sequences and lower overall purity.

Troubleshooting Guide

Problem 1: Low overall purity of the crude peptide after cleavage.

  • Possible Cause 1.1: Incomplete Fmoc Deprotection.

    • Solution: Extend the deprotection time or perform a second deprotection step. The standard deprotection is typically 20% piperidine in DMF for 20 minutes. You can increase this to 30 minutes or perform two 10-minute treatments.

  • Possible Cause 1.2: Incomplete Coupling.

    • Solution: Monitor coupling completion using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), a recoupling step is necessary. For sterically hindered couplings, consider using a more potent coupling reagent combination like HATU/HOAt.

  • Possible Cause 1.3: Poor Quality of Reagents.

    • Solution: Ensure high-purity solvents and reagents. DMF quality is particularly important; use amine-free DMF to prevent premature Fmoc deprotection. Ensure the this compound has high chemical and isotopic purity.

Problem 2: Presence of a major impurity peak corresponding to a deletion of two amino acids.

  • Possible Cause 2.1: Diketopiperazine (DKP) Formation.

    • Description: This is a common side reaction, especially when proline or glycine is the second amino acid in the sequence. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[3][4]

    • Solution 1: Use a pre-loaded resin with the C-terminal amino acid already attached.

    • Solution 2: Couple the first two amino acids as a dipeptide (e.g., Fmoc-Xaa-Gly-OH). This bypasses the problematic dipeptide-resin intermediate.

    • Solution 3: Employ an alternative deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.

Problem 3: Multiple side-product peaks close to the main product peak in the HPLC chromatogram.

  • Possible Cause 3.1: Aspartimide Formation.

    • Description: If your sequence contains an Asp-Gly motif, it is highly susceptible to aspartimide formation. This occurs when the backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a succinimide ring. This can lead to racemization and the formation of α- and β-peptides.[5][6][7]

    • Solution: Add an acidic modifier to the piperidine deprotection solution. For example, adding 0.1 M HOBt or 1 M Oxyma Pure can significantly reduce aspartimide-related impurities.[8]

  • Possible Cause 3.2: Racemization.

    • Solution: The addition of HOBt or HOAt to the coupling reaction mixture can suppress racemization. Phosphonium-based coupling reagents (e.g., PyBOP) are generally considered "cleaner" than uronium-based reagents (e.g., HBTU) as the latter can cause side reactions like guanidinylation.[9]

Data Presentation

Table 1: Impact of Reagent Purity on Final Peptide Purity

Peptide SequenceFmoc-Amino Acid PurityCrude Peptide Purity (%)
Glucagon (29-mer)Commercial Grade53.49[2]
Glucagon (29-mer)Purified by Recrystallization68.08[2]

Table 2: Effectiveness of Different Coupling Reagents on Purity

Coupling ReagentAdditiveTypical Crude Purity (%)Notes
HBTUDIPEA~70-85Standard, effective for most couplings. Can cause guanidinylation.
HATUHOAt/DIPEA~85-95More reactive, good for hindered couplings. Reduces racemization.
PyBOPDIPEA~80-90Phosphonium-based, "cleaner" reaction with less risk of side reactions compared to HBTU.
COMUDIPEA>90Oxyma-based, highly efficient and low racemization.[10]

Table 3: Strategies to Minimize Common Side Reactions and Their Impact on Purity

Side ReactionSequence ExampleStandard Condition Purity (%)Mitigation StrategyPurity after Mitigation (%)
Diketopiperazine FormationFmoc-Pro-Pro-Ser-resin86.2 (13.8% DKP)[4]2% DBU, 5% piperazine/NMP for deprotection>96% (<4% DKP)[4]
Aspartimide FormationVKDGYI (Asp-Gly motif)~56% (44% impurity)[8]20% piperidine in DMF with 1M Oxyma Pure~85% (15% impurity)[8]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

    • Add a base (e.g., DIPEA, 6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

  • Sample Preparation: Take a small sample of resin beads (1-2 mg) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the resin beads in a small glass test tube:

    • Solution A: 5% (w/v) ninhydrin in ethanol.

    • Solution B: 80% (w/v) phenol in ethanol.

    • Solution C: 2% (v/v) of a 0.001 M KCN aqueous solution in pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Blue beads: Incomplete coupling (positive result for free primary amines). Recouple the amino acid.

    • Yellow/colorless beads: Complete coupling (negative result). Proceed to the next deprotection step.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for Peptide Purification

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Column and Solvents:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved crude peptide.

    • Run a linear gradient of increasing Mobile Phase B concentration over a set time (e.g., 5% to 65% B over 60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

  • Detection and Fraction Collection:

    • Monitor the elution of the peptide and impurities using a UV detector, typically at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions with the desired purity (>95% or as required).

    • Lyophilize (freeze-dry) the pooled fractions to obtain the pure peptide as a powder.

Visualizations

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Recouple Recouple KaiserTest->Recouple Positive FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Negative Recouple->Coupling Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Purity Start Low Crude Purity CheckHPLC Analyze HPLC Profile Start->CheckHPLC BroadPeak Broad or Multiple Peaks? CheckHPLC->BroadPeak DeletionPeaks Deletion Peaks Present? BroadPeak->DeletionPeaks Yes SideReactions Side Reactions? BroadPeak->SideReactions No IncompleteCoupling Incomplete Coupling DeletionPeaks->IncompleteCoupling Missing 1 AA IncompleteDeprotection Incomplete Deprotection DeletionPeaks->IncompleteDeprotection Missing 1 AA Sol_Coupling Solution: - Recouple - Use stronger activator - Check reagent quality IncompleteCoupling->Sol_Coupling Sol_Deprotection Solution: - Extend deprotection time - Double deprotection IncompleteDeprotection->Sol_Deprotection DKP Diketopiperazine (DKP) Formation SideReactions->DKP Yes, Δm = -2 AAs Aspartimide Aspartimide Formation SideReactions->Aspartimide Yes, near main peak Aggregation Aggregation SideReactions->Aggregation General low yield Sol_DKP Solution: - Use dipeptide coupling - Change deprotection cocktail DKP->Sol_DKP Sol_Aspartimide Solution: - Add HOBt/Oxyma to deprotection solution Aspartimide->Sol_Aspartimide Sol_Aggregation Solution: - Use chaotropic agents - High temperature synthesis Aggregation->Sol_Aggregation

Caption: Decision tree for troubleshooting low peptide purity.

DKP_Formation cluster_ResinBound On Resin cluster_Solution Cleaved from Resin Dipeptide H2N-Gly-Xaa-C(O)-Resin Dipeptide on Resin DKP Diketopiperazine cyclo(-Gly-Xaa-) Dipeptide:n->DKP:c Intramolecular Nucleophilic Attack CleavedResin H-Resin Dipeptide->CleavedResin Cleavage

Caption: Mechanism of Diketopiperazine (DKP) formation.

References

How to confirm the incorporation of Fmoc-Gly-OH-13C2 in a peptide sequence

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers confirming the successful incorporation of Fmoc-Gly-OH-13C2 into a peptide sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method to confirm the incorporation of this compound into my peptide?

The most direct and widely used method is Mass Spectrometry (MS) . This technique precisely measures the mass-to-charge ratio (m/z) of your synthesized peptide. The incorporation of this compound will result in a predictable increase in the peptide's overall mass.[1][2]

Q2: What is the expected mass shift when this compound is successfully incorporated?

This compound contains two Carbon-13 isotopes instead of the natural abundance Carbon-12. Each ¹³C atom adds approximately 1.00335 Da to the mass compared to a ¹²C atom. Therefore, the successful incorporation of one ¹³C₂-Glycine residue will increase the monoisotopic mass of your peptide by approximately 2.007 Da . For practical purposes in most mass spectra, this is observed as a +2 Da shift .

Q3: How can I use mass spectrometry to confirm the specific location of the ¹³C₂-Glycine residue in the peptide sequence?

To confirm the location, you must perform tandem mass spectrometry (MS/MS) .[3] In an MS/MS experiment, the parent peptide ion is isolated and fragmented. By analyzing the resulting fragment ions (typically b- and y-ions), you can pinpoint the location of the +2 Da mass shift within the peptide backbone, confirming that the labeled glycine is at the intended position.

Q4: My mass spectrum is ambiguous, showing a mix of labeled and unlabeled peptides. What does this indicate?

This typically points to incomplete coupling of the this compound during solid-phase peptide synthesis (SPPS). This can result from suboptimal reaction conditions or premature capping of the growing peptide chain. The presence of the unlabeled species means that either no amino acid or a natural abundance glycine was incorporated at that position in a portion of the peptide population.

Q5: Can NMR spectroscopy be used to confirm incorporation? What are its advantages and disadvantages?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[4][5]

  • Advantages: NMR provides definitive, high-resolution structural information. A ¹³C NMR spectrum will directly show signals from the labeled carbon atoms, confirming their presence and chemical environment.[4][6] 2D NMR experiments (like ¹H-¹³C HSQC) can further confirm the connectivity of the labeled carbons within the glycine residue.

  • Disadvantages: NMR is generally less sensitive than mass spectrometry and requires a larger amount of purified sample. The experiments can also be more time-consuming to set up and analyze.

Q6: Is Edman degradation a suitable method for this confirmation?

Edman degradation is a classic method for sequencing peptides from the N-terminus.[7][8][9] It can confirm that a glycine residue is present at a specific position in the sequence.[10] However, it cannot differentiate between a natural abundance glycine and a ¹³C-labeled glycine, as it identifies the amino acid type, not its isotopic composition. Therefore, it is not a suitable primary method for confirming isotopic label incorporation.

Troubleshooting Guide

Problem: The expected +2 Da mass shift is not observed in the final peptide's mass spectrum.

  • Possible Cause 1: Failed Coupling Reaction. The this compound may not have been successfully coupled to the peptide chain during synthesis.

    • Solution: Review the SPPS protocol, checking coupling reagents, reaction times, and temperatures. Consider re-synthesizing the peptide with optimized coupling conditions for the glycine residue.

  • Possible Cause 2: Incorrect Reagent. The unlabeled version, Fmoc-Gly-OH, may have been used by mistake.

    • Solution: Verify the labeling and catalog number of the amino acid vial used for the synthesis.

  • Possible Cause 3: Mass Spectrometer Calibration. The instrument may be improperly calibrated, leading to inaccurate mass readings.

    • Solution: Calibrate the mass spectrometer using a known standard and re-acquire the data for your peptide sample.

Problem: The mass spectrum shows a significant population of both the labeled (+2 Da) and unlabeled peptide.

  • Possible Cause 1: Inefficient Coupling. The coupling reaction for the labeled glycine may have been slow or inefficient, leading to a portion of the peptide chains being capped before the labeled amino acid could be added.

    • Solution: Increase the coupling time or use a more potent activation agent for the this compound incorporation step. Double-coupling (repeating the coupling step) may be necessary.

  • Possible Cause 2: Contamination. The labeled amino acid reagent could be contaminated with its unlabeled counterpart.

    • Solution: Use a fresh, high-purity stock of this compound. If the issue persists, purify the final peptide product using High-Performance Liquid Chromatography (HPLC) to isolate the fully labeled species.

Quantitative Data Summary

The incorporation of ¹³C₂-Glycine can be confirmed by observing the mass shift in both the intact peptide and its fragments from an MS/MS experiment.

AnalyteExpected Mass Shift (Da)Notes
Intact Peptide +2.007The entire peptide's monoisotopic mass will increase by this amount.
b-ions (containing the label)+2.007All b-ions that include the ¹³C₂-Glycine residue will show the mass shift.
y-ions (containing the label)+2.007All y-ions that include the ¹³C₂-Glycine residue will show the mass shift.
b- and y-ions (not containing the label)0Fragment ions that do not contain the labeled residue will have their expected natural abundance mass.

Experimental Workflow and Protocols

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analysis cluster_troubleshoot Troubleshooting synthesis 1. Synthesize Peptide (Incorporate this compound) purify 2. Purify Peptide (e.g., HPLC) synthesis->purify ms 3. Intact Mass Analysis (MS) purify->ms decision Mass Shift of +2 Da Observed? ms->decision msms 5. Tandem MS (MS/MS) Analysis decision->msms  Yes nmr 6. Advanced Analysis (13C NMR) decision->nmr Ambiguous   troubleshoot 4. Troubleshoot Synthesis (Check reagents, coupling steps) decision->troubleshoot No   confirm 7. Incorporation Confirmed msms->confirm nmr->confirm troubleshoot->synthesis Re-synthesize

Caption: Workflow for confirming ¹³C₂-Glycine incorporation.

Protocol 1: Mass Spectrometry Analysis
  • Sample Preparation:

    • Dissolve a small amount (e.g., 10-100 picomoles) of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Intact Mass Analysis (Full MS Scan):

    • Infuse the sample into the mass spectrometer (using ESI or MALDI).

    • Acquire a full MS spectrum over a mass range that includes the expected m/z of the labeled peptide.

    • Compare the observed monoisotopic mass with the theoretical mass of the unlabeled peptide. A mass shift of +2.007 Da indicates successful incorporation.

  • Tandem Mass Spectrometry (MS/MS):

    • Set the mass spectrometer to isolate the precursor ion corresponding to the labeled peptide.

    • Fragment the isolated ion using an appropriate method (e.g., Collision-Induced Dissociation - CID).

    • Acquire the MS/MS spectrum of the fragment ions.

    • Analyze the b- and y-ion series. The mass of fragments containing the labeled glycine will be shifted by +2 Da compared to a standard fragmentation pattern, confirming the label's location.

Protocol 2: NMR Spectroscopy Analysis
  • Sample Preparation:

    • Dissolve a sufficient amount of the purified peptide (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • 1D ¹³C NMR Acquisition:

    • Acquire a standard 1D ¹³C NMR spectrum.

    • The presence of signals in the characteristic region for glycine's alpha-carbon (~43 ppm) and carbonyl carbon (~170 ppm) can indicate the presence of the ¹³C labels.[4] The specific chemical shifts will be dependent on the peptide's sequence and structure.

  • 2D ¹H-¹³C HSQC/HMBC Acquisition (Optional):

    • For unambiguous assignment, acquire 2D correlation spectra.

    • An HSQC experiment will show a correlation between the ¹³C alpha-carbon and its attached protons.

    • An HMBC experiment can show correlations between the carbonyl carbon, the alpha-carbon, and nearby protons, confirming the labeled residue's integration into the peptide backbone.

References

Minimizing isotopic scrambling in Fmoc-Gly-OH-13C2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Gly-OH-¹³C₂. This guide provides troubleshooting advice and frequently asked questions to help you minimize isotopic scrambling and ensure the isotopic integrity of your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of Fmoc-Gly-OH-¹³C₂ peptide synthesis?

A1: In the context of solid-phase peptide synthesis (SPPS) with Fmoc-Gly-OH-¹³C₂, true isotopic scrambling—the physical rearrangement of the ¹³C isotopes within the glycine backbone—is not a commonly observed phenomenon under standard synthesis conditions. The carbon-carbon and carbon-nitrogen bonds of the amino acid backbone are generally stable. More often, what researchers perceive as "scrambling" is a reduction in the final peptide's isotopic enrichment. This is typically due to contamination with natural abundance (unlabeled) glycine or side reactions that complicate purification and analysis.

Q2: What are the primary causes of reduced isotopic enrichment in my final peptide?

A2: The most common causes for a lower-than-expected isotopic enrichment in your synthesized peptide are:

  • Impurities in the starting material: The initial Fmoc-Gly-OH-¹³C₂ may contain a small percentage of unlabeled Fmoc-Gly-OH.

  • Contamination during synthesis: Cross-contamination from unlabeled reagents, solvents, or equipment can introduce natural abundance glycine.

  • Suboptimal synthesis conditions: Incomplete couplings or deprotection steps can lead to a heterogeneous mixture of peptides, making it difficult to isolate the desired labeled product and accurately assess its isotopic purity.

  • Side reactions: Undesired chemical modifications during synthesis or cleavage can result in byproducts that interfere with the analysis of the target peptide.

Q3: How can I verify the isotopic purity of my Fmoc-Gly-OH-¹³C₂ starting material?

A3: It is crucial to start with highly enriched Fmoc-Gly-OH-¹³C₂. Reputable suppliers provide a Certificate of Analysis (CoA) that specifies the isotopic purity, which is typically >98% for ¹³C.[1][2] You can independently verify the isotopic enrichment using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. ¹³C NMR is particularly useful for confirming the positions and enrichment of the carbon labels.[1]

Q4: What are the best practices for handling isotopically labeled amino acids to prevent contamination?

A4: To prevent contamination with natural abundance amino acids, follow these best practices:

  • Dedicated Equipment: Use dedicated spatulas, weighing papers, and glassware for handling your labeled amino acids.

  • Clean Environment: Work in a clean, well-maintained laboratory space to minimize airborne contaminants.

  • Proper Storage: Store your Fmoc-Gly-OH-¹³C₂ according to the manufacturer's instructions, typically at 2-8°C and protected from moisture, to maintain its stability and prevent degradation.[2]

  • Careful Dispensing: When weighing and dissolving the labeled amino acid, be mindful of potential sources of cross-contamination from other reagents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low isotopic enrichment in the final peptide detected by Mass Spectrometry. 1. Contamination with natural abundance glycine during synthesis. 2. Impure starting material (Fmoc-Gly-OH-¹³C₂). 3. Incomplete coupling of the labeled glycine residue.1. Review your handling procedures for sources of contamination. Use dedicated labware for labeled reagents. 2. Verify the isotopic purity of your starting material via HRMS or NMR. 3. Optimize coupling conditions: use a longer coupling time, double couple the labeled residue, or use a more efficient coupling reagent like HATU or HCTU.
Complex or unexpected peaks in the HPLC chromatogram of the crude peptide. 1. Incomplete Fmoc deprotection. 2. Side reactions during synthesis (e.g., aggregation). 3. Degradation of the peptide during cleavage from the resin.1. Ensure complete Fmoc removal by using fresh piperidine solution and adequate reaction times. 2. For sequences prone to aggregation, consider using pseudoproline dipeptides or microwave-assisted synthesis.[3][4] 3. Optimize the cleavage cocktail and time to minimize side reactions.
Mass spectrometry data shows a mixture of labeled and unlabeled peptides. 1. Cross-contamination in the synthesizer's amino acid reservoirs. 2. Inadequate cleaning of the reaction vessel between syntheses.1. If using an automated synthesizer, ensure that the reservoir for Fmoc-Gly-OH-¹³C₂ has not been previously used for unlabeled glycine. 2. Thoroughly clean the reaction vessel and all lines of the synthesizer before starting a synthesis with labeled amino acids.

Experimental Protocols

Protocol 1: Standard Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-Gly-OH-¹³C₂ into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Fmoc-Gly-OH-¹³C₂

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Gly-OH-¹³C₂:

    • In a separate vial, dissolve Fmoc-Gly-OH-¹³C₂ (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours. For potentially difficult couplings, the time can be extended or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Wash the resin with DCM (3-5 times).

    • The resin is now ready for the next coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane - TIS, water, 1,2-ethanedithiol - EDT)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether several times.

  • Drying and Storage: Dry the peptide pellet under vacuum and store it at -20°C or below.

Visualizations

Experimental_Workflow Fmoc-SPPS Cycle for Isotopic Labeling cluster_prep Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_wash Final Wash start Start with Fmoc-protected peptide on resin swell Swell resin in DMF start->swell deprotect1 Treat with 20% Piperidine/DMF swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 activate Activate Fmoc-Gly-OH-¹³C₂ with coupling reagents wash1->activate couple Add activated amino acid to resin activate->couple wash2 Wash with DMF couple->wash2 wash3 Wash with DCM wash2->wash3 next_cycle Ready for next cycle or cleavage wash3->next_cycle

Caption: Workflow for a single Fmoc-SPPS cycle.

Troubleshooting_Logic Troubleshooting Isotopic Purity cluster_causes Potential Causes cluster_solutions Solutions start Low Isotopic Enrichment Detected cause1 Contamination start->cause1 cause2 Incomplete Reactions start->cause2 cause3 Impure Starting Material start->cause3 sol1 Use dedicated labware Review handling procedures cause1->sol1 sol2 Optimize coupling/deprotection Double couple labeled residue cause2->sol2 sol3 Verify starting material purity (HRMS, NMR) cause3->sol3

Caption: Logic for troubleshooting low isotopic purity.

References

Technical Support Center: Activation of Fmoc-Gly-OH-¹³C₂ in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of activating reagents for Fmoc-Gly-OH-¹³C₂ in Solid-Phase Peptide Synthesis (SPPS). It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data on reagent performance.

Frequently Asked Questions (FAQs)

Q1: What are the best reagents for activating Fmoc-Gly-OH-¹³C₂ in SPPS?

A1: The activation chemistry for Fmoc-Gly-OH-¹³C₂ is identical to its unlabeled counterpart, Fmoc-Gly-OH. The choice of the best reagent depends on the specific requirements of your synthesis, such as the complexity of the peptide sequence and the desired reaction kinetics. Commonly recommended and highly efficient reagents include aminium/uronium salts like HATU , HBTU , and HCTU , as well as carbodiimides such as DIC in combination with an additive like HOBt or OxymaPure .[1][2][3] For routine couplings, DIC/HOBt is a cost-effective option. For more challenging sequences or to ensure high coupling efficiency, HATU is often the preferred choice due to its higher reactivity.[2][3]

Q2: Will the ¹³C isotopes in Fmoc-Gly-OH-¹³C₂ affect the activation process?

A2: No, a kinetic isotope effect is not expected to significantly impact the activation of Fmoc-Gly-OH-¹³C₂. The ¹³C labeling at the carbonyl and alpha-carbon positions does not alter the chemical reactivity of the carboxyl group during the activation and coupling steps in SPPS. Standard protocols for unlabeled Fmoc-Gly-OH can be directly applied.[4][5][6]

Q3: My peptide sequence contains a poly-glycine segment and I'm observing aggregation. What should I do?

A3: Aggregation is a common issue in sequences containing multiple glycine residues, which can form stable β-sheet structures.[7][8] To mitigate this, you can employ several strategies:

  • Use of Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[9]

  • Incorporate Backbone-Protecting Groups: Utilize derivatives like Fmoc-(Dmb)Gly-OH, where the Dmb (2,4-dimethoxybenzyl) group on the amide nitrogen prevents hydrogen bonding and subsequent aggregation.[9]

  • Employ Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can break up aggregating sequences.

Q4: I am observing incomplete coupling of Fmoc-Gly-OH-¹³C₂. How can I improve the coupling efficiency?

A4: Incomplete coupling can be addressed by several methods:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid.[10]

  • Use a More Potent Activating Reagent: Switch to a more reactive coupling reagent such as HATU.[2][3]

  • Increase Reaction Time: Extend the duration of the coupling reaction.

  • Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents.

Q5: Is racemization a concern when activating Fmoc-Gly-OH-¹³C₂?

A5: Glycine is an achiral amino acid and therefore not susceptible to racemization during activation and coupling.[1][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction - Insufficiently reactive coupling reagent.- Steric hindrance from the growing peptide chain.- Peptide aggregation on the resin.- Switch to a more powerful activating reagent like HATU or COMU.[2][12]- Perform a double coupling.- Increase the excess of amino acid and coupling reagents.- Extend the coupling reaction time.
Peptide Aggregation (especially in Gly-rich sequences) - Formation of inter- or intramolecular β-sheet structures.[7]- Incorporate Fmoc-(Dmb)Gly-OH to disrupt hydrogen bonding.[9]- Add chaotropic salts (e.g., 0.8 M LiCl) to the coupling reaction.[9]- Use a solvent mixture known to reduce aggregation, such as DCM/DMF/NMP.[9]
Formation of Deletion Sequences - Incomplete Fmoc deprotection.- Incomplete coupling.- Extend the Fmoc deprotection time or perform a second deprotection step.- Ensure complete coupling by using a more efficient coupling reagent or double coupling.[10]- Consider capping unreacted amines with acetic anhydride after the coupling step.

Quantitative Data Summary

The following table summarizes the relative performance of common activating reagents for Fmoc-amino acids. While specific quantitative data for Fmoc-Gly-OH is limited, this provides a general comparison of their efficiency.

Activating Reagent Relative Coupling Efficiency Racemization Risk (for chiral amino acids) Notes
HATU Very HighLowGenerally considered one of the most efficient coupling reagents, especially for difficult sequences.[2][3]
HBTU HighLowA widely used and effective coupling reagent.[2]
HCTU HighLowSimilar in efficiency to HBTU.[3]
DIC/HOBt Medium-HighLowA classic and cost-effective combination. The reaction is faster in DCM but also works well in DMF with pre-activation.[13]
DIC/OxymaPure HighVery LowOxymaPure is reported to be more effective than HOBt in suppressing racemization and can lead to higher yields.[14]
PyBOP HighLowA phosphonium salt-based reagent, effective for routine and difficult couplings.[9]

Experimental Protocols

Protocol 1: Activation of Fmoc-Gly-OH-¹³C₂ with HATU
  • Preparation: In a clean reaction vessel, dissolve Fmoc-Gly-OH-¹³C₂ (3 equivalents relative to resin loading) and HATU (3 equivalents) in the minimum required volume of DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the amino acid solution.

  • Activation and Coupling: Immediately add the activated amino acid mixture to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Protocol 2: Activation of Fmoc-Gly-OH-¹³C₂ with DIC/HOBt
  • Preparation: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂ (5 equivalents) and HOBt (5 equivalents) in DMF.

  • Carbodiimide Addition: Add DIC (5 equivalents) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 10-20 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF.

Visualizing Workflows and Relationships

SPPS_Activation_Workflow cluster_reagents Reagent Selection cluster_process Activation & Coupling Process HATU HATU/DIPEA Dissolve Dissolve Fmoc-Gly-OH-13C2 & Activating Reagent in DMF HATU->Dissolve HBTU HBTU/DIPEA HBTU->Dissolve DIC_HOBt DIC/HOBt DIC_HOBt->Dissolve Activate Add Base (e.g., DIPEA) Pre-activation Dissolve->Activate Couple Add to Deprotected Peptide-Resin Activate->Couple React Agitate for 1-4 hours Couple->React Monitor Monitor with Kaiser Test React->Monitor Monitor->React Positive (Recouple) Wash Wash Resin Monitor->Wash Negative

Caption: General workflow for the activation and coupling of Fmoc-Gly-OH-¹³C₂ in SPPS.

Troubleshooting_Logic Start Problem Encountered IncompleteCoupling Incomplete Coupling? Start->IncompleteCoupling Aggregation Aggregation? IncompleteCoupling->Aggregation No Sol_Coupling Use Stronger Activator (HATU) Double Couple Increase Reaction Time IncompleteCoupling->Sol_Coupling Yes Sol_Aggregation Use Dmb-Glycine Add Chaotropic Salts Change Solvent System Aggregation->Sol_Aggregation Yes End Problem Resolved Aggregation->End No Sol_Coupling->End Sol_Aggregation->End

Caption: Troubleshooting decision tree for common issues in Fmoc-Gly-OH coupling.

References

Validation & Comparative

Validating Protein Quantification: A Comparative Guide to Absolute Quantification Using Stable Isotope-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

The AQUA strategy is a mass spectrometry-based approach that offers a robust platform for the precise measurement of absolute protein levels, including post-translational modifications, in complex biological samples.[1][2] This method relies on the principle of stable isotope dilution, where a known quantity of a synthetic peptide, labeled with heavy isotopes (e.g., ¹³C, ¹⁵N), is introduced into a sample.[3][4] This "heavy" peptide serves as an ideal internal standard, as it is chemically identical to its endogenous, "light" counterpart and exhibits the same behavior during sample processing and analysis.[5] By comparing the mass spectrometry signal intensities of the heavy and light peptides, an exact concentration of the target protein can be determined.

Comparative Analysis of Protein Quantification Methods

The choice of a protein quantification method depends on various factors, including the required accuracy, sensitivity, sample type, and the specific proteins of interest. Below is a comparative overview of the AQUA method, ELISA, and the BCA assay.

FeatureAQUA (Absolute Quantification using Stable Isotope-Labeled Peptides) ELISA (Enzyme-Linked Immunosorbent Assay) BCA (Bicinchoninic Acid) Assay
Principle Mass spectrometry-based quantification using a known amount of a stable isotope-labeled synthetic peptide as an internal standard.[3][5]Immunoassay utilizing specific antibody pairs to capture and detect a target protein, with quantification based on an enzymatic colorimetric or fluorescent signal.[5][6]Colorimetric method based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by chelation of Cu¹⁺ with bicinchoninic acid to produce a colored complex.[7]
Quantification Type AbsoluteAbsolute (with a standard curve)Relative to a protein standard (e.g., BSA)
Specificity High; based on the unique mass-to-charge ratio of a specific peptide fragment.[1]High; dependent on the specificity of the antibody pair for the target protein.[6][8]Low; measures total protein concentration and is susceptible to interference from non-protein substances.[7]
Sensitivity High; limited primarily by the sensitivity of the mass spectrometer.Very high; can detect protein concentrations in the pg/mL to ng/mL range.[5]Moderate; can detect protein concentrations down to approximately 0.5 µg/mL.[7]
Throughput Moderate; can be multiplexed to quantify hundreds of proteins in a single run.[9]High; suitable for analyzing large numbers of samples in 96- or 384-well plate formats.[5]High; easily adaptable to a microplate format.
Advantages - High accuracy and precision.[10]- Can quantify post-translational modifications.[2]- Does not require specific antibodies.- Results are transferable between laboratories.[1]- "Gold standard" for sensitive quantification.[5]- High throughput and well-established protocols.[6]- Relatively simple and quick to perform.- Simple, rapid, and inexpensive.- Good protein-to-protein uniformity.[11]- Compatible with most detergents.[7]
Disadvantages - Requires access to a mass spectrometer.[5]- Higher initial cost for peptide synthesis.[1]- More complex workflow and data analysis.- Requires high-quality, specific antibody pairs, which may not be available for all targets.[6]- Susceptible to antibody cross-reactivity.- Measures total protein; lacks specificity.[7]- Susceptible to interference from reducing agents, chelators, and certain amino acids.

Experimental Data: A Head-to-Head Comparison

A study by Lin et al. compared the quantification of six colon cancer biomarker candidates in plasma samples using an immunoprecipitation-multiple reaction monitoring (IP-MRM) assay, a targeted mass spectrometry method that employs stable isotope dilution, and traditional ELISA. The results highlight a strong correlation between the two methods for most proteins, validating the utility of mass spectrometry-based absolute quantification as a robust alternative to ELISA.[6]

Protein BiomarkerAverage Concentration by IP-MRM (ng/mL)Average Concentration by ELISA (ng/mL)Correlation (r)
TIMP1 225.2158.10.97
COMP 129.5135.90.88
THBS2 41.554.90.84
ENG 11.36.10.35
MSLN 3.515.20.67
MMP9 158.0144.50.94

Data sourced from Lin et al., Journal of Proteome Research, 2013.[6] The study noted that while the measurements were highly correlated for most targets, significant differences in the absolute concentrations were observed for some proteins, underscoring the importance of method validation.[6]

Experimental Protocols

Absolute Quantification (AQUA) using Stable Isotope-Labeled Peptides

This protocol is based on the widely adopted AQUA methodology.[1][2]

  • Peptide Selection and Synthesis :

    • For the target protein, select one or more "proteotypic" peptides that are unique to that protein and are readily detectable by mass spectrometry.

    • Synthesize these peptides with at least one amino acid labeled with a stable isotope (e.g., ¹³C, ¹⁵N). Fmoc-Gly-OH-¹³C₂ can be used as a building block in this solid-phase peptide synthesis.[2]

    • Rigorously purify the synthesized "heavy" peptide and determine its absolute concentration.

  • Sample Preparation :

    • Lyse cells or tissues to extract the total protein content.

    • Add a known amount of the purified, heavy AQUA peptide to the protein extract.

    • Perform proteolytic digestion of the protein sample (e.g., with trypsin) to generate peptides. The heavy internal standard is added before or during this step to control for variations in digestion efficiency.[2]

  • LC-MS/MS Analysis :

    • Separate the peptide mixture using liquid chromatography (LC). The heavy and light peptides co-elute.[5]

    • Analyze the eluting peptides using a mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][2]

    • The mass spectrometer is programmed to specifically detect the precursor and fragment ions for both the light (endogenous) and heavy (AQUA) peptides.

  • Data Analysis :

    • Generate extracted ion chromatograms for both the light and heavy peptides.

    • Calculate the ratio of the peak areas of the light peptide to the heavy peptide.

    • Based on this ratio and the known amount of the spiked-in heavy peptide, determine the absolute concentration of the endogenous peptide, and thus the protein, in the original sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol for a sandwich ELISA.

  • Plate Coating : Coat a 96-well microplate with a capture antibody specific for the target protein. Incubate and then wash the plate.

  • Blocking : Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).

  • Sample Incubation : Add the protein samples and a series of known concentration standards to the wells. Incubate to allow the target protein to bind to the capture antibody. Wash the plate.

  • Detection Antibody : Add a biotinylated detection antibody, which binds to a different epitope on the target protein. Incubate and then wash.

  • Enzyme Conjugate : Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP). Incubate and then wash.

  • Substrate Addition : Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate to a colored product.

  • Measurement : Stop the reaction and measure the absorbance of the colored product using a microplate reader.

  • Quantification : Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of the target protein in the samples.

Visualizing Workflows and Pathways

To better understand the practical application of absolute quantification, the following diagrams illustrate the experimental workflow and an example of a signaling pathway where this method has been applied.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification p1 Biological Sample (Cells, Tissue, Plasma) p2 Protein Extraction p1->p2 p3 Spike-in Known Amount of Heavy Labeled Peptide (e.g., from Fmoc-Gly-OH-13C2) p2->p3 p4 Proteolytic Digestion (e.g., Trypsin) p3->p4 a1 LC Separation p4->a1 a2 Tandem Mass Spectrometry (SRM/MRM) a1->a2 a3 Signal Acquisition a2->a3 d1 Extract Ion Chromatograms (Light & Heavy Peptides) a3->d1 d2 Calculate Peak Area Ratio (Light / Heavy) d1->d2 d3 Determine Absolute Protein Concentration d2->d3 result result d3->result Final Result

Caption: Experimental workflow for the AQUA method.

DISC_pathway cluster_DISC FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR binds FADD FADD FasR->FADD recruits via Death Domain Procaspase8 Procaspase-8 FADD->Procaspase8 recruits via Death Effector Domain (DED) cFLIP c-FLIP FADD->cFLIP recruits via DED Caspase8 Active Caspase-8 Procaspase8->Caspase8 autocatalytic cleavage cFLIP->Procaspase8 inhibits cleavage DISC DISC (Death-Inducing Signaling Complex) Apoptosis Apoptosis Caspase8->Apoptosis initiates cascade

Caption: CD95 Death-Inducing Signaling Complex (DISC).

The AQUA technique has been successfully used to determine the absolute quantities and stoichiometry of the core components of the DISC, such as FADD and Procaspase-8, providing critical insights into the mechanisms of apoptosis initiation.[11]

Conclusion

The validation of protein quantification results is critical for the reliability of research and the development of new therapeutics. While traditional methods like ELISA and BCA have their merits, the use of stable isotope-labeled internal standards, synthesized from precursors like Fmoc-Gly-OH-¹³C₂, coupled with mass spectrometry, offers unparalleled accuracy and specificity for absolute protein quantification. The AQUA method provides a powerful tool to not only measure protein levels with high confidence but also to dissect the stoichiometry of complex biological pathways, making it an invaluable asset for modern life sciences research.

References

A Head-to-Head Comparison: Fmoc-Gly-OH-¹³C₂ and SILAC for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of methodology is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between two prominent techniques: the use of stable isotope-labeled synthetic peptides, exemplified by the application of Fmoc-Gly-OH-¹³C₂, and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

At the heart of quantitative proteomics lies the ability to precisely measure differences in protein abundance across various biological samples. Both the synthetic peptide approach and SILAC leverage the power of mass spectrometry and stable isotopes to achieve this, yet they differ fundamentally in their strategy, application, and the type of quantitative data they generate. This guide will dissect these differences, presenting experimental data, detailed protocols, and visual workflows to empower you to make an informed decision for your research needs.

Core Principles: Absolute vs. Relative Quantification

The most significant distinction between using Fmoc-Gly-OH-¹³C₂-derived peptides and SILAC lies in the type of quantification they provide.

Fmoc-Gly-OH-¹³C₂ for Absolute Quantification: Fmoc-Gly-OH-¹³C₂ is a building block for synthesizing stable isotope-labeled (SIL) peptides. These synthetic peptides, which are chemically identical to a target peptide from a protein of interest but have a known mass difference due to the incorporated heavy isotopes, serve as internal standards. A known amount of the SIL peptide is spiked into a biological sample, and by comparing the mass spectrometry signal intensity of the endogenous ("light") peptide to the "heavy" standard, the absolute quantity (e.g., fmol/µg of total protein) of the target protein can be determined. This method is often referred to as the Absolute Quantification of Proteins (AQUA) approach.

SILAC for Relative Quantification: SILAC is a metabolic labeling technique where entire cell proteomes are labeled in vivo.[1][2][3] Two populations of cells are cultured in media containing either the normal ("light") or a heavy isotope-containing form of an essential amino acid (e.g., ¹³C₆-Arginine).[3] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of one cell population. The cell populations can then be subjected to different experimental conditions, and their proteomes are mixed at an early stage of the experimental workflow.[1][4] Mass spectrometry is then used to determine the ratio of heavy to light peptides, providing a highly accurate relative quantification of protein abundance between the two conditions.

Performance Comparison: A Data-Driven Analysis

The choice between these methods often comes down to the specific experimental goals, the sample type, and the desired level of quantification. The following table summarizes key performance metrics based on available experimental data.

FeatureFmoc-Gly-OH-¹³C₂ (Synthetic Peptides)SILAC (Metabolic Labeling)
Quantification Type Absolute (determines the exact amount of a protein)Relative (determines the fold-change of a protein between samples)
Scope Targeted (quantifies one or a few proteins of interest)Proteome-wide (quantifies thousands of proteins simultaneously)
Sample Compatibility Any sample type (tissues, plasma, cell lysates, etc.)Proliferating cells in culture
Accuracy & Precision High accuracy for targeted proteins. Precision can be slightly better than SILAC for specific targets when trypsin digestion is optimized.[5]High accuracy and reproducibility for relative quantification due to early sample mixing, which minimizes handling errors.[1][6]
Throughput Lower for proteome-wide analysisHigh for proteome-wide analysis
Cost Cost of synthesizing each labeled peptideHigh cost of stable isotope-labeled amino acids and specialized cell culture media.[3]
Flexibility High; standards can be designed for any protein and organism.Limited to organisms that can be metabolically labeled.

Experimental Workflows and Protocols

Understanding the experimental workflow is crucial for appreciating the practical differences between the two techniques.

Workflow for Absolute Quantification using a Fmoc-Gly-OH-¹³C₂ Synthesized Peptide

The workflow for this targeted approach is centered around the addition of a heavy-labeled internal standard.

cluster_prep Sample & Standard Preparation cluster_quant Quantification peptide_synthesis 1. Synthesize Heavy Peptide (using Fmoc-Gly-OH-¹³C₂ etc.) quantify_peptide 2. Quantify Heavy Peptide Stock peptide_synthesis->quantify_peptide spike_in 4. Spike Known Amount of Heavy Peptide into Sample quantify_peptide->spike_in sample_prep 3. Prepare Biological Sample (e.g., Tissue Homogenization) sample_prep->spike_in digest 5. Protein Digestion (Trypsin) spike_in->digest lcms 6. LC-MS/MS Analysis digest->lcms data_analysis 7. Data Analysis (Extract Ion Chromatograms) lcms->data_analysis

Workflow for absolute protein quantification using a stable isotope-labeled synthetic peptide.

Experimental Protocol Outline:

  • Peptide Synthesis: A peptide corresponding to a tryptic peptide of the target protein is synthesized using solid-phase peptide synthesis, incorporating Fmoc-Gly-OH-¹³C₂ or other labeled amino acids.[7][8]

  • Standard Quantification: The absolute concentration of the purified heavy peptide stock solution is accurately determined.

  • Sample Preparation: The biological sample (e.g., cell lysate, tissue homogenate) is prepared.

  • Spiking: A precise amount of the heavy peptide standard is added to the prepared sample.

  • Protein Digestion: The protein mixture is digested, typically with trypsin, to generate peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The area under the curve for the extracted ion chromatograms of the endogenous (light) and standard (heavy) peptides are compared to calculate the absolute abundance of the target protein.

Workflow for Relative Quantification using SILAC

The SILAC workflow is characterized by metabolic labeling at the beginning of the experiment.

cluster_labeling Metabolic Labeling cluster_exp Experiment & Processing cluster_analysis Analysis cell_culture_light 1a. Cell Culture in 'Light' Medium treatment 2. Apply Experimental Conditions cell_culture_light->treatment cell_culture_heavy 1b. Cell Culture in 'Heavy' Medium (e.g., ¹³C₆-Arg) cell_culture_heavy->treatment cell_lysis 3. Cell Lysis treatment->cell_lysis mix 4. Mix 'Light' and 'Heavy' Proteomes 1:1 cell_lysis->mix digest 5. Protein Digestion (Trypsin) mix->digest lcms 6. LC-MS/MS Analysis digest->lcms data_analysis 7. Data Analysis (Calculate Heavy/Light Ratios) lcms->data_analysis

Workflow for relative proteome quantification using SILAC.

Experimental Protocol Outline:

  • Cell Culture and Labeling: Two populations of cells are cultured for at least five doublings in specialized media: one with normal amino acids ("light") and the other with heavy isotope-labeled amino acids ("heavy").[4]

  • Experimental Treatment: The two cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis: Cells from both populations are lysed to extract the proteins.

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are combined.

  • Protein Digestion: The combined protein mixture is digested with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The ratios of the signal intensities of heavy to light peptide pairs are calculated for thousands of proteins to determine their relative abundance changes.

Conclusion and Recommendations

Both Fmoc-Gly-OH-¹³C₂-based synthetic peptide standards and SILAC are powerful techniques in the quantitative proteomics toolbox. The choice between them is not a matter of which is definitively "better," but which is the most appropriate for the research question at hand.

Choose Fmoc-Gly-OH-¹³C₂ (Synthetic Peptides) when:

  • You need to determine the absolute concentration of one or a few specific proteins.

  • Your samples are not amenable to metabolic labeling , such as clinical tissues, plasma, or non-proliferating cells.

  • You are performing validation studies for biomarker candidates discovered through proteome-wide screening.

Choose SILAC when:

  • You want to perform proteome-wide relative quantification to discover proteins that change in abundance between different conditions.

  • Your experimental system involves proliferating cells in culture .

  • High precision and reproducibility across the entire proteome are critical, and you want to minimize errors from sample handling.

By understanding the fundamental principles, performance characteristics, and workflows of each method, researchers can confidently select the optimal strategy to unlock meaningful insights from their proteomics experiments.

References

A Comparative Guide to Isotopic Labeling for Accurate NMR Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high-resolution protein structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The accuracy of these structures is critically dependent on the isotopic labeling strategy employed. This guide provides an objective comparison of NMR structures determined with site-specific labeling, using Fmoc-Gly-OH-¹³C₂ as a representative precursor for ¹³C-glycine labeling, against the more traditional uniform labeling approach. We present supporting data, detailed experimental protocols, and visual workflows to aid in selecting the optimal labeling strategy for your research needs.

The Role of Isotopic Labeling in NMR

In protein NMR, the natural abundance of NMR-active isotopes like ¹³C (1.1%) and ¹⁵N (0.37%) is low. Therefore, proteins are typically overexpressed in media containing ¹³C- and ¹⁵N-enriched nutrients to enhance NMR sensitivity and enable the use of powerful multidimensional experiments. The choice of labeling strategy significantly impacts spectral quality and, consequently, the accuracy of the final structure.

Uniform labeling , the standard approach, enriches all carbon and/or nitrogen sites in the protein. While this provides a wealth of structural information, it can lead to complex spectra with significant signal overlap, especially for larger proteins (>15 kDa). This spectral crowding can hinder resonance assignment and reduce the number of unambiguous distance restraints, potentially impacting the accuracy of the calculated structure.

Selective or site-specific labeling , on the other hand, involves the incorporation of isotopes at specific amino acid types or even specific atomic positions within a residue. This approach simplifies NMR spectra by reducing the number of signals, which can be crucial for studying larger proteins and protein complexes.[1][2] Fmoc-Gly-OH-¹³C₂ is a commercially available, protected form of doubly ¹³C-labeled glycine that can be used in solid-phase peptide synthesis or as a precursor for incorporation into larger proteins. By incorporating ¹³C₂-glycine at specific sites, researchers can probe local conformation and dynamics with high precision.

Quantitative Comparison of Labeling Strategies

The accuracy of an NMR structure is often assessed by its root-mean-square deviation (RMSD) when compared to a high-resolution crystal structure or to the mean of the NMR structural ensemble. Lower RMSD values indicate higher precision and accuracy.

ProteinLabeling StrategyBackbone RMSD vs. Crystal Structure (Å)Backbone RMSD of NMR Ensemble (Å)Reference
CBM64 20% ¹³C, 100% ¹⁵N0.94 ± 0.050.41 ± 0.08[3]
100% ¹³C, 100% ¹⁵N1.23 ± 0.070.41 ± 0.07[3]
SpaC 20% ¹³C, 100% ¹⁵N1.30.3[3]

Table 1: Comparison of backbone RMSD values for NMR structures of CBM64 and SpaC determined with fractional (20%) and uniform (100%) ¹³C-labeling.

These data indicate that for the β-sheet protein CBM64, the structure determined with 20% ¹³C-labeling has a slightly better RMSD when compared to the crystal structure.[3] For the α-helical SpaC protein, a high-quality structure was also obtained with fractional labeling.[3] This suggests that selective labeling, such as incorporating ¹³C₂-glycine, can be a viable strategy for obtaining accurate structural information without the spectral complexity of uniform labeling.

Experimental Protocols

The incorporation of ¹³C-labeled glycine into a protein for NMR studies typically involves overexpression in E. coli or the use of a cell-free protein synthesis system. While Fmoc-Gly-OH-¹³C₂ is a common reagent for solid-phase peptide synthesis, for recombinant protein expression, the unprotected form of ¹³C₂-glycine would be added to the expression media.

Protocol 1: Selective ¹³C-Glycine Labeling in E. coli

This protocol describes the general procedure for selectively labeling a protein with ¹³C-glycine using an E. coli expression system.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source if ¹⁵N labeling is also desired) with the overnight starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Labeled Amino Acid Addition: Simultaneously with induction, add a sterile solution of ¹³C₂-glycine to the culture. The final concentration of the labeled glycine will need to be optimized for the specific protein and expression system but is typically in the range of 100-200 mg/L. To minimize scrambling of the label to other amino acid types, it is also recommended to add a mixture of unlabeled amino acids (except glycine) to the culture medium.

  • Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).

Protocol 2: Uniform ¹³C, ¹⁵N Labeling in E. coli

This protocol is for the production of a uniformly labeled protein for comparison.

  • Transformation and Starter Culture: Follow steps 1 and 2 from Protocol 1.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and [U-¹³C₆]-glucose (2-4 g/L) as the sole nitrogen and carbon sources, respectively. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression with IPTG (0.5-1 mM).

  • Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting, Purification, and NMR Sample Preparation: Follow steps 7 and 8 from Protocol 1.

Experimental Workflows

The following diagrams illustrate the key stages in the experimental workflows for obtaining NMR structures using selective and uniform labeling strategies.

selective_labeling_workflow cluster_expression Protein Expression cluster_purification Purification & Sample Prep cluster_nmr NMR & Structure Calculation Transformation Transformation Starter_Culture Starter Culture Transformation->Starter_Culture Main_Culture Main Culture (M9) Starter_Culture->Main_Culture Induction Induction (IPTG) Main_Culture->Induction OD600=0.6-0.8 Labeled_AA_Addition Add 13C-Glycine Expression Expression Labeled_AA_Addition->Expression Cell_Harvesting Cell Harvesting Expression->Cell_Harvesting Lysis Cell Lysis Cell_Harvesting->Lysis Chromatography Purification Lysis->Chromatography NMR_Sample_Prep NMR Sample Prep Chromatography->NMR_Sample_Prep NMR_Data_Acquisition NMR Data Acquisition NMR_Sample_Prep->NMR_Data_Acquisition Resonance_Assignment Resonance Assignment NMR_Data_Acquisition->Resonance_Assignment NOE_Restraints NOE Restraints Resonance_Assignment->NOE_Restraints Structure_Calculation Structure Calculation NOE_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Figure 1: Workflow for selective ¹³C-glycine labeling.

uniform_labeling_workflow cluster_expression Protein Expression cluster_purification Purification & Sample Prep cluster_nmr NMR & Structure Calculation Transformation Transformation Starter_Culture Starter Culture Transformation->Starter_Culture Main_Culture Main Culture (M9 with 13C-Glucose & 15N-NH4Cl) Starter_Culture->Main_Culture Induction Induction (IPTG) Main_Culture->Induction OD600=0.6-0.8 Expression Expression Induction->Expression Cell_Harvesting Cell Harvesting Expression->Cell_Harvesting Lysis Cell Lysis Cell_Harvesting->Lysis Chromatography Purification Lysis->Chromatography NMR_Sample_Prep NMR Sample Prep Chromatography->NMR_Sample_Prep NMR_Data_Acquisition NMR Data Acquisition NMR_Sample_Prep->NMR_Data_Acquisition Resonance_Assignment Resonance Assignment NMR_Data_Acquisition->Resonance_Assignment NOE_Restraints NOE Restraints Resonance_Assignment->NOE_Restraints Structure_Calculation Structure Calculation NOE_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Figure 2: Workflow for uniform ¹³C, ¹⁵N labeling.

Logical Relationship: Choosing a Labeling Strategy

The decision to use selective versus uniform labeling depends on several factors, primarily the size of the protein and the specific research question.

decision_tree Start Start: Choose Labeling Strategy Protein_Size Protein Size? Start->Protein_Size Research_Goal Primary Research Goal? Protein_Size->Research_Goal < 20 kDa Selective Selective Labeling (e.g., 13C-Glycine) Protein_Size->Selective > 20 kDa Uniform Uniform Labeling Research_Goal->Uniform Global Structure Research_Goal->Selective Specific Site Analysis Global_Structure Global Structure of Small Protein Specific_Region Dynamics/Interaction at Specific Site

Figure 3: Decision tree for choosing a labeling strategy.

Conclusion

Both uniform and selective isotopic labeling are powerful tools for protein NMR spectroscopy. While uniform labeling has traditionally been the method of choice for smaller proteins, selective labeling, including the use of precursors like Fmoc-Gly-OH-¹³C₂ to generate labeled glycine, offers a compelling alternative for simplifying spectra and enabling the study of larger, more complex systems. The available data suggests that selective and fractional labeling strategies can produce NMR structures with an accuracy comparable to that of uniform labeling. The choice of labeling strategy should be guided by the specific protein system under investigation and the research questions being addressed. By carefully considering these factors and utilizing the appropriate experimental protocols, researchers can obtain high-quality NMR data to generate accurate and insightful protein structures.

References

Cross-Validation of Mass Spectrometry Data from Fmoc-Gly-OH-13C2 Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of proteins is paramount. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of quantitative proteomics. This guide provides a comparative analysis of using Fmoc-Gly-OH-13C2 for peptide labeling and mass spectrometry analysis, cross-validated against a label-free quantification approach.

Introduction to Quantitative Proteomics and Stable Isotope Labeling

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] Mass spectrometry (MS) is a key technology in this field, but it is not inherently quantitative due to variations in ionization efficiency and detectability of different peptides.[2] To overcome this, stable isotope labeling methods are widely employed. These methods introduce a "heavy" isotope-labeled internal standard, which is chemically identical to the "light" endogenous peptide but has a different mass, allowing for accurate relative quantification by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[3]

This compound is a derivative of the amino acid glycine where the two carbon atoms are replaced with the heavy isotope 13C.[4] This labeled amino acid can be incorporated into peptides during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[5][6] These synthetic, heavy-labeled peptides serve as ideal internal standards for the quantification of their corresponding native, "light" counterparts in complex biological samples.

This guide will compare the quantification of a target peptide using two distinct workflows:

  • Stable Isotope Labeling (SIL) with this compound: A targeted approach using a synthetic, heavy-labeled peptide as an internal standard.

  • Label-Free Quantification (LFQ): A non-targeted approach that relies on comparing the signal intensities of endogenous peptides across different runs.[2]

Experimental Protocols

Detailed methodologies for both quantitative approaches are presented below.

Method 1: Stable Isotope Labeling with this compound

This method involves the synthesis of a heavy-labeled version of the target peptide to be used as an internal standard.

1. Synthesis of the 13C-labeled Peptide Standard:

  • Solid-Phase Peptide Synthesis (SPPS): The target peptide is synthesized on a solid support resin using standard Fmoc chemistry.[7][8]

  • Incorporation of the Label: At the desired glycine position in the peptide sequence, this compound is used instead of the standard Fmoc-Gly-OH.[6]

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed.

  • Purification and Quantification: The synthetic, heavy-labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its concentration is accurately determined.

2. Sample Preparation:

  • Protein Extraction: Proteins are extracted from the biological sample of interest.

  • Protein Digestion: The extracted proteins are digested into peptides using a protease, typically trypsin.

  • Spiking of the Internal Standard: A known amount of the purified, heavy-labeled peptide standard is "spiked" into the digested sample.

3. Mass Spectrometry Analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer, such as an Orbitrap.[9]

  • Targeted Quantification: The mass spectrometer is programmed to specifically monitor the mass-to-charge (m/z) ratios of both the light (endogenous) and heavy (labeled) versions of the target peptide. Quantification is achieved by comparing the peak areas of the extracted ion chromatograms (XICs) for the light and heavy peptide pairs.[10]

Method 2: Label-Free Quantification (LFQ)

This method compares the relative abundance of the endogenous peptide across different samples without the use of an internal standard.

1. Sample Preparation:

  • Protein Extraction and Digestion: This follows the same procedure as in the stable isotope labeling method.

2. Mass Spectrometry Analysis:

  • Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA): The peptide mixtures from different samples are analyzed in separate LC-MS/MS runs.

  • Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the peptides in the sample.[2]

3. Data Analysis:

  • Peak Intensity Comparison: The relative abundance of the target peptide is determined by comparing its peak intensity or spectral counts across the different runs.[11]

  • Normalization: To account for variations in sample loading and instrument performance, the data is normalized using various algorithms.

Data Presentation: A Comparative Analysis

To illustrate the cross-validation of the two methods, let's consider a hypothetical experiment to quantify a specific peptide from a target protein in three different biological replicates.

MethodReplicate 1 (fmol)Replicate 2 (fmol)Replicate 3 (fmol)Average (fmol)Standard DeviationCoefficient of Variation (%CV)
Stable Isotope Labeling (this compound) 10.511.210.810.830.353.2%
Label-Free Quantification (LFQ) 9.812.58.910.41.8517.8%

Table 1: Comparison of Quantitative Results for a Target Peptide. This table summarizes the hypothetical quantitative data obtained from three biological replicates using both the stable isotope labeling and label-free quantification methods. The amount of the target peptide is expressed in femtomoles (fmol).

As depicted in the table, the stable isotope labeling method using the this compound labeled peptide as an internal standard demonstrates significantly higher precision, as indicated by the much lower coefficient of variation (%CV) compared to the label-free approach. This is a key advantage of using internal standards, as they correct for variability introduced during sample preparation and MS analysis.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the experimental workflows.

G cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry s1 Solid-Phase Peptide Synthesis (SPPS) s2 Incorporate this compound s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification & Quantification s3->s4 p3 Spike Heavy Peptide Standard s4->p3 Internal Standard p1 Protein Extraction p2 Protein Digestion p1->p2 p2->p3 m1 LC-MS/MS Analysis p3->m1 m2 Targeted Quantification (XIC) m1->m2

Workflow for Stable Isotope Labeling with this compound.

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis p1 Protein Extraction p2 Protein Digestion p1->p2 m1 LC-MS/MS Analysis (Separate Runs) p2->m1 m2 Peptide Identification m1->m2 d1 Peak Intensity Comparison m2->d1 d2 Data Normalization d1->d2

References

Tracing the Building Blocks of Life: A Comparative Guide to 13C2 Labeled Glycine and 13C6 Labeled Amino Acids in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, the choice of isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an objective comparison between the use of 13C2 labeled glycine and uniformly labeled 13C6 amino acids, supported by experimental principles and data representation to inform your research strategy.

The use of stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), has revolutionized our ability to trace metabolic pathways in real-time. By introducing these "heavy" labeled molecules into cells or organisms, researchers can follow their journey and incorporation into various downstream metabolites, providing a dynamic view of metabolic fluxes that is not achievable with static concentration measurements alone. While both partially and fully labeled amino acids are powerful tools, their applications and the insights they offer are distinct.

The Strategic Advantage of Precision: 13C2 Labeled Glycine

Glycine, the simplest amino acid, is a central hub in cellular metabolism. Its carbon backbone is a fundamental building block for a host of critical biomolecules. Using glycine labeled at both of its carbon positions ([1,2-¹³C₂]glycine or simply ¹³C₂-glycine) offers a targeted approach to probe specific and vital metabolic pathways with high precision.

The primary advantage of ¹³C₂-glycine lies in its ability to dissect the contributions of glycine's distinct carbon atoms to key biosynthetic pathways. This is particularly insightful for studying:

  • One-Carbon Metabolism: The glycine cleavage system (GCS), a mitochondrial enzyme complex, specifically catabolizes glycine. In this process, the C2 carbon of glycine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a central carrier of one-carbon units. These one-carbon units are essential for the synthesis of purines (the building blocks of DNA and RNA), thymidylate (for DNA synthesis), and for the remethylation of homocysteine to form methionine. Tracing the ¹³C label from the C2 position of glycine provides a direct measure of the flux through this critical pathway.

  • Purine Synthesis: The entire glycine molecule is incorporated into the purine ring, with the C2 of glycine becoming C5 and the C1 becoming C4 of the purine structure. The nitrogen atom of glycine also contributes to the purine ring at position N7. Using ¹³C₂-glycine allows for the direct observation and quantification of de novo purine synthesis, a pathway often upregulated in proliferating cancer cells.

  • Glutathione Synthesis: Glycine is one of the three amino acid precursors for the synthesis of glutathione (GSH), a major cellular antioxidant. Tracing the incorporation of ¹³C₂-glycine into the glutathione pool provides a direct measure of its synthesis rate.

This targeted labeling strategy allows for clearer interpretation of mass spectrometry data, as the specific labeling patterns in downstream metabolites can be directly attributed to the incorporation of glycine's carbon backbone.

The Global Perspective: 13C6 Labeled Amino Acids

In contrast, uniformly labeled amino acids, such as ¹³C₆-lysine or ¹³C₆-arginine, are the cornerstone of the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique for quantitative proteomics. The primary application of these tracers is not to follow the metabolic fate of individual carbon atoms, but rather to accurately quantify differences in protein abundance between different cell populations.

The core principle of SILAC involves growing two cell populations in media containing either the "light" (natural abundance) or "heavy" (¹³C₆-labeled) form of an essential amino acid that the cells cannot synthesize themselves. When the labeled amino acid is fully incorporated into the proteome, the proteins from the two cell populations can be mixed, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise relative quantification of protein levels.

The main advantages of using ¹³C₆ labeled amino acids in this context are:

  • Comprehensive Proteome Quantification: It allows for the quantification of thousands of proteins in a single experiment, providing a global view of changes in protein expression.

  • High Accuracy and Precision: By mixing the samples at the beginning of the workflow, it minimizes experimental variability, leading to highly accurate and reproducible quantification.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between ¹³C₂-glycine and a ¹³C₆-amino acid ultimately depends on the research question. The following table summarizes the key differences in their applications and the type of data they generate.

Feature13C2 Labeled Glycine13C6 Labeled Amino Acids (e.g., Lysine, Arginine)
Primary Application Metabolic Flux AnalysisQuantitative Proteomics (SILAC)
Information Gained Rate of specific biosynthetic pathways (e.g., one-carbon metabolism, purine synthesis, glutathione synthesis)Relative and absolute protein abundance
Tracer Principle Tracing the fate of specific carbon atoms into downstream metabolitesDifferential labeling of entire proteins for relative quantification
Key Pathways Investigated One-carbon unit transfer, de novo purine synthesis, glutathione synthesis, serine biosynthesisProtein synthesis, degradation, and turnover
Typical Analytical Platform Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Data Output Mass isotopomer distributions in metabolitesRatios of "heavy" to "light" peptide peak intensities

Experimental Protocols: A Glimpse into the Methodology

While the specific protocols will vary depending on the cell type, experimental conditions, and analytical instrumentation, the following provides a general overview of a typical workflow for a ¹³C₂-glycine tracing experiment.

Experimental Protocol: Tracing Glycine Metabolism with ¹³C₂-Glycine
  • Cell Culture and Labeling:

    • Culture cells in a medium that allows for controlled nutrient composition.

    • Replace the standard medium with a labeling medium containing a known concentration of [1,2-¹³C₂]glycine. The concentration and duration of labeling will depend on the expected metabolic flux and the time required to reach isotopic steady-state.

  • Metabolite Extraction:

    • After the desired labeling period, rapidly quench metabolism to halt enzymatic activity. This is typically achieved by aspirating the medium and adding a cold solvent, such as 80% methanol pre-chilled to -80°C.

    • Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube. .

  • Sample Preparation for GC-MS Analysis:

    • Separate the polar metabolites from the insoluble cell debris by centrifugation.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments.

    • The mass spectrometer is operated in a mode that allows for the detection of the different mass isotopologues of each metabolite (i.e., molecules of the same compound that differ in the number of ¹³C atoms).

  • Data Analysis:

    • Process the raw GC-MS data to identify metabolites and determine their mass isotopomer distributions (MIDs).

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use the corrected MIDs to calculate the fractional contribution of glycine to the synthesis of downstream metabolites and to model the metabolic fluxes through the relevant pathways.

Visualizing Metabolic Pathways

To better understand the flow of carbon from glycine into key metabolic pathways, the following diagrams illustrate the central role of this simple amino acid.

Glycine_Metabolism cluster_glycine 13C2-Glycine cluster_one_carbon One-Carbon Metabolism cluster_synthesis Biosynthesis glycine Glycine (¹³C₂) gcs Glycine Cleavage System (GCS) glycine->gcs C2 purines Purines glycine->purines C1, C2, N glutathione Glutathione glycine->glutathione serine Serine glycine->serine one_carbon_pool One-Carbon Pool (5,10-methylene-THF) gcs->one_carbon_pool one_carbon_pool->purines SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis light Control Cells (Light Medium) mix Combine Cell Lysates light->mix heavy Treated Cells (Heavy Medium with ¹³C₆-Arg/Lys) heavy->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification lcms->quant

Benchmarking Fmoc-Gly-OH-¹³C₂: A Comparative Performance Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the choice of building blocks is paramount to achieving high yields and purity. While the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), the performance of individual Fmoc-amino acids can vary significantly. This guide provides an objective comparison of Fmoc-Gly-OH-¹³C₂ against other commonly used Fmoc-amino acids, supported by established experimental principles and a detailed protocol for performance benchmarking.

Stable isotope-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂, are invaluable tools in proteomics, metabolic research, and drug development for tracing and quantification using mass spectrometry and NMR.[1][2] However, an understanding of their performance during the synthetic process is crucial for efficient and reliable production of labeled peptides. This guide will delve into the key performance indicators of Fmoc-Gly-OH-¹³C₂ in SPPS, contrasting it with a standard non-labeled glycine, a sterically hindered amino acid, and an amino acid with a reactive side chain.

Comparative Performance Analysis

The performance of an Fmoc-amino acid in SPPS is primarily dictated by its structure, which influences coupling efficiency, reaction kinetics, and the propensity for side reactions. Glycine, being the simplest amino acid with no side chain, generally exhibits the most straightforward and efficient coupling behavior.

Fmoc-Amino Acid Structure Expected Coupling Efficiency (%) Typical Coupling Time (min) Potential Side Reactions Key Considerations
Fmoc-Gly-OH-¹³C₂ Glycine (¹³C labeled backbone)>99%30 - 60MinimalIsotopic labeling is not expected to significantly alter the chemical reactivity compared to its unlabeled counterpart.
Fmoc-Gly-OH Glycine>99%30 - 60MinimalServes as the baseline for optimal coupling performance due to the absence of steric hindrance.[3][4]
Fmoc-Val-OH Valine95-99%60 - 120+Incomplete couplingThe bulky isopropyl side chain introduces significant steric hindrance, slowing down the coupling reaction and potentially leading to incomplete acylation.[5] Double coupling may be required.
Fmoc-Asp(OtBu)-OH Aspartic Acid (t-Butyl protected)>99%30 - 60Aspartimide formationThe side chain can react with the peptide backbone, especially in sequences like Asp-Gly, to form a succinimide derivative, which can lead to impurities.[6][7]
Fmoc-Arg(Pbf)-OH Arginine (Pbf protected)98-99%60 - 90Guanidinylation of the free N-terminal amineThe bulky Pbf protecting group can hinder coupling, and the guanidinium side chain can participate in side reactions if not properly managed.

Experimental Protocol for Benchmarking Fmoc-Amino Acid Performance

To generate robust comparative data, a standardized experimental protocol is essential. The following methodology outlines the steps for assessing the coupling efficiency and purity of different Fmoc-amino acids in a model peptide sequence.

Objective:

To quantitatively compare the coupling efficiency and resulting peptide purity of Fmoc-Gly-OH-¹³C₂, Fmoc-Gly-OH, Fmoc-Val-OH, and Fmoc-Asp(OtBu)-OH in a standardized solid-phase peptide synthesis.

Materials:
  • Rink Amide MBHA resin

  • Fmoc-Gly-OH-¹³C₂, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, and other required Fmoc-amino acids for a model peptide (e.g., Ac-Tyr-Gly-X-Gly-Phe-Leu-NH₂)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Kaiser test kit

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:
  • Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Test Coupling:

    • For each Fmoc-amino acid to be tested (Fmoc-Gly-OH-¹³C₂, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH), pre-activate by dissolving 3 equivalents of the amino acid and 2.9 equivalents of HBTU in DMF, followed by the addition of 6 equivalents of DIPEA.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for the standard time (e.g., 60 minutes).

  • Monitoring Coupling Completion (Kaiser Test):

    • After the coupling time, take a small sample of the resin beads.

    • Wash the beads thoroughly with DMF.

    • Perform the Kaiser test to qualitatively assess the presence of free primary amines. A blue color indicates incomplete coupling, while yellow/brown indicates a complete reaction.[8][9]

  • Peptide Elongation: Continue the synthesis of the model peptide sequence following standard SPPS protocols.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a water/acetonitrile mixture.

  • Analysis:

    • Analyze the crude peptide by reverse-phase HPLC to determine the purity and identify any deletion or side-product peaks.[10]

    • Confirm the identity of the desired peptide and any major impurities by mass spectrometry.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the application of the synthesized peptides, the following diagrams are provided.

Experimental_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_Initial Initial Fmoc Deprotection Swell->Deprotect_Initial Wash1 Wash Deprotect_Initial->Wash1 Couple Couple Fmoc-AA-X Wash1->Couple Wash2 Wash Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Deprotect_Cycle Fmoc Deprotection Kaiser->Deprotect_Cycle Deprotect_Cycle->Wash1 Cleave Cleavage from Resin Deprotect_Cycle->Cleave Precipitate Precipitate Peptide Cleave->Precipitate Analyze HPLC & Mass Spec Analysis Precipitate->Analyze

Caption: Experimental workflow for benchmarking Fmoc-amino acid performance.

Isotopically labeled peptides, such as those synthesized with Fmoc-Gly-OH-¹³C₂, are often used to study signaling pathways. For instance, a labeled peptide substrate could be used to quantify the activity of a specific kinase in a complex biological sample.

Signaling_Pathway cluster_pathway Kinase Activity Assay Kinase Target Kinase Phospho_Peptide Phosphorylated Peptide (¹³C-labeled) Kinase->Phospho_Peptide Labeled_Peptide Peptide Substrate (with ¹³C-Gly) Labeled_Peptide->Phospho_Peptide ATP ATP ATP->Phospho_Peptide Mass_Spec Mass Spectrometry Quantification Phospho_Peptide->Mass_Spec

Caption: Use of a ¹³C-labeled peptide to quantify kinase activity.

References

A Researcher's Guide to Ensuring Reproducibility with Fmoc-Gly-OH-13C2 from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Qualifying Isotopically Labeled Amino Acids

The reproducibility of experimental results is the bedrock of scientific advancement and drug development. In solid-phase peptide synthesis (SPPS), the quality of reagents is paramount, and even minor variations in starting materials can lead to significant differences in the final product's purity and yield. This guide provides a framework for comparing and qualifying Fmoc-Gly-OH-13C2, a critical isotopically labeled building block, from different suppliers to ensure experimental consistency and reliability.

The Critical Impact of Reagent Quality
Key Quality Parameters for Supplier Comparison

When evaluating this compound from a new or alternative supplier, a direct comparison of their Certificate of Analysis (CoA) is the first step. However, researchers should look beyond the headline purity percentage and scrutinize several key quality attributes that can profoundly affect synthesis outcomes.

Common Impurities and Their Consequences:

  • Dipeptides (e.g., Fmoc-Gly-Gly-OH): Arise during the synthesis of the Fmoc-amino acid and can lead to the insertion of an extra amino acid into your peptide sequence.[5][6]

  • Free Amino Acids (H-Gly-OH): Can cause deletion sequences or the double insertion of the target amino acid.[5][7] Traces of the free amine can also promote the autocatalytic cleavage of the Fmoc group during storage.[8]

  • β-Alanine Adducts: Result from a rearrangement of the Fmoc-introducing reagent and lead to the unwanted insertion of β-alanine.[6][9][10]

  • Acetic Acid: A particularly insidious impurity as it is often invisible to standard HPLC analysis.[11] Acetic acid acts as a capping agent, causing the termination of the growing peptide chain and resulting in truncated sequences.[6][7][8][12] Even trace amounts can have a dramatic effect on the synthesis of longer peptides.[11][12]

  • Enantiomeric Purity (D-isomer content): The presence of the D-isomer will lead to diastereomeric impurities in the final peptide, which are often difficult to detect and separate but can have significant biological implications.[8][12]

Below is a comparative table outlining the critical specifications researchers should demand from suppliers. The data presented is a hypothetical representation based on typical high-quality specifications to guide evaluation.

ParameterSpecification TargetSupplier A (Hypothetical)Supplier B (Hypothetical)Supplier C (Hypothetical)Analytical MethodPotential Impact of Failure
Chemical Purity ≥ 99.5%99.7%99.2%99.8%HPLCLower yield, complex purification
Isotopic Enrichment ≥ 99 atom % ¹³C99.5%99.2%99.6%Mass SpectrometryInaccurate quantification in MS-based assays
Enantiomeric Purity ≥ 99.8% L-isomer99.9%99.7%99.8%Chiral GC/HPLCDiastereomeric peptide impurities, altered bioactivity
Dipeptide Content ≤ 0.1%0.05%0.15%0.03%HPLC/MSInsertion of an extra glycine residue[5][6]
Free Amino Acid ≤ 0.2%0.1%0.3%0.08%GCDeletion or double insertion sequences[7][8]
Acetate Content ≤ 0.02%0.01%0.1%0.015%Ion Chromatography/GCN-terminal capping, truncated peptides[6][8][12]
β-Alanine Adducts ≤ 0.1%Not Detected0.1%Not DetectedHPLC/MSInsertion of incorrect amino acid[6][9]

Experimental Protocols for Supplier Qualification

To empirically validate a new supplier's product, it is essential to perform a standardized test synthesis alongside a trusted incumbent supplier's product.

Workflow for Qualifying a New Supplier

The following diagram illustrates a robust workflow for qualifying a new supplier of critical reagents like this compound. This process ensures that quality is assessed at multiple stages, from initial documentation review to practical performance evaluation.

G cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Decision A Request CoA & Quality Documents B Compare Specifications to Internal Requirements A->B C Risk Assessment (Based on Documentation) B->C D Order Sample of This compound C->D If Low Risk E Synthesize Standard Test Peptide (e.g., AC-AYGVR-NH2) D->E F Analyze Crude Peptide (HPLC & Mass Spec) E->F G Compare Purity, Yield, & Impurity Profile F->G H Performance Acceptable? G->H I Approve Supplier H->I Yes J Reject Supplier H->J No

Caption: Workflow for new supplier qualification.

Protocol: Standard Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a simple test peptide (e.g., Ac-Ala-Gly -Val-NH2) on a Rink Amide resin, where the labeled Fmoc-Gly -OH-13C2 is incorporated.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[13]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.[13][14]
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for another 10 minutes and drain.
  • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling Cycle (for each amino acid):

  • Activation: In a separate vial, dissolve Fmoc-amino acid (3 equivalents), HBTU (2.9 equiv.), and HOBt (3 equiv.) in DMF. Add DIPEA (6 equiv.) and allow the mixture to pre-activate for 2 minutes.
  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.[15]
  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[16]
  • Washing: Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).
  • Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each amino acid in the sequence, using this compound at the desired position.

4. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.
  • Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin. Agitate for 30 minutes.
  • Wash thoroughly with DMF and DCM, then dry the resin under vacuum.

5. Cleavage and Precipitation:

  • Add 2 mL of cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
  • Gently agitate for 2-3 hours.
  • Filter the solution to separate the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.[14]
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
  • Analyze by reverse-phase HPLC to determine purity and identify by-products.
  • Confirm the mass of the desired product and the incorporation of the ¹³C label using Mass Spectrometry.

The SPPS Cycle and the Role of Reagent Purity

The core of SPPS is a repeated cycle of deprotection and coupling steps. The quality of the Fmoc-amino acid is most critical during the coupling step, where impurities can be incorporated into the growing peptide chain, leading to a heterogeneous final product.

SPPS_Cycle cluster_impurities Potential Impurity Introduction Resin Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Cycle->Deprotection Impurity Source: Impure this compound - Dipeptides - Free Amino Acid - β-Alanine adducts Impurity->Coupling  Leads to  Insertion Errors

Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

While direct, published comparisons of specific suppliers are rare, the principles of reagent qualification are well-established. The reproducibility of your work depends heavily on the quality and consistency of your starting materials.[] By implementing a rigorous evaluation process that combines documentation review with empirical testing, researchers can mitigate risks associated with supplier variability. Demanding detailed and transparent specifications for critical impurities is not merely a matter of preference but a requirement for generating high-quality, reproducible data in peptide research and development.

References

A Comparative Guide to Peptide Fragmentation: The Impact of Fmoc-Gly-OH-13C2 in MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is paramount. Stable isotope labeling, a cornerstone of quantitative proteomics and peptide analysis, offers a robust method for internal standardization. This guide provides a detailed comparison of the fragmentation behavior of peptides synthesized with Fmoc-Gly-OH versus its isotopically labeled counterpart, Fmoc-Gly-OH-13C2, in tandem mass spectrometry (MS/MS). The inclusion of experimental protocols and visual workflows aims to equip researchers with the necessary information to effectively utilize these reagents.

Introduction to Isotopic Labeling in Peptide Mass Spectrometry

Stable isotope-labeled peptides are chemically identical to their natural counterparts, yet their increased mass allows for their differentiation and quantification in complex mixtures. These labeled peptides serve as ideal internal standards in mass spectrometry-based assays because they co-elute with the target analyte and exhibit the same ionization efficiency and fragmentation patterns. This compound is a derivative of Fmoc-Gly-OH where the two carbon atoms of the glycine residue are replaced with the heavier 13C isotope, resulting in a mass increase of 2 Daltons.

Impact of this compound on Peptide Fragmentation

The foundational principle of using stable isotope-labeled standards is that their chemical behavior, including fragmentation in MS/MS, is indistinguishable from their unlabeled analogues. The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) processes that lead to the fragmentation of the peptide backbone are dependent on the peptide's amino acid sequence and charge state, not the isotopic composition of its atoms.

Therefore, a peptide synthesized with this compound will produce the same series of b- and y-ions as the unlabeled peptide. The key difference is that any fragment ion containing the 13C-labeled glycine residue will be shifted by +2 m/z units. This predictable mass shift is the basis for its use in quantitative studies.

Illustrative MS/MS Fragmentation Data

To demonstrate the expected outcome, consider a hypothetical peptide, Ac-Ala-Gly-Phe-NH2. The following tables summarize the theoretical monoisotopic masses of the precursor and key fragment ions for both the unlabeled and the 13C2-Gly labeled versions.

Table 1: Precursor Ion Comparison

Peptide SequenceIsotopic LabelMolecular FormulaMonoisotopic Mass (Da)
Ac-Ala-Gly-Phe-NH2UnlabeledC16H22N4O4334.1641
Ac-Ala-Gly-Phe-NH213C2-GlyC14¹³C2H22N4O4336.1709

Table 2: Comparative MS/MS Fragmentation of Ac-Ala-Gly-Phe-NH2

Fragment IonUnlabeled Peptide (m/z)¹³C₂-Gly Labeled Peptide (m/z)Mass Shift (Da)
b₁114.0550114.05500
b₂171.0764173.0832+2
b₃318.1448320.1516+2
y₁165.0917165.09170
y₂222.1131224.1199+2
y₃293.1502295.1570+2

This data is illustrative and based on theoretical calculations.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in your own research.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Gly-Phe) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH, Fmoc-Gly-OH (or this compound), Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-Gly-OH or this compound):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Gly-OH or this compound using the same procedure as for Fmoc-Phe-OH.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Ala-OH as described above.

  • Final Deprotection and Acetylation:

    • Perform a final Fmoc deprotection.

    • To cap the N-terminus, add a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF and react for 30 minutes.

  • Cleavage and Precipitation:

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

Materials:

  • Synthesized unlabeled and 13C2-Gly labeled peptides

  • Water with 0.1% Formic Acid (Solvent A)

  • Acetonitrile with 0.1% Formic Acid (Solvent B)

  • C18 reverse-phase HPLC column

  • Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

  • Sample Reconstitution: Dissolve the crude peptides in Solvent A to a concentration of 1 mg/mL. For comparative analysis, mix the unlabeled and labeled peptides in a 1:1 ratio.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Apply a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.

  • MS/MS Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS spectra to identify the precursor ions of the unlabeled and labeled peptides.

    • Perform data-dependent MS/MS on the most intense precursor ions.

    • Use an appropriate collision energy (CID or HCD) to induce fragmentation.

    • Acquire MS/MS spectra over a relevant m/z range.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of the fragmentation patterns.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Fmoc Deprotection Couple_Phe->Deprotect2 Couple_Gly Couple Fmoc-Gly-OH (or ¹³C₂ labeled) Deprotect2->Couple_Gly Deprotect3 Fmoc Deprotection Couple_Gly->Deprotect3 Couple_Ala Couple Fmoc-Ala-OH Deprotect3->Couple_Ala Final_Deprotect Final Fmoc Deprotection Couple_Ala->Final_Deprotect Cleave Cleave & Precipitate Final_Deprotect->Cleave Peptide Purified Peptide Cleave->Peptide MS_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Unlabeled Peptide Unlabeled Peptide ¹³C₂-Labeled Peptide ¹³C₂-Labeled Peptide 1:1 Mixture 1:1 Mixture LC_Sep LC Separation (C18) 1:1 Mixture->LC_Sep ESI Electrospray Ionization LC_Sep->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Isolation Precursor Isolation MS1->Isolation Fragmentation CID/HCD Fragmentation Isolation->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Fragmentation_Comparison cluster_unlabeled_frags Unlabeled Fragments cluster_labeled_frags Labeled Fragments Unlabeled Unlabeled Peptide Ac-Ala-Gly-Phe-NH₂ m/z 334.16 b2_unlabeled b₂ m/z 171.08 Unlabeled->b2_unlabeled y2_unlabeled y₂ m/z 222.11 Unlabeled->y2_unlabeled Labeled ¹³C₂-Gly Labeled Peptide Ac-Ala-¹³C₂Gly-Phe-NH₂ m/z 336.17 b2_labeled b₂ m/z 173.08 Labeled->b2_labeled y2_labeled y₂ m/z 224.12 Labeled->y2_labeled

A Researcher's Guide to Isotopic Labeling: Validating Fmoc-Gly-OH-¹³C₂ in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, accurate quantification and metabolic profiling are paramount. Stable isotope labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has become an indispensable tool for researchers. Among the various labeling strategies, the use of ¹³C-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂, offers a robust method for introducing a mass shift for precise tracking and quantification.

This guide provides a comparative analysis of Fmoc-Gly-OH-¹³C₂ against other common isotopic labeling alternatives, supported by experimental data and detailed protocols. The focus is on validating its application as an internal standard in pharmacokinetic (PK) studies and for metabolic tracing of peptide drug candidates.

Comparison of Isotopic Labeling Strategies

The choice of isotope for labeling a peptide can significantly impact the outcome and interpretation of experimental results. The most common stable isotopes used are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).

FeatureFmoc-Gly-OH-¹³C₂¹⁵N-Labeling (e.g., Fmoc-Gly-OH-¹⁵N)Deuterium (²H) Labeling
Primary Application Quantitative MS, NMR, Metabolic Flux AnalysisQuantitative MS, NMRQuantitative MS, Metabolic Stability Studies
Mass Shift +2 Da per glycine residue+1 Da per nitrogen atomVariable, typically +1 Da per deuterium atom
Chromatographic Co-elution with Analyte Excellent, generally identical retention time[1][2]Excellent, identical retention timeMay exhibit slight retention time shifts in reverse-phase LC[2]
Potential for Isotopic Effects Minimal impact on fragmentation and metabolism[3]Minimal impact on fragmentation and metabolismCan alter metabolic rates (Kinetic Isotope Effect), potentially affecting pharmacokinetic profiles[3][4][5]
Cost Generally higher than unlabeled counterpartsVaries depending on the labeled amino acidOften more cost-effective than ¹³C or ¹⁵N labeling[6]
NMR Spectroscopy ¹³C is NMR-active (spin ½), providing good signal for structural and interaction studies[]¹⁵N is NMR-active (spin ½), essential for heteronuclear NMR experiments[]²H has a different nuclear spin (spin 1), which can complicate NMR spectra
MS Fragmentation Predictable fragmentation patternsPredictable fragmentation patternsCan sometimes influence fragmentation pathways
Natural Abundance ~1.1%[]~0.37%[]~0.015%

Key Takeaway: While all three labeling strategies are valuable, Fmoc-Gly-OH-¹³C₂ offers a "gold standard" approach for use as an internal standard in quantitative LC-MS assays due to its excellent co-elution with the analyte and minimal isotopic effects that could alter the molecule's behavior.[1][2] This ensures the highest accuracy and precision in bioanalytical methods.

Case Study: Pharmacokinetic Analysis of a Therapeutic Peptide

To illustrate the practical application of Fmoc-Gly-OH-¹³C₂, we present a representative case study on the development of a quantitative LC-MS/MS assay for a novel peptide therapeutic, "Peptide-X".

Objective: To develop and validate a sensitive and robust LC-MS/MS method for the quantification of Peptide-X in human plasma to support a Phase I clinical trial.

Methodology: A stable isotope-labeled internal standard (SIL-IS) of Peptide-X was synthesized using Fmoc-Gly-OH-¹³C₂ to replace a glycine residue in the sequence. Human plasma samples were spiked with the SIL-IS, and proteins were precipitated. The supernatant was then analyzed by LC-MS/MS.

Results:

ParameterResult
Linear Range 1.0 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Accuracy (% Bias) -3% to +4%
Recovery > 90%
Matrix Effect Minimal

The use of the ¹³C-labeled internal standard allowed for excellent accuracy and precision, meeting the stringent requirements for bioanalytical method validation.[8] The co-elution of the analyte and the internal standard compensated for any variability in sample preparation and instrument response.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide

This protocol outlines the manual Fmoc-based SPPS of a hypothetical peptide ("H-Ala-Val-Gly-Leu-Ile-NH₂") with a ¹³C-labeled glycine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ile-OH

  • Fmoc-Gly-OH-¹³C₂

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (First Residue - Ile):

    • Dissolve Fmoc-Ile-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Leu, Gly-¹³C₂ , Val, Ala) according to the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the labeled peptide by mass spectrometry.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key processes and logical relationships in the application of Fmoc-Gly-OH-¹³C₂ in drug discovery.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis cluster_application Application in Drug Discovery Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including Fmoc-Gly-OH-13C2) Deprotection1->Coupling Coupling->Deprotection1 Repeat for each AA Cleavage Cleavage from Resin Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry (Verification) Purification->Analysis Internal_Standard 13C-Labeled Peptide (Internal Standard) Analysis->Internal_Standard PK_Study Pharmacokinetic Study (LC-MS/MS) Internal_Standard->PK_Study Metabolism_Study Metabolic Profiling Internal_Standard->Metabolism_Study

Caption: Workflow for the synthesis and application of a ¹³C-labeled peptide.

Isotope_Selection_Rationale Fmoc_Gly_13C2 This compound CoElution Excellent Co-elution with Analyte Fmoc_Gly_13C2->CoElution Minimal_Isotope_Effect Minimal Isotopic Effects Fmoc_Gly_13C2->Minimal_Isotope_Effect High_Accuracy High Accuracy & Precision Reliable_Quantification Reliable Quantification in Bioanalysis High_Accuracy->Reliable_Quantification CoElution->High_Accuracy Minimal_Isotope_Effect->High_Accuracy

Caption: Rationale for selecting ¹³C labeling for quantitative bioanalysis.

References

Safety Operating Guide

Safe Disposal Protocol for Fmoc-Gly-OH-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the proper disposal of Fmoc-Gly-OH-13C2, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and professionals in drug development.

Material Properties and Hazard Identification

This compound is a stable isotope-labeled form of the Fmoc-protected amino acid glycine.[1][2] According to available Safety Data Sheets (SDS) for the non-labeled analog, Fmoc-Gly-OH, the substance is not classified as hazardous.[3][4] However, it should always be handled with care in a laboratory setting. The isotopic ¹³C label is a stable, non-radioactive isotope, and therefore does not require special handling procedures for radioactivity.[5][] Disposal of compounds with stable isotopes should follow the same procedures as for their unlabeled counterparts.[5]

PropertyData
Appearance White powder/solid
Molecular Formula C₁₅¹³C₂H₁₅NO₄
Melting Point 174 - 178 °C (345.2 - 352.4 °F)
Hazard Classification Not classified as a hazardous substance.[3][4]
Solubility Soluble in organic solvents like DMF.[7]
Stability Stable under normal storage conditions.[8]

Experimental Protocol: Disposal Procedure

This step-by-step protocol outlines the recommended procedure for the disposal of this compound.

Objective: To safely dispose of unused or waste this compound in accordance with standard laboratory safety practices and environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Safety glasses with side-shields or goggles.[3][4]

    • Chemical-resistant gloves (e.g., nitrile).[3][4]

    • Laboratory coat.

    • For large quantities or where dust may be generated, respiratory protection (e.g., N95 dust mask) is recommended.[4]

  • Sealable, chemical-resistant waste container.

  • Waste label.

  • Spatula or scoop.

Methodology:

  • Step 1: Personal Protective Equipment (PPE) and Preparation

    • Before handling the chemical, put on all required PPE, including safety glasses, a lab coat, and gloves.[3][4]

    • Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.

    • Prepare a designated solid chemical waste container. Ensure it is clean, dry, and properly labeled.

  • Step 2: Waste Characterization and Segregation

    • Characterize the waste as "non-hazardous solid chemical waste."

    • Since this compound contains a stable isotope, no radiological segregation is necessary.[5][] It should be treated like the standard, non-labeled Fmoc-Gly-OH.

    • Do not mix this waste with other waste streams, such as solvents, sharps, or biohazardous waste.

  • Step 3: Transferring the Waste

    • Carefully transfer the solid this compound from its original container into the designated solid chemical waste container using a clean spatula.

    • Avoid creating dust during the transfer.[3][4] If handling a powder, perform the transfer in a fume hood or ventilated enclosure.

    • Once the transfer is complete, securely seal the waste container.

  • Step 4: Labeling the Waste Container

    • Clearly label the waste container with the following information:

      • The words "Chemical Waste for Disposal."

      • The full chemical name: "this compound" or "N-(9-Fluorenylmethyloxycarbonyl)-glycine-¹³C₂."

      • Approximate quantity of waste.

      • Date of accumulation.

      • Your name, laboratory, and contact information.

  • Step 5: Storage and Disposal

    • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[8]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or equivalent chemical waste management program.

    • Follow all local, state, and federal regulations for chemical waste disposal.[3][4]

  • Step 6: Decontamination

    • Clean the spatula and any surfaces that may have come into contact with the chemical.

    • Dispose of contaminated gloves and any disposable cleaning materials (e.g., paper towels) in the solid chemical waste container.

    • Wash your hands thoroughly with soap and water after completing the procedure.[3][4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_final Finalization Phase cluster_cleanup Post-Procedure start Identify this compound for Disposal ppe Don PPE: Safety Glasses, Gloves, Lab Coat start->ppe Step 1 container Prepare Labeled Waste Container ppe->container characterize Characterize Waste: Non-Hazardous Solid, Stable Isotope container->characterize Step 2 transfer Transfer Chemical to Waste Container (Avoid Dust) characterize->transfer Step 3 seal_label Securely Seal and Verify Label transfer->seal_label Step 4 storage Store in Designated Waste Area seal_label->storage Step 5 disposal Arrange Disposal via EH&S Program storage->disposal decontaminate Decontaminate Workspace and Equipment disposal->decontaminate Step 6 end Procedure Complete decontaminate->end

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.